Phosphodiesterase-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H15FN4O |
|---|---|
Molecular Weight |
286.30 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methyl]-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H15FN4O/c1-8(2)12-13-14(20-19-12)15(21)18-11(17-13)7-9-3-5-10(16)6-4-9/h3-6,8H,7H2,1-2H3,(H,19,20)(H,17,18,21) |
InChI Key |
KNEISJHXOXOHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=NN1)C(=O)NC(=N2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Phosphodiesterase 1 (PDE1) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of Phosphodiesterase 1 (PDE1) inhibitors. While the initial query concerned "Phosphodiesterase-IN-1," publicly available data on this specific compound is limited to its anti-plasmodial activity with an IC50 of 0.64 μM against P. falciparum and does not specify its activity against human phosphodiesterase families. To provide a thorough and technically detailed response as requested, this guide will focus on a well-characterized, potent, and selective PDE1 inhibitor, ITI-214 (lenrispodun) , as a representative example. This document will delve into the core mechanism of PDE1 inhibition, the downstream signaling consequences, quantitative data for ITI-214, and detailed experimental protocols for assessing PDE1 inhibition.
Introduction to Phosphodiesterase 1 (PDE1)
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) to their inactive 5'-monophosphate forms.[1] A unique characteristic of the PDE1 family is its activation by calcium (Ca2+) and calmodulin (CaM), positioning it as a critical integrator of Ca2+ and cyclic nucleotide signaling pathways.[2]
The PDE1 family consists of three isoforms:
-
PDE1A: Predominantly expressed in the brain, heart, and vascular smooth muscle. It shows a preference for cGMP over cAMP.
-
PDE1B: Primarily found in the striatum of the brain and is involved in dopaminergic signaling. It also preferentially hydrolyzes cGMP.
-
PDE1C: Expressed in the brain, heart, and smooth muscle cells. It hydrolyzes both cAMP and cGMP with high affinity.
By regulating the intracellular concentrations of cAMP and cGMP, PDE1 plays a crucial role in a variety of physiological processes, including neuronal signaling, smooth muscle contraction, inflammation, and cardiac function. Dysregulation of PDE1 activity has been implicated in several pathological conditions, making it an attractive therapeutic target.
Core Mechanism of Action of PDE1 Inhibitors
PDE1 inhibitors, such as ITI-214, exert their effects by binding to the catalytic site of the PDE1 enzyme and preventing the hydrolysis of cAMP and cGMP. This inhibition leads to an accumulation of these cyclic nucleotides within the cell. The elevated levels of cAMP and cGMP, in turn, activate their downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[3]
The activation of PKA and PKG initiates a cascade of phosphorylation events that modulate the activity of various substrate proteins, ultimately leading to diverse cellular responses. The specific physiological outcome of PDE1 inhibition is dependent on the tissue and cellular context, as well as the relative expression of PDE1 isoforms and their downstream signaling components.
Signaling Pathways Modulated by PDE1 Inhibition
The inhibition of PDE1 and the subsequent increase in cAMP and cGMP levels impact several key signaling pathways. A generalized schematic of this process is presented below.
Caption: Signaling pathway of PDE1 inhibition by ITI-214.
Quantitative Data for ITI-214
ITI-214 is a potent and highly selective inhibitor of the PDE1 family of enzymes. Its inhibitory activity has been characterized against recombinant human PDE isoforms.[1][4]
| Target Enzyme | Ki (pM) | Selectivity vs. PDE1A | Reference |
| PDE1A | 33 | - | [4][5] |
| PDE1B | 380 | 11.5-fold | [1][4] |
| PDE1C | 35 | ~1-fold | [4] |
| PDE4D | 33,000 | >1000-fold | [1][5] |
| Other PDEs | >330,000 | >10,000-fold | [1][4] |
Experimental Protocols
The determination of the inhibitory activity of a compound like ITI-214 against PDE1 typically involves enzymatic assays using purified, recombinant PDE1 enzymes. Below is a detailed, representative protocol for a phosphodiesterase inhibition assay.
Objective
To determine the in vitro inhibitory potency (IC50 and subsequently Ki) of a test compound (e.g., ITI-214) against recombinant human PDE1 isoforms (PDE1A, PDE1B, and PDE1C).
Materials
-
Enzymes: Purified, recombinant human PDE1A, PDE1B, and PDE1C.
-
Substrates: Tritiated cyclic GMP ([3H]-cGMP) and tritiated cyclic AMP ([3H]-cAMP).
-
Test Compound: ITI-214, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).[6]
-
PDE1 Activation Buffer: Assay buffer supplemented with 30 µM CaCl2 and 10 U/mL calmodulin.[6]
-
Scintillation Proximity Assay (SPA) Beads: Yttrium silicate SPA beads.
-
Stop Solution: Containing a non-selective PDE inhibitor (e.g., IBMX) to terminate the enzymatic reaction.
-
Microplates: 96-well or 384-well plates suitable for SPA.
-
Scintillation Counter: Microplate-based scintillation counter.
Assay Procedure (Scintillation Proximity Assay)
-
Compound Preparation:
-
Prepare a serial dilution of ITI-214 in the appropriate solvent, typically starting from a high concentration (e.g., 10 µM) and performing 1:3 or 1:10 dilutions.
-
Include a vehicle control (solvent only) and a positive control inhibitor (if available).
-
-
Reaction Mixture Preparation (per well):
-
Add a defined volume of the diluted test compound or control to the microplate wells.
-
Add the appropriate recombinant PDE1 enzyme (PDE1A, PDE1B, or PDE1C) diluted in the PDE1 Activation Buffer. The final enzyme concentration should be predetermined to result in approximately 10-20% substrate hydrolysis during the reaction time.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the radiolabeled substrate ([3H]-cGMP for PDE1A and PDE1B, and either [3H]-cGMP or [3H]-cAMP for PDE1C) to each well. The final substrate concentration should be at or below the Km value for the respective enzyme to ensure accurate Ki determination.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
-
Reaction Termination and Detection:
-
Terminate the reaction by adding the Stop Solution.
-
Add a suspension of the SPA beads to each well. The beads will bind to the radiolabeled 5'-monophosphate product of the reaction.
-
Allow the beads to settle for a specified time (e.g., 60 minutes).
-
Measure the radioactivity in each well using a microplate scintillation counter. The signal generated is proportional to the amount of hydrolyzed substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that produces 50% inhibition).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Km of the enzyme for the substrate.
-
Conclusion
Inhibitors of PDE1, exemplified by the potent and selective compound ITI-214, represent a promising therapeutic strategy for a range of disorders. Their mechanism of action, centered on the elevation of intracellular cAMP and cGMP levels through the inhibition of their degradation, allows for the modulation of key cellular signaling pathways. The development of highly selective inhibitors like ITI-214, coupled with a thorough understanding of their quantitative pharmacology and the application of robust experimental protocols, is crucial for advancing these compounds into clinical use. This technical guide provides a foundational understanding of the core principles of PDE1 inhibition for researchers and drug development professionals in the field.
References
- 1. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Scintillation Proximity Assay (SPA) Based, High Throughput Screening Feasible Method for the Identification of PDE12 Activity Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Target Validation of Phosphodiesterase Inhibitors: A Technical Guide
This guide provides an in-depth overview of the core methodologies and data interpretation strategies for the in vitro target validation of phosphodiesterase (PDE) inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel PDE-targeting therapeutics.
Introduction to Phosphodiesterases as Drug Targets
Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) into their inactive 5'-monophosphate forms.[1] By regulating the concentration and duration of these crucial second messengers, PDEs play a pivotal role in a vast array of physiological processes, including cardiovascular function, inflammation, neurobiology, and smooth muscle relaxation.[1][2]
The PDE superfamily is classified into 11 distinct families (PDE1-PDE11) based on sequence homology, substrate specificity, and regulatory properties.[2] This diversity and their critical role in cell signaling have made PDEs attractive targets for therapeutic intervention in a wide range of diseases, such as erectile dysfunction, pulmonary arterial hypertension, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders.[3][4][5]
Target validation is a critical step in drug discovery, confirming that a compound's therapeutic effect is a direct consequence of its interaction with the intended molecular target. For PDE inhibitors, in vitro validation involves a tiered approach, starting with biochemical assays to confirm direct enzyme inhibition and progressing to cell-based assays to verify target engagement and functional consequences in a more physiologically relevant context.[6][7][8]
Biochemical Assays for Direct Enzyme Inhibition
Biochemical assays are the first step in the validation process, directly measuring the ability of a test compound to inhibit the catalytic activity of a purified, recombinant PDE enzyme. These assays are essential for determining inhibitor potency (typically as an IC50 value) and selectivity across different PDE families.
Key Biochemical Assay Formats:
-
Luminescence-Based Assays: These are high-throughput-friendly methods, such as the PDE-Glo™ Assay, which measure the consumption of cAMP or cGMP. In a coupled-enzyme reaction, the remaining cyclic nucleotide is converted to ATP, which then drives a luciferase reaction, generating a light signal inversely proportional to PDE activity.[9]
-
Fluorescence Polarization (FP) Assays: Assays like the Transcreener® AMP²/GMP² FP Assay detect the 5'-AMP or 5'-GMP product of the PDE reaction. A fluorescent tracer that binds to a specific antibody is displaced by the product, causing a change in fluorescence polarization.[3]
-
Radioactive Assays: Traditional methods use radiolabeled [³H]-cAMP or [³H]-cGMP as substrates. The reaction involves two steps: first, the PDE hydrolyzes the cyclic nucleotide, and second, a 5'-nucleotidase (often from snake venom) converts the resulting 5'-monophosphate into a nucleoside. The charged, unreacted substrate is then separated from the neutral nucleoside product using ion-exchange chromatography, and the radioactivity of the product is quantified.
-
Isothermal Titration Calorimetry (ITC): This non-radioactive method directly measures the heat released during the hydrolysis of cAMP or cGMP. ITC provides a comprehensive thermodynamic and kinetic profile of the enzyme-inhibitor interaction.
Experimental Protocol: Luminescence-Based PDE Activity Assay (Generic)
This protocol is a generalized procedure based on the principles of the PDE-Glo™ assay.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute purified, recombinant PDE enzyme in Assay Buffer to the desired concentration.
-
Prepare a serial dilution of the test inhibitor (e.g., "Phosphodiesterase-IN-1") in DMSO, then dilute further in Assay Buffer.
-
Prepare the cyclic nucleotide substrate (cAMP or cGMP) in Assay Buffer at a concentration near the Km of the target enzyme.[1]
-
Prepare control reagents: a known inhibitor for the target PDE as a positive control, and DMSO vehicle as a negative (no inhibitor) control.
-
-
Assay Procedure:
-
In a 384-well assay plate, add 5 µL of the test inhibitor dilution, positive control, or DMSO vehicle.
-
Add 10 µL of the PDE enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the cAMP or cGMP substrate solution.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding 5 µL of a termination reagent (e.g., IBMX, a broad-spectrum PDE inhibitor, in buffer).
-
-
Detection:
-
Add 20 µL of a detection reagent solution (containing converting and kinase enzymes) and incubate for 20 minutes at room temperature. This converts the remaining cAMP/cGMP to ATP.
-
Add 20 µL of a kinase-glo reagent (containing luciferase and luciferin) to each well.
-
Incubate for 10 minutes in the dark to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assays for Target Engagement and Pathway Modulation
While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial for validating that an inhibitor can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit the desired biological response.[6][7]
Key Cell-Based Assay Formats:
-
Reporter Gene Assays: These assays are widely used to measure changes in intracellular cAMP or cGMP levels. Cells are engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of a cyclic nucleotide response element (CRE). Inhibition of a PDE leads to an accumulation of cAMP or cGMP, which activates the CRE and drives reporter gene expression.
-
Whole Blood Assays: For validating inhibitors of inflammatory pathways (e.g., PDE4 inhibitors), human whole blood assays can be used. Lipopolysaccharide (LPS) is used to stimulate the release of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α). The ability of a PDE4 inhibitor to suppress TNF-α release serves as a functional readout of target engagement.
-
Direct Measurement of Cyclic Nucleotides: Immunoassays (ELISA, HTRF) can be used to directly quantify the intracellular levels of cAMP or cGMP in cell lysates after treatment with a PDE inhibitor and an appropriate stimulus (e.g., forskolin to stimulate adenylyl cyclase).
Experimental Protocol: CRE-Luciferase Reporter Gene Assay
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293) stably or transiently transfected with a CRE-luciferase reporter construct.
-
Seed the cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test inhibitor in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test inhibitor or vehicle control.
-
Pre-incubate the cells with the inhibitor for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of a stimulating agent (e.g., Forskolin for cAMP, or a nitric oxide donor like SNP for cGMP) at a sub-maximal concentration (e.g., EC50).
-
Add the stimulating agent to all wells (except for unstimulated controls) and incubate for a defined period (e.g., 4-6 hours) at 37°C.
-
-
Lysis and Detection:
-
Remove the medium from the wells.
-
Lyse the cells by adding a passive lysis buffer.
-
Add a luciferase assay substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to cell viability if necessary (e.g., using a parallel cytotoxicity assay).
-
Plot the luminescent signal against the inhibitor concentration to generate a dose-response curve and calculate the EC50 value, which represents the concentration at which the inhibitor produces half of its maximal effect in the cellular context.
-
Visualization of Key Processes
Signaling Pathway
Caption: Phosphodiesterase (PDE) signaling pathway.
Experimental Workflow
Caption: In vitro validation workflow for PDE inhibitors.
Logical Relationships
Caption: Logical decision tree for PDE inhibitor validation.
Data Presentation and Interpretation
A primary goal of in vitro validation is to quantify the potency and selectivity of an inhibitor. This data is best presented in tabular format for clear comparison.
Table 1: Potency (IC50) of Selected PDE Inhibitors in Biochemical Assays
| Compound | Target PDE | IC50 (nM) | Assay Type |
| Sildenafil | PDE5 | 3.4 - 4.0 | [³H]cGMP Hydrolysis |
| Vardenafil | PDE5 | 0.1 - 0.4 | Not Specified |
| Tadalafil | PDE5 | 2.0 | Not Specified |
| Rolipram | PDE4 | ~500 | [³H]cAMP Hydrolysis |
| IBMX | PDE5 | 20,000 | Not Specified |
IC50 values are approximate and can vary based on specific assay conditions. Data compiled from multiple sources.[3][4]
Table 2: Selectivity Profile of Sildenafil across PDE Families
| PDE Family | Substrate | Sildenafil IC50 (nM) | Selectivity vs. PDE5 (Fold) |
| PDE5 | cGMP | 4 | 1 |
| PDE1 | cGMP/cAMP | 140 | 35 |
| PDE2 | cGMP/cAMP | 1,700 | 425 |
| PDE3 | cAMP | 1,800 | 450 |
| PDE4 | cAMP | >10,000 | >2,500 |
| PDE6 | cGMP | 40 | 10 |
Data compiled from multiple sources. Selectivity is calculated as (IC50 for other PDE) / (IC50 for PDE5). A higher fold value indicates greater selectivity for PDE5.
Interpretation:
-
Potency: The IC50 value from a biochemical assay indicates the concentration of inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values signify higher potency. For example, sildenafil is a potent PDE5 inhibitor with an IC50 in the low nanomolar range.
-
Selectivity: An ideal inhibitor should be highly selective for its intended target to minimize off-target effects.[3] By comparing the IC50 of a compound against a panel of different PDE families, a selectivity profile can be established. Sildenafil, for instance, is highly selective for PDE5 over most other PDE families, though it shows some cross-reactivity with PDE6, which is structurally similar.
-
Cellular Efficacy: The EC50 value from a cell-based assay reflects the compound's effectiveness in a biological system. A significant rightward shift in the EC50 compared to the biochemical IC50 may indicate poor cell permeability, efflux by cellular transporters, or compound degradation.[4] Conversely, an EC50 value close to the IC50 suggests good translation from biochemical potency to cellular activity.
Conclusion
The in vitro target validation of a phosphodiesterase inhibitor is a multi-step process that builds a comprehensive profile of the compound's potency, selectivity, and cellular activity. By employing a combination of robust biochemical and cell-based assays, researchers can confirm direct enzyme inhibition, verify target engagement within a cellular context, and generate the critical data needed to make informed decisions for advancing promising candidates into further preclinical and clinical development. This structured approach is fundamental to ensuring that a compound's observed biological effects are mediated through its intended PDE target, a cornerstone of modern drug discovery.
References
- 1. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives [mdpi.com]
- 2. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of Cardiovascular Dysfunction With PDE5-Inhibitors – Temperature Dependent Effects on Transport and Metabolism of cAMP and cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 6C Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tissue distribution of phosphodiesterase families and the effects of sildenafil on tissue cyclic nucleotides, platelet function, and the contractile responses of trabeculae carneae and aortic rings in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
Phosphodiesterase-IN-1: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening for "Phosphodiesterase-IN-1," a representative inhibitor of Phosphodiesterase 1 (PDE1). Given that "this compound" serves as a placeholder, this document focuses on the methodologies and principles applicable to the evaluation of novel PDE1 inhibitors.
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The PDE1 family is unique in that its activity is stimulated by calcium and calmodulin (Ca2+/CaM), thereby integrating Ca2+ and cyclic nucleotide signaling pathways.[2][3] PDE1 enzymes hydrolyze both cAMP and cGMP and are implicated in various physiological processes, making them attractive therapeutic targets for a range of disorders, including neurodegenerative diseases, cardiovascular conditions, and cancer.[2][4][5]
Phosphodiesterase 1 (PDE1) and its Role in Cellular Signaling
The PDE1 family consists of three subtypes: PDE1A, PDE1B, and PDE1C, each with distinct tissue distribution and relative affinities for cAMP and cGMP.[2][6] These enzymes are key regulators of intracellular signaling cascades.
An elevation in intracellular Ca2+ leads to the formation of a Ca2+/CaM complex, which then binds to and activates PDE1.[2] Activated PDE1 hydrolyzes cAMP and cGMP to their inactive forms, 5'-AMP and 5'-GMP, respectively.[7] This modulation of cyclic nucleotide levels affects downstream signaling pathways, including those mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG). By inhibiting PDE1, compounds like "this compound" can increase the intracellular concentrations of cAMP and cGMP, thereby potentiating their downstream effects.[4][8]
Quantitative Data on PDE1 Inhibitors
The inhibitory activity of compounds against PDE1 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for known PDE1 inhibitors against different PDE1 isoforms. "this compound" would be expected to have its own characteristic IC50 values.
| Compound | PDE Isoform | IC50 (µM) | Reference |
| 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | Snake Venom PDE1 | 13.55 | [9] |
| EDTA (Reference) | Snake Venom PDE1 | 276.1 | [9] |
| Rutin | Bovine Brain PDE1 | 173.90 ± 2.58 | [10] |
| Chlorogenic acid | Bovine Brain PDE1 | 36.67 ± 1.60 | [10] |
| Gallic acid | Bovine Brain PDE1 | 325.19 ± 3.62 | [10] |
| trans-Resveratrol | Bovine Brain PDE1 | 323.81 ± 4.25 | [10] |
Experimental Protocols for Biological Activity Screening
A variety of assays can be employed to determine the inhibitory activity of "this compound" against PDE1. These range from in vitro enzymatic assays to cell-based functional assays.
In Vitro PDE1 Inhibition Assay (Fluorescence Polarization)
This assay measures the displacement of a fluorescently labeled cyclic nucleotide from a binding agent, providing a direct measure of PDE activity.[11]
Materials:
-
Recombinant human PDE1A, PDE1B, or PDE1C enzyme
-
FAM-labeled cAMP or cGMP substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Binding Agent (specific for the fluorescent probe)
-
96-well black microplates
-
Fluorescence polarization plate reader
Protocol:
-
Prepare serial dilutions of "this compound" in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor, recombinant PDE1 enzyme, and Ca2+/CaM solution.
-
Initiate the reaction by adding the FAM-labeled cAMP or cGMP substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the binding agent.
-
Measure the fluorescence polarization. A decrease in polarization indicates inhibition of PDE1 activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based PDE1 Inhibition Assay
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor activity by measuring the downstream consequences of PDE1 inhibition.[12]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for PDE1B, a guanylate cyclase (e.g., ANP receptor A), and a cGMP-sensitive cyclic nucleotide-gated (CNG) channel linked to a reporter (e.g., aequorin).[12]
-
Cell culture medium and reagents
-
Luminometer
Protocol:
-
Co-transfect HEK293 cells with the expression vectors for PDE1B, the guanylate cyclase, and the CNG-aequorin reporter system.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of "this compound".
-
Stimulate the guanylate cyclase to produce cGMP (e.g., with atrial natriuretic peptide, ANP).
-
The resulting increase in intracellular cGMP opens the CNG channels, leading to Ca2+ influx and aequorin luminescence.
-
Measure the luminescence signal. An increase in luminescence in the presence of the inhibitor indicates PDE1B inhibition.
-
Determine the EC50 value, which represents the concentration of the inhibitor that produces a half-maximal effect.
Conclusion
The screening of "this compound" and other novel PDE1 inhibitors requires a systematic approach employing both in vitro and cell-based assays. This guide provides the foundational knowledge and experimental frameworks necessary for the robust evaluation of such compounds. By carefully characterizing the inhibitory potency and cellular efficacy, researchers can advance the development of new therapeutics targeting the PDE1 enzyme family.
References
- 1. Phosphodiesterase - Wikipedia [en.wikipedia.org]
- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Unraveling the Impact of Phosphodiesterase-IN-1 on Cyclic Nucleotide Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are ubiquitous second messengers that orchestrate a myriad of physiological processes. The intracellular concentrations of these critical signaling molecules are meticulously regulated by a balance between their synthesis by cyclases and their degradation by phosphodiesterases (PDEs). The PDE1 family of enzymes, which are uniquely activated by calcium and calmodulin, play a pivotal role in hydrolyzing both cAMP and cGMP, thereby integrating calcium and cyclic nucleotide signaling pathways.[1][2] This technical guide provides an in-depth exploration of Phosphodiesterase-IN-1, a representative inhibitor of PDE1, and its profound effects on cyclic nucleotide signaling. We will delve into the mechanism of action, present quantitative data on its inhibitory activity, detail relevant experimental protocols, and visualize the intricate signaling pathways and experimental workflows.
Introduction to Phosphodiesterase 1 (PDE1)
The phosphodiesterase superfamily comprises 11 distinct families (PDE1-PDE11) that are crucial regulators of signal transduction.[3][4] Among these, the PDE1 family is distinguished by its activation via the Ca2+/calmodulin complex.[1][5] This family consists of three subtypes: PDE1A, PDE1B, and PDE1C, each with multiple isoforms.[6] These subtypes exhibit differential affinities for cAMP and cGMP. Notably, PDE1A and PDE1B show a preference for cGMP hydrolysis, whereas PDE1C hydrolyzes both cAMP and cGMP with similar high affinity.[] The expression of PDE1 isoforms varies across different tissues, including the brain, cardiovascular system, and smooth muscle, highlighting their importance in a wide range of physiological functions.[1][2]
Inhibition of PDE1 leads to an elevation of intracellular cAMP and cGMP levels, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).[1][5] This modulation of cyclic nucleotide signaling pathways makes PDE1 an attractive therapeutic target for various disorders, including neurodegenerative diseases, cardiovascular conditions, and inflammatory diseases.[5][6]
Mechanism of Action of this compound
This compound, as a selective inhibitor of PDE1, exerts its effects by preventing the degradation of cAMP and cGMP. The fundamental mechanism involves the binding of the inhibitor to the catalytic site of the PDE1 enzyme, thereby blocking the hydrolysis of the phosphodiester bond in cAMP and cGMP to their inactive 5'-monophosphate forms.[8] This inhibition results in a localized and sustained increase in the concentrations of these second messengers within the cell.
The elevated levels of cAMP and cGMP then activate their respective downstream signaling cascades. Increased cAMP primarily activates PKA, which phosphorylates a multitude of substrate proteins involved in processes like gene transcription, metabolism, and ion channel function.[9] Elevated cGMP levels activate PKG, leading to effects such as smooth muscle relaxation, vasodilation, and modulation of platelet aggregation.[10][11] By inhibiting PDE1, this compound effectively amplifies the signaling pathways initiated by hormones and neurotransmitters that stimulate adenylyl and guanylyl cyclases.
Quantitative Data
The inhibitory potency of compounds targeting phosphodiesterases is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for known PDE1 inhibitors against PDE1 and, for comparison, other PDE families. It is important to note that "this compound" is a representative name, and the data presented here is for a well-characterized, selective PDE1 inhibitor, ITI-214, to illustrate the typical potency and selectivity profile.
| Compound | Target PDE | IC50 (nM) | Reference |
| ITI-214 | PDE1 | 0.2 | [12] |
| Vinpocetine | PDE1 | 21,000 | [13] |
| Sildenafil | PDE1A | 600 | [14] |
| Tadalafil | PDE1 | 10,000 | [14] |
| Rolipram | PDE1 | 50,000 | [14] |
| Crisaborole | PDE1 | 6,100 | [14] |
Experimental Protocols
The study of this compound and its effects on cyclic nucleotide signaling involves a variety of established experimental protocols. Below are detailed methodologies for key experiments.
In Vitro PDE Activity Assay
This protocol is designed to measure the enzymatic activity of a purified PDE enzyme and the inhibitory effect of a compound like this compound. A common method is the radiometric assay, historically considered the gold standard.[15]
Objective: To determine the IC50 value of this compound for PDE1.
Materials:
-
Purified recombinant human PDE1 enzyme
-
[³H]-cAMP or [³H]-cGMP as substrate
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Calmodulin and CaCl₂ (for PDE1 activation)
-
This compound at various concentrations
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, calmodulin, and CaCl₂.
-
Add the purified PDE1 enzyme to the reaction mixture.
-
Add varying concentrations of this compound (or vehicle control) to the reaction wells.
-
Initiate the reaction by adding the [³H]-cAMP or [³H]-cGMP substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., 0.1 N HCl) or by heat inactivation.
-
Add snake venom nucleotidase to convert the resulting [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine. Incubate for an additional 10-20 minutes.
-
Separate the charged, unhydrolyzed [³H]-cAMP/cGMP from the uncharged [³H]-adenosine/guanosine using an anion-exchange resin slurry.
-
Centrifuge the samples and transfer the supernatant containing the [³H]-adenosine/guanosine to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Measurement of Intracellular cAMP/cGMP Levels
This protocol describes the use of competitive enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) to quantify changes in intracellular cyclic nucleotide levels in response to PDE1 inhibition.[9][16]
Objective: To measure the effect of this compound on intracellular cAMP and cGMP concentrations in a cell-based model.
Materials:
-
Cultured cells (e.g., primary smooth muscle cells, neuronal cells, or a relevant cell line)
-
Cell culture medium and supplements
-
This compound
-
A stimulating agent (e.g., a GPCR agonist like isoproterenol for cAMP, or a nitric oxide donor like sodium nitroprusside for cGMP)
-
Lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cAMP or cGMP ELISA or RIA kit
-
Microplate reader (for ELISA) or gamma counter (for RIA)
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 30 minutes).
-
Stimulate the cells with an appropriate agonist to induce cAMP or cGMP production for a short period (e.g., 5-15 minutes).
-
Aspirate the medium and lyse the cells with lysis buffer to stop enzymatic activity and extract the cyclic nucleotides.
-
Centrifuge the cell lysates to pellet cellular debris.
-
Collect the supernatant containing the cyclic nucleotides.
-
Follow the instructions of the commercial cAMP or cGMP assay kit to quantify the cyclic nucleotide concentrations in the lysates. This typically involves a competitive binding reaction between the sample cyclic nucleotide and a labeled cyclic nucleotide for a limited number of antibody binding sites.
-
Measure the signal (colorimetric for ELISA, radioactivity for RIA) and calculate the concentration of cAMP or cGMP in each sample based on a standard curve.
-
Normalize the cyclic nucleotide concentration to the total protein content of each sample.
Conclusion
This compound, as a representative inhibitor of the PDE1 family, holds significant potential for modulating cyclic nucleotide signaling. By preventing the degradation of cAMP and cGMP, it effectively amplifies the cellular responses to a wide array of extracellular stimuli. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the therapeutic applications of PDE1 inhibitors. A thorough understanding of the intricate interplay between PDE1 and cyclic nucleotide pathways is paramount for the rational design and development of novel therapeutics targeting this important enzyme family. Further research into the isoform selectivity and tissue-specific effects of PDE1 inhibitors will be crucial for translating the promising preclinical findings into clinical success.
References
- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 1: A Unique Drug Target for Degenerative Diseases and Cognitive Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase - Wikipedia [en.wikipedia.org]
- 4. Advances in targeting cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE1 - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with ITI-214 in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PK/PD studies on non-selective PDE inhibitors in rats using cAMP as a marker of pharmacological response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphodiesterase 1A Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies on Novel Phosphodiesterase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of current exploratory studies into novel phosphodiesterase (PDE) inhibitors, focusing on the molecular targets, quantitative data, and the experimental frameworks used to identify and characterize these compounds. Phosphodiesterases are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a vast array of cellular processes. The development of isoform-selective PDE inhibitors offers significant therapeutic potential across multiple disease areas, including inflammatory conditions and neurological disorders.
Core Concepts: PDE Inhibition and Signaling
PDEs are classified into 11 families (PDE1-PDE11) based on their substrate specificity, regulatory properties, and amino acid sequences. Some are specific for cAMP (PDE4, 7, 8), some for cGMP (PDE5, 6, 9), and others can hydrolyze both (PDE1, 2, 3, 10, 11).[1] By inhibiting a specific PDE, the intracellular concentration of its corresponding cyclic nucleotide is increased, amplifying downstream signaling through effector proteins like Protein Kinase A (PKA) for cAMP and Protein Kinase G (PKG) for cGMP. This targeted amplification is the primary mechanism of action for PDE inhibitors.
Novel Frontiers in PDE4 Inhibition for Inflammatory Disease
Phosphodiesterase 4 (PDE4) is the predominant cAMP-hydrolyzing enzyme in inflammatory and immune cells. Elevating cAMP levels through PDE4 inhibition has a broad anti-inflammatory effect, making it a key target for diseases like psoriasis, atopic dermatitis, and COPD.[2] Early PDE4 inhibitors were limited by side effects such as nausea and emesis, driving the development of next-generation inhibitors with improved selectivity for specific PDE4 subtypes (A, B, C, and D).
Signaling Pathway: cAMP-Mediated Anti-Inflammatory Response
The following diagram illustrates the central role of PDE4 in modulating the cAMP signaling cascade in an immune cell. Inhibition of PDE4 leads to an accumulation of cAMP, activation of PKA, and ultimately the suppression of pro-inflammatory cytokine synthesis.
Featured Novel Inhibitor: Orismilast
Orismilast is a next-generation, high-potency PDE4 inhibitor that selectively targets the PDE4B and PDE4D subtypes, which are strongly linked to inflammation.[3][4] This selectivity profile aims to provide a better therapeutic window, maximizing efficacy while minimizing the side effects associated with broader PDE4 inhibition.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Orismilast compared to the first-generation oral PDE4 inhibitor, Apremilast. Lower IC₅₀ values indicate greater potency.
| Compound | Target | IC₅₀ (nM) | Reference |
| Orismilast | PDE4B | ~3-10 | [5] |
| PDE4D | ~3-10 | [5] | |
| Apremilast | Pan-PDE4 | 74 | [6][7] |
| (TNF-α release) | 104-110 | [6] |
Table 1: In vitro potency of Orismilast and Apremilast. Orismilast shows potent inhibition of the key inflammatory PDE4B/D subtypes.
Expanding Applications of PDE5 Inhibition
While PDE5 inhibitors like sildenafil are well-established for treating erectile dysfunction and pulmonary arterial hypertension, extensive preclinical and clinical research is exploring their therapeutic potential in a wide range of other disorders.[7][8][9] PDE5 specifically degrades cGMP, a key signaling molecule in the nitric oxide (NO) pathway that governs vasodilation, platelet function, and neuronal signaling.[7] Exploratory studies are focused on cardiovascular diseases, neurodegenerative conditions like Alzheimer's disease, and certain cancers.[9][10]
Signaling Pathway: The NO/cGMP Cascade
This diagram shows the canonical nitric oxide/cGMP pathway. PDE5 acts as a negative regulator by breaking down cGMP. PDE5 inhibitors block this degradation, prolonging the downstream effects of cGMP, such as smooth muscle relaxation.
Data Presentation: Selectivity Profile of PDE5 Inhibitors
For exploratory studies into new indications, an inhibitor's selectivity is critical to minimize off-target effects. The table below shows the selectivity profile of Sildenafil against other PDE families. The selectivity ratio is calculated by dividing the IC₅₀ for the off-target PDE by the IC₅₀ for PDE5. A higher ratio indicates greater selectivity for PDE5.
| PDE Family | Sildenafil IC₅₀ (nM) | Selectivity Ratio (vs. PDE5) |
| PDE5 | 5.22 | 1 |
| PDE1 | ~210 | ~40 |
| PDE2 | >10,000 | >1900 |
| PDE3 | >10,000 | >1900 |
| PDE4 | >10,000 | >1900 |
| PDE6 | ~50 | ~10 |
Table 2: Selectivity profile of Sildenafil.[11][12] While highly selective for PDE5, there is some cross-reactivity with PDE1 and PDE6, which is a consideration for chronic dosing in novel indications.
Methodologies in Novel PDE Inhibitor Discovery
The discovery and characterization of novel PDE inhibitors rely on a structured workflow and robust biochemical and cell-based assays.
Experimental Workflow: Screening and Development
The diagram below outlines a typical workflow for the discovery of novel, selective PDE inhibitors, from initial high-throughput screening to the identification of a lead candidate.
Experimental Protocol: In Vitro PDE Inhibition Assay (Luminescence-Based)
This protocol describes a common method for quantifying the inhibitory activity of a test compound on a specific PDE isoform. It relies on the principle that PDE activity depletes cyclic nucleotides, which can be measured using a bioluminescent reporter system.
Objective: To determine the IC₅₀ value of a test compound against a purified recombinant human PDE enzyme.
Materials:
-
Purified, recombinant human PDE enzyme (e.g., PDE4D, PDE5A).
-
Test compound stock solution (typically in DMSO).
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, BSA).
-
Substrate (cAMP or cGMP, depending on the PDE).
-
Detection reagents (e.g., a commercial kit like PDE-Glo™ that converts remaining cAMP/cGMP to a luminescent signal).
-
White, opaque 96-well or 384-well microplates.
-
Luminometer for signal detection.
Methodology:
-
Compound Preparation: Perform a serial dilution of the test compound in reaction buffer to create a range of concentrations (e.g., 10-point, 3-fold dilution series). Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Enzyme Reaction:
-
To each well of the microplate, add the diluted test compound or control.
-
Add the purified PDE enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The duration should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the enzymatic reaction by adding the first detection reagent, which also depletes any remaining ATP.
-
Add the second detection reagent, which contains a kinase that converts the remaining cyclic nucleotide (the amount not hydrolyzed by the PDE) into ATP.
-
Add a luciferase/luciferin reagent that produces light in the presence of the newly generated ATP.
-
Incubate in the dark to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of cyclic nucleotide remaining and thus inversely proportional to PDE activity.
-
Data Analysis:
-
Normalize the data relative to the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value.
-
Conclusion and Future Directions
The field of PDE inhibitor research continues to evolve, moving from broad-spectrum agents to highly selective molecules targeting specific PDE isoforms and even splice variants.[11][13] Exploratory studies are successfully expanding the therapeutic landscape for these inhibitors far beyond their initial indications.[3][12] Future research will likely focus on developing inhibitors with even greater selectivity, including allosteric inhibitors, and exploring their use in combination therapies to tackle complex multifactorial diseases.[1] The continued application of robust screening workflows and detailed mechanistic studies will be critical to unlocking the full potential of this versatile class of drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Shionogi's EXPERIENCE Phase 3 Clinical Trial of Zatolmilast in Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 3. uniontherapeutics.com [uniontherapeutics.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apremilast | PDE | TNF | Apoptosis | TargetMol [targetmol.com]
- 8. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacology of orismilast, a potent and selective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Phosphodiesterase 1 (PDE1) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 1 (PDE1) is a critical enzyme in the intricate web of intracellular signaling. As a dual-substrate phosphodiesterase, it hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two ubiquitous second messengers that govern a vast array of physiological processes. The activity of PDE1 is uniquely regulated by calcium (Ca²⁺) and calmodulin (CaM), positioning it at the nexus of Ca²⁺ and cyclic nucleotide signaling pathways. The PDE1 family comprises three isoforms—PDE1A, PDE1B, and PDE1C—each with distinct tissue distribution and substrate affinities, offering opportunities for targeted therapeutic intervention.[1] This technical guide provides an in-depth exploration of PDE1 as a therapeutic target, focusing on the mechanism of action of its inhibitors, quantitative data on their potency and selectivity, detailed experimental protocols for their evaluation, and a visual representation of the key signaling pathways involved.
Mechanism of Action of PDE1 Inhibitors
PDE1 inhibitors exert their therapeutic effects by preventing the degradation of cAMP and cGMP. By blocking the catalytic activity of PDE1, these inhibitors lead to an accumulation of intracellular cyclic nucleotides. This elevation in cAMP and cGMP levels enhances the activity of their downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. The activation of these kinases initiates a cascade of phosphorylation events that modulate the function of numerous proteins, thereby influencing a wide range of cellular responses, including gene transcription, cell proliferation, smooth muscle relaxation, and neuronal signaling.[2][3][4]
Quantitative Analysis of PDE1 Inhibitors
The potency and selectivity of PDE1 inhibitors are critical determinants of their therapeutic utility and safety profile. The following tables summarize the in vitro inhibitory activities (IC₅₀ or Kᵢ values) of selected PDE1 inhibitors against the three PDE1 isoforms and other PDE families, highlighting their selectivity.
Table 1: Potency of Selected Inhibitors Against PDE1 Isoforms
| Compound | PDE1A (IC₅₀/Kᵢ, nM) | PDE1B (IC₅₀/Kᵢ, nM) | PDE1C (IC₅₀/Kᵢ, nM) | Reference(s) |
| ITI-214 | 0.033 (Kᵢ) | 0.380 (Kᵢ) | 0.035 (Kᵢ) | [5][6] |
| Vinpocetine | ~2,080 (IC₅₀) | - | - | [7] |
| Vardenafil | - | - | 180 (IC₅₀) | [5] |
| Olprinone | 150,000 (IC₅₀) | - | - | [5] |
| PDE1-IN-2 | 164 (IC₅₀) | 140 (IC₅₀) | 6 (IC₅₀) | [5] |
Table 2: Selectivity Profile of ITI-214 Against Other PDE Families
| PDE Family | Kᵢ (nM) | Fold Selectivity vs. PDE1A (Kᵢ = 0.033 nM) |
| PDE2A | >10,000 | >303,030 |
| PDE3A | >10,000 | >303,030 |
| PDE4D | 33 | 1,000 |
| PDE5A | >10,000 | >303,030 |
| PDE6 | >10,000 | >303,030 |
| PDE7A | >10,000 | >303,030 |
| PDE8A | >10,000 | >303,030 |
| PDE9A | >10,000 | >303,030 |
| PDE10A | >10,000 | >303,030 |
| PDE11A | >10,000 | >303,030 |
| Data derived from reference[6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PDE1 and a typical experimental workflow for screening PDE1 inhibitors.
Caption: General signaling pathway of cAMP and cGMP, and the role of PDE1 and its inhibitors.
Caption: Role of PDE1A and PDE1C in Angiotensin II-induced cardiac hypertrophy.
Caption: Experimental workflow for a Fluorescence Polarization (FP)-based PDE1 inhibitor assay.
Experimental Protocols
Below are detailed methodologies for two common assays used to determine the inhibitory activity of compounds against PDE1.
This protocol is adapted from commercially available PDE1 assay kits and is suitable for high-throughput screening.
1. Materials:
-
Purified recombinant human PDE1A, PDE1B, or PDE1C enzyme.
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP).
-
PDE Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Binding Agent (a proprietary reagent that binds to the hydrolyzed monophosphate product).
-
Test compounds (inhibitors) dissolved in DMSO.
-
384-well, low-volume, black microplates.
-
Microplate reader capable of measuring fluorescence polarization.
2. Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a working solution of PDE1 enzyme in PDE Assay Buffer at the desired concentration (empirically determined).
-
Prepare serial dilutions of the test compound in PDE Assay Buffer containing a final DMSO concentration of 1%.
-
Prepare a working solution of the fluorescently labeled substrate in PDE Assay Buffer.
-
-
Assay Protocol (per well):
-
Add 5 µL of the diluted test compound or vehicle (for positive and negative controls) to the microplate wells.
-
Add 10 µL of the diluted PDE1 enzyme solution to all wells except the "no enzyme" control wells. Add 10 µL of PDE Assay Buffer to the "no enzyme" control wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorescently labeled substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 10 µL of the Binding Agent solution to all wells.
-
Incubate for an additional 60 minutes at room temperature to allow for the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader (e.g., excitation at 485 nm and emission at 528 nm).
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(FP_inhibitor - FP_no_enzyme) / (FP_enzyme_only - FP_no_enzyme)])
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
This is a classic and highly sensitive method for measuring PDE activity.
1. Materials:
-
Purified or partially purified PDE1 enzyme source (e.g., tissue homogenate or cell lysate).
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate).
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol).
-
Calmodulin and CaCl₂ (for PDE1 activation).
-
Snake venom nucleotidase (e.g., from Crotalus atrox).
-
Anion-exchange resin (e.g., Dowex AG1-X8).
-
Scintillation cocktail and a scintillation counter.
2. Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following on ice:
-
50 µL of Assay Buffer.
-
10 µL of Calmodulin/CaCl₂ solution.
-
10 µL of test inhibitor or vehicle.
-
20 µL of PDE1 enzyme preparation.
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of [³H]-cAMP or [³H]-cGMP (to a final concentration approximately at the Kₘ of the enzyme).
-
Incubate for 10-20 minutes at 30°C. The reaction time should be within the linear range of product formation.
-
Terminate the reaction by boiling the tubes for 2 minutes, then place them on ice.
-
-
Conversion to Nucleoside:
-
Add 10 µL of snake venom nucleotidase (e.g., 1 mg/mL) to each tube.
-
Incubate for 10 minutes at 30°C to convert the [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
-
Separation of Product:
-
Apply the reaction mixture to a pre-equilibrated anion-exchange column.
-
Wash the column with a low-salt buffer to elute the uncharged nucleoside ([³H]-adenosine or [³H]-guanosine). The negatively charged, unreacted [³H]-cAMP or [³H]-cGMP will be retained by the resin.
-
Collect the eluate in a scintillation vial.
-
-
Quantification:
-
Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed and determine the percent inhibition and IC₅₀ values as described for the FP assay.
-
Potential Therapeutic Targets of PDE1 Inhibition
The diverse expression patterns of PDE1 isoforms suggest a broad range of therapeutic applications for their inhibitors.
-
Neurodegenerative and Psychiatric Disorders: PDE1B is highly expressed in the striatum and hippocampus, brain regions crucial for motor control and cognition.[1] Inhibition of PDE1B is being explored for the treatment of cognitive impairment in diseases like Alzheimer's and Parkinson's, as well as for schizophrenia.[8]
-
Cardiovascular Diseases: PDE1A and PDE1C are found in vascular smooth muscle and cardiomyocytes.[1] PDE1 inhibitors have shown potential in treating heart failure by improving cardiac contractility and in managing hypertension through vasodilation.[2][4]
-
Pulmonary Fibrosis: Recent studies suggest that PDE1 may be a promising target for idiopathic pulmonary fibrosis. A selective PDE1 inhibitor has demonstrated anti-fibrotic effects in preclinical models.[9]
-
Oncology: The role of PDE1 in cancer is an emerging area of research. By modulating cAMP and cGMP signaling, PDE1 inhibitors may influence cell cycle progression and apoptosis in cancer cells.
Phosphodiesterase 1 represents a compelling target for the development of novel therapeutics for a variety of diseases. The unique Ca²⁺/calmodulin-dependent regulation and the distinct tissue distribution of its isoforms provide a basis for the design of selective inhibitors with improved efficacy and reduced side effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to unlock the full therapeutic potential of PDE1 inhibition. Further research into the nuanced roles of each PDE1 isoform in specific disease states will continue to refine the development of next-generation PDE1-targeted therapies.
References
- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with ITI-214 in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concerted Regulation of cGMP and cAMP Phosphodiesterases in Early Cardiac Hypertrophy Induced by Angiotensin II | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and Activity Evaluation of Vinpocetine-Derived Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of phosphodiesterases 1 and 4 prevents myofibroblast transformation in Peyronie's disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyrazolopyrimidinone Derivatives: Synthesis, Mechanism of Action, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolopyrimidinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines. This structural mimicry allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] These derivatives have been extensively investigated for their potential as therapeutic agents in various diseases, including cancer, inflammation, and erectile dysfunction. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and key pharmacological activities of pyrazolopyrimidinone derivatives, supplemented with detailed experimental protocols, quantitative data, and pathway visualizations to support further research and development in this promising field.
Core Synthesis Strategies
The synthesis of the pyrazolopyrimidinone core can be broadly categorized based on the two primary isomeric scaffolds: pyrazolo[3,4-d]pyrimidin-4-ones and pyrazolo[1,5-a]pyrimidinones.
Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
A common and versatile method for the synthesis of the pyrazolo[3,4-d]pyrimidin-4-one scaffold starts with 5-aminopyrazole-4-carbonitrile or carboxylate derivatives. These precursors undergo cyclization with various reagents to form the fused pyrimidine ring.
One prevalent approach involves the reaction of a 5-aminopyrazole-4-carbonitrile with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3), leading to the formation of the corresponding 1-arylpyrazolo[3,4-d]pyrimidin-4-ones. Another strategy employs the condensation of 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydro pyrimidines with hydrazine hydrate in ethanol to yield 3-Amino-4-Aryl-6-Mercapto-3a,4-Dihydro-1H-Pyrazolo[3,4-d] Pyrimidines.[3]
Synthesis of Pyrazolo[1,5-a]pyrimidinone Derivatives
The synthesis of pyrazolo[1,5-a]pyrimidinones typically involves the cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds or their synthetic equivalents. Microwave-assisted organic synthesis has emerged as an efficient method for the one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidinones, offering advantages in terms of reaction time and yield.[2] This method often involves the initial formation of a 5-aminopyrazole from a β-ketonitrile and hydrazine, followed by the addition of a β-ketoester and acetic acid in the same pot to facilitate the cyclization.[2]
Mechanism of Action and Pharmacological Activities
The diverse biological activities of pyrazolopyrimidinone derivatives stem from their ability to act as inhibitors of various enzymes, particularly kinases and phosphodiesterases.
Anticancer Activity
A significant body of research has focused on the development of pyrazolopyrimidinone derivatives as anticancer agents. Their mechanism of action in this context is often attributed to the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrazolo[3,4-d]pyrimidine analogs have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.[4] By inhibiting CDK2, these compounds can induce cell cycle arrest, leading to the suppression of tumor growth.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Pyrazolopyrimidine derivatives have been developed as inhibitors of VEGFR-2, a critical receptor tyrosine kinase in the angiogenesis signaling pathway.[5] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is often dysregulated in cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been designed as selective inhibitors of the PI3Kδ isoform, which is particularly important in B-cell malignancies.[6]
-
Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells. Several pyrazolopyrimidine derivatives have shown potent inhibitory activity against BTK, making them promising candidates for the treatment of B-cell lymphomas.[7]
Anti-inflammatory Activity
Pyrazolopyrimidinone derivatives have also demonstrated significant anti-inflammatory properties. Their mechanism of action in this context is primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.
Treatment of Erectile Dysfunction
The most well-known application of a pyrazolopyrimidinone derivative is sildenafil (Viagra), which is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[8] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, sildenafil increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow to the penis, thus facilitating an erection.
Data Presentation
The following tables summarize the in vitro inhibitory activities of representative pyrazolopyrimidinone derivatives against various key enzyme targets.
Table 1: Inhibitory Activity of Pyrazolopyrimidinone Derivatives against Cyclin-Dependent Kinase 2 (CDK2)
| Compound ID | Scaffold | IC50 (µM) | Reference |
| 4a | Pyrazolo[3,4-d]pyrimidinone | 0.21 | [4] |
| 17 | Pyrazolo[3,4-d]pyrimidine | 0.19 | [9] |
| Compound 9 | Pyrazole | 0.96 | [10] |
| Compound 14 | Pyrazolo[3,4-d]pyrimidine | 0.057 | [11] |
| 6t | Pyrazolo[1,5-a]pyrimidine | 0.09 | [12] |
Table 2: Inhibitory Activity of Pyrazolopyrimidinone Derivatives against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
| Compound ID | Scaffold | IC50 (µM) | Reference |
| 5c | Pyrazolopyrimidine urea | Nanomolar range | [5] |
| 5e | Pyrazolopyrimidine urea | Nanomolar range | [5] |
| 5g | Pyrazolopyrimidine urea | Nanomolar range | [5] |
| 5h | Pyrazolopyrimidine urea | Nanomolar range | [5] |
| 46j | Thiazolidine-2,4-dione hybrid | 0.081 | [13] |
| 49a | Thiazolidine-2,4-dione hybrid | 0.116 | [13] |
Table 3: Inhibitory Activity of Pyrazolopyrimidinone Derivatives against Phosphoinositide 3-Kinase (PI3K)
| Compound ID | Scaffold | Isoform | IC50 (nM) | Reference |
| SW13 | Pyrazolopyrimidine | δ | 0.7 | [14] |
| Compound 7 | Pyrazolo[1,5-a]pyrimidine | δ | 470 | [6] |
| CPL302253 (54) | Indol-4-yl-pyrazolo[1,5-a]pyrimidine | δ | 2.8 | [6] |
Table 4: Inhibitory Activity of Pyrazolopyrimidinone Derivatives against Bruton's Tyrosine Kinase (BTK)
| Compound ID | Scaffold | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Compound 8 | Pyrazolo[3,4-d]pyridazinone | 2.1 |[15] | | Compound 1 | Dihydropyrazolo[4,3-d]pyrimidine | 0.82 |[16] | | CGI-1746 | Pyrazine | 1.9 |[16] | | 12a | Pyrazolopyrimidine | Not specified |[7] |
Table 5: Inhibitory Activity of Pyrazolopyrimidinone Derivatives against Phosphodiesterase 5 (PDE5)
| Compound ID | Scaffold | IC50 (nM) | Reference |
| Sildenafil | Pyrazolo[4,3-d]pyrimidin-7-one | 5.6 | [1] |
| Compound 5 | Pyrazolopyrimidinone | Not specified | [3] |
| Compound 18 | Pyrazolopyrimidinone | Not specified | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Synthesis Protocol for Pyrazolo[3,4-d]pyrimidin-4-ones
A mixture of the appropriate 5-amino-1-substituted-1H-pyrazole-4-carbonitrile (1.0 eq) and a lower aliphatic carboxylic acid (e.g., formic acid, acetic acid) is treated with phosphorus oxychloride (POCl3) (catalytic amount). The reaction mixture is heated under reflux for a specified time (typically 2-6 hours). After completion, the reaction mixture is cooled and poured onto crushed ice. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol, DMF) to afford the pure pyrazolo[3,4-d]pyrimidin-4-one derivative. The structure is then confirmed by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the pyrazolopyrimidinone derivatives against a specific kinase (e.g., CDK2, VEGFR-2, PI3K, BTK) is determined using a luminescence-based kinase assay kit (e.g., Kinase-Glo®, ADP-Glo™).
-
Reagent Preparation: The kinase, substrate, and ATP are diluted to the desired concentrations in the appropriate kinase assay buffer. The test compounds are serially diluted in DMSO.
-
Kinase Reaction: The kinase reaction is initiated by adding the kinase, substrate/ATP mix, and the test compound (or DMSO as a control) to the wells of a 96-well or 384-well plate.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 45-60 minutes) to allow the kinase reaction to proceed.
-
Detection: A kinase detection reagent (e.g., Kinase-Glo® Max, ADP-Glo™ Reagent) is added to each well to stop the kinase reaction and generate a luminescent signal.
-
Measurement: The luminescence is measured using a microplate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the control. The IC50 value, the concentration of the compound that causes 50% inhibition of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anticancer Efficacy Study (Ehrlich Ascites Carcinoma Model)
-
Animal Model: Swiss albino mice are used for the study.
-
Tumor Inoculation: Ehrlich ascites carcinoma (EAC) cells are injected intraperitoneally into the mice.
-
Treatment: After 24 hours of tumor inoculation, the mice are treated with the pyrazolopyrimidinone derivative (at various doses) or a vehicle control, typically administered orally or intraperitoneally for a specified number of days. A standard anticancer drug (e.g., doxorubicin) is used as a positive control.
-
Evaluation of Anticancer Activity: The anticancer activity is evaluated by monitoring parameters such as:
-
Tumor weight: The weight of the ascitic fluid is measured.
-
Tumor cell count: The number of viable tumor cells in the ascitic fluid is counted.
-
Mean survival time (MST): The lifespan of the mice in each group is recorded.
-
Hematological parameters: Red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin levels are measured.
-
-
Statistical Analysis: The data are analyzed using appropriate statistical methods to determine the significance of the observed effects.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of pyrazolopyrimidinone derivatives.
Caption: A generalized workflow for the synthesis of pyrazolopyrimidinone derivatives.
Caption: Inhibition of the CDK2 signaling pathway by a pyrazolopyrimidinone derivative.
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazolopyrimidinone derivative.
Caption: Inhibition of the PI3K/AKT signaling pathway by a pyrazolopyrimidinone derivative.
Caption: Inhibition of the BTK signaling pathway by a pyrazolopyrimidinone derivative.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors [mdpi.com]
- 5. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5- a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Phosphodiesterase Inhibitors in Plasmodium falciparum Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the use of phosphodiesterase (PDE) inhibitors, exemplified by compounds such as Phosphodiesterase-IN-1, in anti-malarial research targeting Plasmodium falciparum. The methodologies outlined below are foundational for screening and characterizing compounds that target the parasite's cyclic nucleotide signaling pathways.
Introduction to Phosphodiesterase Inhibition in P. falciparum
Cyclic nucleotide signaling, involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), is crucial for various stages of the P. falciparum life cycle.[1][2][3] These signaling pathways are regulated by adenylyl and guanylyl cyclases, which synthesize cAMP and cGMP, and phosphodiesterases (PDEs), which hydrolyze them.[2] The P. falciparum genome encodes four distinct PDEs (PfPDEα, β, γ, and δ).[4] Inhibition of these PDEs, particularly those involved in cGMP metabolism, has been shown to disrupt critical parasite processes, including blood-stage development and transmission, making them attractive targets for novel antimalarial drugs.[4][5][6]
cGMP Signaling Pathway in P. falciparum
The cGMP signaling pathway in P. falciparum plays a pivotal role in processes such as merozoite egress from red blood cells. Guanylyl cyclase (GC) synthesizes cGMP from GTP. Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream effector proteins, triggering a cascade of events leading to the rupture of the host cell. Phosphodiesterases, such as PfPDEβ, regulate this process by hydrolyzing cGMP to GMP, thus downregulating the signal.[2][7]
Caption: cGMP signaling pathway in P. falciparum and the inhibitory action of a PDE inhibitor.
Quantitative Data for Selected PDE Inhibitors
The following table summarizes the in vitro activity of various phosphodiesterase inhibitors against the asexual blood stages of P. falciparum.
| Compound/Series | Target | Assay Type | IC50/EC50 (nM) | P. falciparum Strain(s) | Reference |
| Zaprinast | PfPDEα | Enzyme Inhibition | ~4000 | Recombinant | [8] |
| BIPPO | PfPDEβ | Enzyme Inhibition | 9 | Recombinant | [4] |
| Tadalafil analog | Not specified | Growth Inhibition (EC50) | 500 | Not specified | [4] |
| 2-alkyl Subseries | PfPDEβ | Growth Inhibition (EC50) | Potent activity | Drug-resistant (Dd2) and clinical isolates | [4] |
| 5-aryl Subseries | PfPDEβ | Growth Inhibition (EC50) | Potent activity | Drug-resistant (Dd2) and clinical isolates | [4] |
| 5-benzyl Subseries | PfPDEβ | Growth Inhibition (EC50) | Potent activity | Drug-resistant (Dd2) and clinical isolates | [4] |
Experimental Protocols
In Vitro Culture of Asexual P. falciparum Erythrocytic Stages
This protocol describes the continuous in vitro cultivation of the asexual erythrocytic stages of P. falciparum, a prerequisite for drug sensitivity testing.
Materials:
-
P. falciparum strain (e.g., 3D7, Dd2)
-
Human erythrocytes (blood group O+)
-
Complete Medium (CM): RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 20 µg/mL gentamicin, and 0.5% Albumax II or 10% human serum.
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂
-
37°C incubator
-
Sterile culture flasks or petri dishes
Procedure:
-
Prepare the complete medium and warm it to 37°C.
-
Wash human erythrocytes three times with incomplete RPMI-1640 by centrifugation.
-
Add the washed erythrocytes to the complete medium to achieve a final hematocrit of 2-5%.
-
Thaw or add the parasitized erythrocytes to the culture flask.
-
Place the culture vessel in a modular incubator chamber or a CO₂ incubator with the specified gas mixture.
-
Incubate at 37°C.
-
Maintain the culture by changing the medium daily and providing fresh erythrocytes as the parasitemia increases. Monitor parasitemia by preparing thin blood smears and staining with Giemsa.
SYBR Green I-based Drug Sensitivity Assay
This assay is a widely used fluorescence-based method to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.
Experimental Workflow:
Caption: Workflow for the SYBR Green I-based drug sensitivity assay.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete Medium (CM)
-
This compound or other test compounds, dissolved in DMSO
-
96-well black, clear-bottom microplates
-
Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compound in CM in a 96-well plate. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
-
Parasite Addition:
-
Adjust a synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit in CM.
-
Add 200 µL of the parasite suspension to each well of the compound-containing plate.
-
-
Incubation:
-
Incubate the plates for 72 hours in a modular chamber at 37°C with the appropriate gas mixture.
-
-
Lysis and Staining:
-
After incubation, freeze the plates at -20°C for at least 2 hours to lyse the cells.
-
Prepare the Lysis Buffer containing a 1:5000 dilution of the SYBR Green I stock (2x final concentration).
-
Thaw the plates and add 100 µL of the Lysis Buffer with SYBR Green I to each well.
-
Mix well and incubate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence of uninfected red blood cells.
-
Normalize the fluorescence values to the negative control (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Plasmodium falciparum Guanylyl Cyclase-Alpha and the Activity of Its Appended P4-ATPase Domain Are Essential for cGMP Synthesis and Blood-Stage Egress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages [frontiersin.org]
- 4. Inhibitors of malaria parasite cyclic nucleotide phosphodiesterases block asexual blood-stage development and mosquito transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of malaria parasite cyclic nucleotide phosphodiesterases block asexual blood-stage development and mosquito transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. Phosphodiesterase beta is the master regulator of cAMP signalling during malaria parasite invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Malaria Parasite cGMP-dependent Protein Kinase Regulates Blood Stage Merozoite Secretory Organelle Discharge and Egress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phosphodiesterase-1 (PDE1) Inhibition in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Phosphodiesterase-1 (PDE1) inhibitors, using the selective inhibitor ITI-214 (lenrispodun) as a primary example. This document outlines the mechanism of action, potential therapeutic applications, and detailed protocols for conducting in vivo studies.
Introduction to Phosphodiesterase-1
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by degrading the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] The PDE1 family is unique in that its activity is stimulated by calcium/calmodulin, thereby integrating calcium and cyclic nucleotide signaling pathways.[3][4] PDE1 has three subtypes: PDE1A, PDE1B, and PDE1C, which exhibit different affinities for cAMP and cGMP.[3] Inhibition of PDE1 leads to increased intracellular levels of cAMP and/or cGMP, which can modulate a variety of physiological processes, making PDE1 a promising therapeutic target for a range of disorders.[2][3][4]
Mechanism of Action and Signaling Pathway
PDE1 inhibitors prevent the breakdown of cAMP and cGMP, thereby amplifying the downstream signaling of these second messengers.[5] This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate various downstream targets. The physiological outcomes of PDE1 inhibition are tissue-specific and depend on the predominant PDE1 isoform and the specific signaling pathways involved. For instance, in the cardiovascular system, PDE1 inhibition can lead to vasodilation and increased cardiac contractility.[6][7] In the central nervous system, it has been implicated in neuroprotection and cognitive enhancement.[4][8]
Figure 1: Simplified signaling pathway of Phosphodiesterase-1 (PDE1) and its inhibition.
In Vivo Dosage and Administration
The appropriate dosage of a PDE1 inhibitor for in vivo studies depends on the animal model, the specific inhibitor used, the route of administration, and the therapeutic indication being investigated. The following table summarizes dosages for the selective PDE1 inhibitor ITI-214 and other relevant PDE inhibitors from various studies.
| Compound | Animal Model | Dosage | Route of Administration | Application | Reference |
| ITI-214 | Dog (conscious) | Not specified | Intravenous | Heart Failure | [6] |
| ITI-214 | Rabbit | Not specified | Intravenous | Cardiac Function | [6] |
| ITI-214 | Human | 10, 30, 90 mg (single dose) | Oral | Heart Failure | [7] |
| Vinpocetine | Animal Models | 10-20 mg/kg | Not specified | Neurological Conditions | [4] |
| Roflumilast (PDE4 Inhibitor) | Mouse | 5 mg/kg | Intraperitoneal (i.p.) | Metabolic Studies | [9] |
| Sildenafil (PDE5 Inhibitor) | Human | 20 mg (three times daily) | Oral | Pulmonary Arterial Hypertension | [10] |
| Tadalafil (PDE5 Inhibitor) | Human | 40 mg (once daily) | Oral | Pulmonary Arterial Hypertension | [10] |
Experimental Protocols
Below are generalized protocols for in vivo studies using a PDE1 inhibitor. These should be adapted based on the specific research question and institutional animal care and use guidelines.
Protocol 1: Evaluation of Cardiovascular Effects in a Rodent Model
Objective: To assess the acute hemodynamic effects of a PDE1 inhibitor.
Materials:
-
PDE1 inhibitor (e.g., ITI-214)
-
Vehicle solution (e.g., saline, DMSO/saline mixture)
-
Anesthetized rodents (e.g., rats or mice)
-
Surgical instruments for catheterization
-
Pressure transducer and data acquisition system
-
Intravenous (IV) or intraperitoneal (IP) injection supplies
Procedure:
-
Animal Preparation: Anesthetize the animal according to an approved protocol. Surgically implant catheters in the carotid artery (for blood pressure measurement) and jugular vein (for drug administration).
-
Baseline Measurements: Allow the animal to stabilize after surgery. Record baseline hemodynamic parameters, including heart rate, systolic and diastolic blood pressure, for at least 30 minutes.
-
Drug Preparation: Dissolve the PDE1 inhibitor in the appropriate vehicle to the desired concentration.
-
Drug Administration: Administer the PDE1 inhibitor via IV or IP injection. A vehicle control group should be included.
-
Post-Dose Monitoring: Continuously record hemodynamic parameters for a predefined period (e.g., 2-4 hours) after drug administration.
-
Data Analysis: Calculate the change from baseline for all hemodynamic parameters at various time points. Compare the effects of the PDE1 inhibitor to the vehicle control using appropriate statistical methods.
Protocol 2: Assessment of Cognitive Enhancement in a Mouse Model
Objective: To evaluate the effect of a PDE1 inhibitor on learning and memory.
Materials:
-
PDE1 inhibitor
-
Vehicle solution
-
Mice
-
Behavioral testing apparatus (e.g., Morris water maze, novel object recognition chamber)
-
Oral gavage or IP injection supplies
Procedure:
-
Drug Preparation: Prepare the PDE1 inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, IP injection).
-
Drug Administration: Acclimate the mice to the handling and injection/gavage procedure for several days. Administer the PDE1 inhibitor or vehicle at a specified time before behavioral testing (e.g., 30-60 minutes).
-
Behavioral Testing:
-
Novel Object Recognition:
-
Habituation: Allow mice to explore an empty arena.
-
Training: Place two identical objects in the arena and allow the mouse to explore for a set time.
-
Testing: After a retention interval, replace one of the familiar objects with a novel object and record the time spent exploring each object.
-
-
Morris Water Maze:
-
Acquisition Phase: Train the mice to find a hidden platform in a pool of opaque water over several days.
-
Probe Trial: Remove the platform and record the time spent in the target quadrant where the platform was previously located.
-
-
-
Data Analysis: For novel object recognition, calculate a discrimination index. For the Morris water maze, analyze escape latency during acquisition and time in the target quadrant during the probe trial. Compare the performance of the inhibitor-treated group with the vehicle control group.
Figure 2: General experimental workflow for in vivo studies with a this compound.
Conclusion
Inhibitors of PDE1 represent a promising class of therapeutic agents with potential applications in cardiovascular and neurological disorders. The provided application notes and protocols offer a foundational framework for researchers to design and execute in vivo studies to explore the pharmacological effects of these compounds. Careful consideration of the experimental model, dosage, and route of administration is crucial for obtaining reliable and reproducible results.
References
- 1. Phosphodiesterase - Wikipedia [en.wikipedia.org]
- 2. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Acute Enhancement of Cardiac Function by Phosphodiesterase Type 1 Inhibition: A translational study in the dog and rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with ITI-214 in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodology for Testing Phosphodiesterase-1 (PDE1) Inhibitor Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 1 (PDE1) is a critical enzyme in cellular signal transduction, hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This dual-substrate specificity makes PDE1 a key regulator of numerous physiological processes. The activity of PDE1 is uniquely dependent on calcium (Ca²⁺) and calmodulin (CaM), integrating Ca²⁺ signaling with cyclic nucleotide pathways.[1] The PDE1 family consists of three subtypes: PDE1A, PDE1B, and PDE1C, each with distinct tissue distribution and substrate affinities.[2] Inhibition of PDE1 has emerged as a promising therapeutic strategy for a range of disorders, including cardiovascular diseases, neurodegenerative conditions, and inflammatory diseases.
These application notes provide a comprehensive guide to the methodologies required for testing the efficacy of novel PDE1 inhibitors. The protocols detailed below cover in vitro enzyme activity assays, cell-based secondary messenger quantification, and downstream functional assays, providing a robust framework for preclinical drug development.
Data Presentation
Quantitative data from the described experimental protocols should be summarized for clear comparison. The following tables provide templates for presenting key efficacy parameters.
Table 1: In Vitro PDE1 Inhibitor Potency (IC₅₀)
| Compound | PDE1A IC₅₀ (nM) | PDE1B IC₅₀ (nM) | PDE1C IC₅₀ (nM) |
| Phosphodiesterase-IN-1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Reference Compound A | [Insert Value] | [Insert Value] | [Insert Value] |
| Reference Compound B | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Cellular cAMP and cGMP Accumulation (EC₅₀)
| Compound | cAMP EC₅₀ (nM) in [Cell Line] | cGMP EC₅₀ (nM) in [Cell Line] |
| This compound | [Insert Value] | [Insert Value] |
| Reference Compound A | [Insert Value] | [Insert Value] |
| Reference Compound B | [Insert Value] | [Insert Value] |
Table 3: Functional Assay Readouts
| Assay | Parameter Measured | This compound (Effect at [Concentration]) | Reference Compound A (Effect at [Concentration]) |
| PKA/PKG Activity | % Increase in Kinase Activity | [Insert Value] | [Insert Value] |
| Smooth Muscle Proliferation | % Inhibition of Proliferation | [Insert Value] | [Insert Value] |
| Vasodilation | % Relaxation of Aortic Rings | [Insert Value] | [Insert Value] |
Experimental Protocols
In Vitro Phosphodiesterase 1 (PDE1) Enzyme Inhibition Assay (Radioenzymatic)
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of purified PDE1 isoforms.[3][4]
Materials:
-
Purified recombinant human PDE1A, PDE1B, and PDE1C
-
[³H]-cGMP or [³H]-cAMP
-
5'-Nucleotidase (from Crotalus atrox snake venom)
-
Anion-exchange resin (e.g., Dowex)
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 100 µM CaCl₂, 1 µg/ml Calmodulin
-
Stop Solution: 0.1 M HCl
-
Scintillation fluid
-
Microcentrifuge tubes
-
Liquid scintillation counter
Protocol:
-
Prepare a reaction mixture containing Assay Buffer and the desired concentration of the test compound (e.g., this compound) or vehicle control.
-
Add the purified PDE1 enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding [³H]-cGMP or [³H]-cAMP to a final concentration of 1 µM.
-
Incubate the reaction for 20 minutes at 30°C.
-
Terminate the reaction by adding the Stop Solution.
-
Add 5'-Nucleotidase to the terminated reaction and incubate for 10 minutes at 30°C to convert the [³H]-5'-GMP or [³H]-5'-AMP to [³H]-guanosine or [³H]-adenosine.
-
Apply the reaction mixture to a prepared anion-exchange resin column to separate the charged, unhydrolyzed substrate from the uncharged nucleoside product.
-
Elute the [³H]-guanosine or [³H]-adenosine with an appropriate buffer.
-
Add the eluate to scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Cell-Based cAMP and cGMP Quantification (HTRF Assay)
This protocol measures the accumulation of intracellular cAMP and cGMP in response to PDE1 inhibition in a cellular context. Homogeneous Time-Resolved Fluorescence (HTRF) is a sensitive and high-throughput method.
Materials:
-
Cell line expressing PDE1 (e.g., CHO, HEK293)
-
Cell culture medium and supplements
-
HTRF cAMP and cGMP assay kits (containing donor and acceptor fluorophores)
-
This compound and reference compounds
-
384-well white microplates
-
HTRF-compatible microplate reader
Protocol:
-
Seed cells in a 384-well white microplate and culture overnight.
-
Remove the culture medium and replace it with stimulation buffer containing various concentrations of the test compound (this compound) or vehicle control.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and add the HTRF assay reagents (donor and acceptor fluorophores) according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the fluorescence at the appropriate wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible microplate reader.
-
Calculate the HTRF ratio (acceptor/donor) and determine the concentration of cAMP or cGMP based on a standard curve.
-
Plot the concentration-response curve and determine the EC₅₀ value for each compound.
Downstream Functional Assay: Protein Kinase A (PKA) and Protein Kinase G (PKG) Activity
This protocol assesses the functional consequence of increased cAMP and cGMP levels by measuring the activity of their primary downstream effectors, PKA and PKG.
Materials:
-
Cell or tissue lysates treated with this compound
-
PKA or PKG kinase activity assay kit (e.g., ELISA-based or fluorescent)
-
ATP
-
Specific PKA or PKG substrate
-
Microplate reader
Protocol:
-
Prepare cell or tissue lysates after treatment with the test compound.
-
Add the lysate to a microplate pre-coated with a specific substrate for PKA or PKG.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the time specified in the kit protocol to allow for substrate phosphorylation.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric or fluorogenic HRP substrate and measure the absorbance or fluorescence using a microplate reader.
-
Quantify the kinase activity relative to a standard curve and express it as a percentage of the control.
Downstream Functional Assay: Vascular Smooth Muscle Cell Proliferation
This protocol evaluates the effect of PDE1 inhibition on the proliferation of vascular smooth muscle cells (VSMCs), a key process in vascular remodeling.[5][6][7][8]
Materials:
-
Vascular smooth muscle cells (e.g., primary human aortic smooth muscle cells)
-
Cell culture medium and supplements
-
Proliferation-inducing agent (e.g., platelet-derived growth factor, PDGF)
-
This compound and reference compounds
-
Cell proliferation assay kit (e.g., BrdU or EdU incorporation assay)
-
Microplate reader or fluorescence microscope
Protocol:
-
Seed VSMCs in a 96-well plate and serum-starve for 24 hours to synchronize the cells.
-
Treat the cells with various concentrations of the test compound in the presence or absence of a proliferation-inducing agent (e.g., PDGF).
-
Incubate for 24-48 hours.
-
During the final hours of incubation, add BrdU or EdU to the culture medium.
-
Fix and permeabilize the cells according to the assay kit protocol.
-
Add an anti-BrdU antibody or a fluorescent azide that reacts with EdU.
-
Detect the incorporated BrdU or EdU using a colorimetric substrate or by fluorescence imaging.
-
Quantify the proliferation by measuring the absorbance or fluorescence intensity.
Ex Vivo Functional Assay: Vasodilation in Aortic Rings
This protocol assesses the ability of a PDE1 inhibitor to induce vasodilation in isolated arterial segments, providing a measure of its potential cardiovascular effects.[9][10][11][12]
Materials:
-
Isolated thoracic aorta from a suitable animal model (e.g., rat, mouse)
-
Krebs-Henseleit buffer
-
Vasoconstricting agent (e.g., phenylephrine, U46619)
-
This compound and reference compounds
-
Organ bath system with force transducers
-
Data acquisition system
Protocol:
-
Isolate the thoracic aorta and cut it into 2-3 mm rings.
-
Mount the aortic rings in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Allow the rings to equilibrate under a resting tension of 1-2 g for 60-90 minutes.
-
Pre-contract the aortic rings with a vasoconstricting agent to achieve a stable submaximal contraction.
-
Once a stable plateau is reached, add cumulative concentrations of the test compound to the organ bath.
-
Record the changes in isometric tension until a maximal response is achieved.
-
Calculate the percentage of relaxation relative to the pre-contraction tension and plot the concentration-response curve to determine the EC₅₀ for vasodilation.
Visualizations
References
- 1. Roles of PDE1 in Pathological Cardiac Remodeling and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
- 6. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Shape Regulation of Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Phosphodiesterase 5 inhibition-induced coronary vasodilation is reduced after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of endothelium-independent vasodilation: from methodology to clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PDE5 inhibitor sildenafil citrate augments endothelium-dependent vasodilation in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phosphodiesterase-IN-1 in Malaria Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Phosphodiesterase-IN-1, a potent inhibitor of Plasmodium falciparum phosphodiesterases (PDEs), in malaria research. This document outlines the mechanism of action, key applications, and detailed protocols for evaluating its efficacy against the malaria parasite.
Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant parasite strains necessitating the discovery of novel therapeutic agents. Cyclic nucleotide signaling, regulated by phosphodiesterases, is crucial for several stages of the Plasmodium life cycle.[1][2][3] this compound is a small molecule inhibitor of P. falciparum PDEs, showing promise as a lead compound for the development of new antimalarial drugs. It exhibits potent activity against the asexual blood stages of the parasite, which are responsible for the clinical symptoms of malaria.[4][5]
Mechanism of Action
This compound targets parasite-specific phosphodiesterases, enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] By inhibiting these enzymes, this compound leads to an accumulation of intracellular cAMP and/or cGMP. This dysregulation of cyclic nucleotide signaling disrupts critical downstream pathways, including the activation of protein kinase A (PKA) and protein kinase G (PKG), ultimately leading to parasite death.[1][3] Specifically, inhibition of PDEβ in the asexual blood stage results in a lethal accumulation of cAMP, while targeting PDEδ in the sexual stage leads to an increase in cGMP, which blocks parasite transmission to mosquitoes.[2]
Data Presentation
The following table summarizes the known in vitro activity of this compound against P. falciparum.
| Compound | Parameter | Strain | Value | Reference |
| This compound | IC50 (Asexual Blood Stage) | 3D7 | 0.64 µM | [4][5] |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of this compound within the Plasmodium falciparum cyclic nucleotide signaling pathway.
Caption: Mechanism of this compound in P. falciparum.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antimalarial activity of this compound.
In Vitro Asexual Blood Stage Drug Susceptibility Assay (SYBR Green I-based)
This protocol determines the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.
Experimental Workflow:
Caption: Workflow for the in vitro drug susceptibility assay.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the compound in appropriate cell culture medium to achieve the desired final concentrations. Plate these dilutions in a 96-well microtiter plate.
-
-
Parasite Culture:
-
Maintain P. falciparum (e.g., 3D7 strain) in continuous culture using standard methods.
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
-
Adjust the parasitemia to 0.5% and the hematocrit to 2% in complete culture medium.
-
-
Incubation:
-
Add 200 µL of the parasite suspension to each well of the drug-plated 96-well plate.
-
Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing SYBR Green I dye.
-
Add the lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm).
-
Plot the fluorescence intensity against the log of the drug concentration and determine the IC50 value using a non-linear regression model.
-
In Vitro Transmission-Blocking Assay (Standard Membrane Feeding Assay - SMFA)
This assay evaluates the ability of this compound to block the transmission of P. falciparum from an infected blood meal to mosquitoes.
Methodology:
-
Gametocyte Culture:
-
Culture P. falciparum to produce mature stage V gametocytes.
-
Treat the gametocyte culture with various concentrations of this compound or a vehicle control (DMSO) for 24-48 hours.
-
-
Mosquito Feeding:
-
Prepare a blood meal containing the treated gametocytes, human serum, and red blood cells.
-
Feed female Anopheles mosquitoes with the blood meal through a membrane feeding apparatus maintained at 37°C.
-
-
Mosquito Maintenance:
-
House the fed mosquitoes in a secure insectary at an appropriate temperature and humidity for 7-10 days to allow for oocyst development.
-
-
Oocyst Counting:
-
Dissect the midguts of the mosquitoes and stain with mercurochrome.
-
Count the number of oocysts per midgut under a microscope.
-
-
Data Analysis:
-
Compare the number of oocysts in mosquitoes fed with this compound-treated gametocytes to the control group to determine the transmission-blocking activity.
-
Phosphodiesterase (PDE) Enzyme Activity Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of P. falciparum PDEs.
Methodology:
-
Enzyme Preparation:
-
Express and purify recombinant P. falciparum PDE enzymes (e.g., PDEβ or PDEδ) or prepare parasite lysates.
-
-
Assay Reaction:
-
In a microplate, combine the PDE enzyme, a fluorescently labeled or radiolabeled cAMP or cGMP substrate, and various concentrations of this compound.
-
Incubate the reaction at 37°C for a specified time.
-
-
Detection:
-
Stop the reaction and measure the amount of hydrolyzed substrate. This can be done using various methods, such as fluorescence polarization, scintillation counting, or a coupled enzyme assay that detects the product (AMP or GMP).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition at each concentration of this compound and determine the IC50 value.
-
In Vitro Resistance Selection
This protocol is used to determine the propensity of P. falciparum to develop resistance to this compound.
Methodology:
-
Drug Pressure:
-
Culture a large population of P. falciparum parasites (e.g., 10^9 parasites).
-
Expose the parasites to a constant, sublethal concentration of this compound (typically 2-3 times the IC50).
-
-
Monitoring:
-
Monitor the parasite culture for recrudescence (re-emergence of parasite growth).
-
Once parasites have adapted, gradually increase the drug concentration.
-
-
Characterization of Resistant Lines:
-
Clone the resistant parasite lines by limiting dilution.
-
Determine the IC50 of the resistant clones to this compound and other antimalarial drugs to assess the degree of resistance and any cross-resistance.
-
Perform whole-genome sequencing of the resistant clones to identify potential genetic mutations responsible for the resistance phenotype.
-
Conclusion
This compound represents a promising starting point for the development of a new class of antimalarial drugs with a novel mechanism of action. The protocols outlined in these application notes provide a framework for researchers to further characterize its biological activity and explore its therapeutic potential. Further studies are warranted to evaluate its efficacy in vivo, determine its selectivity against human PDEs, and optimize its pharmacological properties.
References
- 1. Inhibitors of malaria parasite cyclic nucleotide phosphodiesterases block asexual blood-stage development and mosquito transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lshtm.ac.uk [lshtm.ac.uk]
- 3. journals.plos.org [journals.plos.org]
- 4. falciparum strain | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
A Practical Guide to Utilizing Phosphodiesterase 1 (PDE1) Inhibitors in the Laboratory
Audience: This guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of Phosphodiesterase 1 (PDE1) inhibitors.
Introduction: Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] The PDE1 family, distinguished by its activation by calcium and calmodulin (CaM), plays a critical role in integrating Ca²⁺ and cyclic nucleotide signaling pathways.[1][4] PDE1 has three main subtypes—PDE1A, PDE1B, and PDE1C—which show varying affinities for cAMP and cGMP and are expressed in different tissues, including the heart, brain, and smooth muscle.[1][5]
Inhibitors of PDE1, such as the conceptual "Phosphodiesterase-IN-1," are valuable pharmacological tools for increasing intracellular levels of cAMP and cGMP.[6][7] This modulation has therapeutic potential in a range of conditions, including cardiovascular diseases, neurological disorders, and cancer, making PDE1 a significant target for drug discovery.[1][8] This document provides a practical guide to the laboratory use of PDE1 inhibitors, covering their mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action: Modulating cAMP/cGMP Signaling
PDE1 enzymes break down cAMP and cGMP into their inactive forms, 5'-AMP and 5'-GMP, respectively.[1] The activity of PDE1 is dependent on intracellular calcium levels; a rise in Ca²⁺ leads to the formation of a Ca²⁺/Calmodulin complex, which then binds to and activates PDE1.[1][4]
By blocking the catalytic activity of PDE1, inhibitors prevent the degradation of cAMP and cGMP. The resulting accumulation of these second messengers leads to the activation of downstream effector proteins, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases phosphorylate numerous target proteins, leading to diverse physiological responses such as smooth muscle relaxation, vasodilation, and modulation of gene transcription through factors like the cAMP response element-binding protein (CREB).[4][6]
Caption: PDE1 signaling pathway showing activation by Ca²⁺/Calmodulin and inhibition by a PDE1 inhibitor.
Data Presentation: Inhibitory Potency
The efficacy of a PDE1 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce PDE1 activity by 50%. The table below summarizes IC50 values for several known compounds against PDE1, providing a reference for their relative potencies.
| Compound | PDE Isoform | IC50 Value | Notes | Reference |
| ITI-214 | PDE1 | < 1 nM (Ki) | Highly selective over other PDE families. | [9] |
| Vinpocetine | PDE1 | ~14-21 µM | A classic, non-specific PDE1 inhibitor. | [4] |
| Compound 9 | PDE1 | 16.8 µM | A novel inhibitor with a furo[3,4-c]pyridine-3,4(1H,5H)-dione scaffold. | [10] |
| 11b-Mesylate | PDE1 | 7.0 nM | An optimized lead compound derived from Compound 9. | [10] |
| Sildenafil | PDE1A | 600 nM | Also a potent PDE5 inhibitor. | [11] |
| Berbamine | PDE1A | 22,000 nM | Natural product with PDE1 inhibitory activity. | [11] |
| Flavone | Snake Venom PDE1 | 13.55 µM | Isolated from Pistacia integerrima. | [12] |
Application Notes
PDE1 inhibitors are versatile tools for investigating a variety of biological processes and disease models.
-
Cardiovascular Research : PDE1C is the predominant isoform in the human heart and vascular smooth muscle cells.[9] Inhibitors can be used to study vasodilation, cardiac contractility, and pathologies like heart failure and pulmonary hypertension.[9][13] For example, the selective inhibitor ITI-214 has been shown to increase cardiac output and reduce systemic vascular resistance in animal models and humans with heart failure.[9][13]
-
Neuroscience and Neurodegenerative Diseases : PDE1B is highly expressed in the brain, particularly in regions associated with learning and memory.[8] PDE1 inhibitors are used to explore cognitive enhancement and neuroprotective effects. By increasing cAMP/cGMP levels, these inhibitors can activate plasticity-related genes and signaling cascades (e.g., CREB), making them relevant for studying Alzheimer's disease and other neurodegenerative conditions.[4][8]
-
Oncology : Aberrant cyclic nucleotide signaling is a hallmark of many cancers. PDE1 isoforms are upregulated in certain cancer cells, and their inhibition can arrest the cell cycle and reduce cell proliferation.[1] Researchers use PDE1 inhibitors to investigate novel anti-cancer therapies, often in combination with other agents.[1]
-
Inflammation and Fibrosis : PDE1 inhibition has shown anti-fibrotic effects in models of pulmonary fibrosis.[10] These inhibitors can be applied to cell culture and animal models to study their impact on inflammatory signaling and tissue remodeling.
Experimental Protocols
The following section provides detailed protocols for common laboratory applications of PDE1 inhibitors.
Experimental Workflow: In Vitro Screening
A typical workflow for identifying and characterizing PDE1 inhibitors involves a multi-step process from initial screening to detailed kinetic analysis.
Caption: A standard workflow for in vitro screening and characterization of PDE1 inhibitors.
Protocol 1: In Vitro PDE1 Inhibition Assay (Luminescence-Based)
This protocol is adapted from commercially available kits (e.g., PDE-Glo™) for measuring the activity of recombinant human PDE1 and assessing inhibitor potency.[14]
A. Materials and Reagents:
-
Recombinant human PDE1 enzyme (e.g., PDE1A, 1B, or 1C)
-
PDE-Glo™ Reaction Buffer
-
cGMP or cAMP substrate
-
This compound (or test compound), dissolved in DMSO
-
PDE-Glo™ Termination Buffer
-
PDE-Glo™ Detection Solution
-
Kinase-Glo® Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
B. Procedure:
-
Compound Preparation : Prepare a serial dilution of your test inhibitor in DMSO. A typical starting concentration might be 1 mM, diluted down to the nM range. Further dilute the compound solutions in PDE-Glo™ Reaction Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme Preparation : Thaw the recombinant PDE1 enzyme on ice. Dilute the enzyme to the desired concentration in PDE-Glo™ Reaction Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Setup :
-
Add 5 µL of the diluted inhibitor solution (or DMSO for control wells) to the wells of the 96-well plate.
-
Add 12.5 µL of diluted PDE1 enzyme to each well.
-
Initiate the reaction by adding 12.5 µL of the cGMP (or cAMP) substrate solution to each well.
-
Gently shake the plate to mix the contents.
-
-
Incubation : Incubate the plate at room temperature (23°C) for 60-90 minutes.
-
Reaction Termination : Add 12.5 µL of PDE-Glo™ Termination Buffer to each well to stop the enzymatic reaction.
-
Signal Generation :
-
Add 12.5 µL of PDE-Glo™ Detection Solution to each well.
-
Incubate for 20 minutes at room temperature. This step converts the remaining substrate to ATP.
-
Add 50 µL of Kinase-Glo® Reagent to each well.
-
-
Data Acquisition : After a 10-minute incubation, measure the luminescence of each sample using a plate-reading luminometer. The light output is proportional to the amount of remaining substrate and thus inversely proportional to PDE1 activity.
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based Assay for Assessing PDE1 Inhibitor Effects
This protocol provides a general framework for evaluating the downstream effects of a PDE1 inhibitor in a relevant cell line (e.g., vascular smooth muscle cells, neurons).
A. Materials and Reagents:
-
Appropriate cell line (e.g., primary human aortic smooth muscle cells)
-
Complete cell culture medium
-
This compound (or test compound)
-
Stimulating agent (e.g., a Ca²⁺ ionophore like A23187 or a receptor agonist to increase intracellular Ca²⁺)
-
Cell lysis buffer
-
cAMP or cGMP ELISA kit
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
B. Procedure:
-
Cell Seeding : Plate cells in a 24- or 48-well plate at a density that allows them to reach ~80-90% confluency on the day of the experiment. Culture overnight in a humidified incubator (37°C, 5% CO₂).
-
Pre-incubation with Inhibitor :
-
Wash the cells once with warm PBS.
-
Add fresh, serum-free medium containing the desired concentration of the PDE1 inhibitor (or vehicle control, e.g., DMSO).
-
Pre-incubate for 30-60 minutes to allow the inhibitor to enter the cells.
-
-
Cell Stimulation :
-
To activate endogenous PDE1, add a stimulating agent (e.g., A23187) to the wells.
-
Incubate for a predetermined time (e.g., 10-30 minutes). This time should be optimized to achieve a robust but sub-maximal response.
-
-
Cell Lysis :
-
Aspirate the medium from the wells.
-
Immediately add ice-cold cell lysis buffer (often containing a mild acid like HCl to inactivate endogenous PDEs and preserve cyclic nucleotides).
-
Incubate on ice for 10-20 minutes.
-
-
Quantification of cAMP/cGMP :
-
Collect the cell lysates.
-
Centrifuge the lysates to pellet cell debris.
-
Measure the concentration of cAMP or cGMP in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis :
-
Normalize the cyclic nucleotide concentrations to the total protein concentration in each lysate (determined by a BCA or Bradford assay).
-
Compare the levels of cAMP/cGMP in inhibitor-treated cells versus vehicle-treated cells. A successful PDE1 inhibitor should potentiate the accumulation of cAMP/cGMP upon cell stimulation.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
-
References
- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase - Wikipedia [en.wikipedia.org]
- 3. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE1 - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute Enhancement of Cardiac Function by Phosphodiesterase Type 1 Inhibition: A translational study in the dog and rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of highly potent phosphodiesterase-1 inhibitors by a combined-structure free energy perturbation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase 1A Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 12. Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with ITI-214 in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Phosphodiesterase Inhibitors in Parasite Life Cycle Studies
Topic: Phosphodiesterase Inhibitors for Studying Parasite Life Cycles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] In protozoan parasites such as Plasmodium, Trypanosoma, and Leishmania, PDEs play a critical role in various life cycle stages, including proliferation, differentiation, and host-parasite interactions.[3][4] Consequently, inhibitors of these enzymes have emerged as valuable chemical tools for studying parasite biology and as potential starting points for novel anti-parasitic drug discovery.[3] This document provides detailed application notes and protocols for the use of phosphodiesterase inhibitors, exemplified by compounds studied in the context of parasitic diseases.
While a specific compound designated "Phosphodiesterase-IN-1" is not found in the current literature, this document will utilize data from well-characterized PDE inhibitors used in parasitology research to provide relevant and practical guidance. For instance, zaprinast, a known inhibitor of cGMP-specific PDEs, has been shown to be effective against the malaria parasite, Plasmodium falciparum.[1][5][6]
Mechanism of Action in Parasites
Phosphodiesterase inhibitors exert their effects by preventing the breakdown of cAMP and/or cGMP, leading to an accumulation of these second messengers within the parasite. This dysregulation of cyclic nucleotide signaling can disrupt essential cellular processes. For example, in Plasmodium falciparum, cGMP signaling is crucial for the growth and development of the asexual blood stages.[5] Inhibition of a cGMP-specific PDE, such as PfPDE1, by compounds like zaprinast, leads to an increase in intracellular cGMP levels, which in turn inhibits parasite proliferation.[5][6] Similarly, in kinetoplastid parasites like Trypanosoma brucei and Leishmania major, PDEs are essential for survival, and their inhibition can lead to cell cycle arrest and parasite death.[3][4]
Data Presentation: Efficacy of PDE Inhibitors Against Parasites
The following table summarizes the in vitro efficacy of representative phosphodiesterase inhibitors against various parasites. This data is crucial for designing experiments and interpreting results.
| Inhibitor | Parasite | Target PDE (if known) | Assay Type | IC50 / ED50 | Reference |
| Zaprinast | Plasmodium falciparum | PfPDE1 (cGMP-specific) | Enzyme Inhibition (recombinant) | IC50: 3.8 µM | [5][6] |
| Zaprinast | Plasmodium falciparum | PfPDE1 (native, in membrane fractions) | Enzyme Inhibition | IC50: 4.1 µM | [5][6] |
| Zaprinast | Plasmodium falciparum | Asexual blood stage | Growth Inhibition | ED50: 35 µM | [5][6] |
| Dipyridamole | Leishmania major | LmjPDEBs | Enzyme Inhibition | IC50: 10-100 µM | [3] |
| Trequinsin | Leishmania major | LmjPDEBs | Enzyme Inhibition | IC50: 10-100 µM | [3] |
| Etazolate | Leishmania major | LmjPDEBs | Enzyme Inhibition | IC50: 10-100 µM | [3] |
| Sildenafil | Trypanosoma brucei | TbrPDEB1 | Enzyme Inhibition | 51% inhibition at 100 µM | [7] |
Experimental Protocols
Protocol 1: In Vitro Antimalarial Growth Inhibition Assay
This protocol describes a method to assess the efficacy of a phosphodiesterase inhibitor against the asexual blood stages of Plasmodium falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
96-well microplates
-
Phosphodiesterase inhibitor stock solution (e.g., Zaprinast in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Plate reader with fluorescence detection (excitation: 485 nm, emission: 530 nm)
-
Incubator with gas mixture (5% CO2, 5% O2, 90% N2)
Procedure:
-
Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using standard methods (e.g., sorbitol treatment).
-
Assay Plate Preparation:
-
Prepare serial dilutions of the phosphodiesterase inhibitor in complete culture medium.
-
Add 100 µL of each dilution to the wells of a 96-well plate. Include a drug-free control (medium with DMSO) and an uninfected erythrocyte control.
-
-
Parasite Addition:
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.
-
Add 100 µL of the parasite suspension to each well (except the uninfected erythrocyte control).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a trigas incubator.
-
Lysis and Staining:
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a 1:5000 dilution of the commercial stock) to each well.
-
Mix thoroughly and incubate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence of uninfected erythrocytes.
-
Normalize the data to the drug-free control (100% growth).
-
Plot the percentage of parasite growth against the inhibitor concentration and calculate the ED50 value using a suitable non-linear regression model.
-
Visualizations
Signaling Pathway Diagram
Caption: cGMP signaling pathway and the effect of a PDE inhibitor.
Experimental Workflow Diagram
References
- 1. Phosphodiesterase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphodiesterase inhibitors as a new generation of antiprotozoan drugs: exploiting the benefit of enzymes that are highly conserved between host and parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. PfPDE1, a novel cGMP-specific phosphodiesterase from the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phosphodiesterase Inhibitors in Animal Models of Malaria
Introduction
Cyclic nucleotide signaling is crucial for the lifecycle progression of the malaria parasite, Plasmodium falciparum.[1][2][3][4][5][6] Phosphodiesterases (PDEs), enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, are essential for regulating these signaling pathways.[1][2][3][4][5][6][7] Consequently, inhibitors of P. falciparum PDEs have emerged as a promising class of antimalarial drug candidates.[1][2][3][8][9] These inhibitors can disrupt key parasitic processes, including asexual blood-stage development, which is responsible for the clinical manifestations of malaria, and the sexual stages required for transmission to mosquitoes.[1][2][8][9] This document provides detailed application notes and protocols for the use of a representative P. falciparum phosphodiesterase inhibitor, herein referred to as Phosphodiesterase-IN-1 (PDE-IN-1), in preclinical animal models of malaria. The protocols and data presented are based on established methodologies for evaluating PDE inhibitors against malaria.
Mechanism of Action
This compound is a potent inhibitor of P. falciparum phosphodiesterases, with dual-stage activity. In the asexual blood stage, it primarily targets PfPDEβ, leading to an accumulation of cyclic AMP (cAMP).[7][8] This dysregulation of cAMP homeostasis results in the hyperactivation of cAMP-dependent protein kinase (PKA), which is lethal to the parasite.[1][2][3][7] In the sexual stage (gametocytes), PDE-IN-1 targets other PDEs, such as PfPDEδ, causing an accumulation of cyclic GMP (cGMP).[8] This disrupts gametocyte development and function, thereby blocking the transmission of the parasite to the mosquito vector.[8]
Experimental Protocols
The following protocols describe the use of PDE-IN-1 in a murine malaria model to assess its efficacy against the asexual blood stage and its transmission-blocking potential. Commonly used models include mice infected with Plasmodium berghei or humanized severe combined immunodeficiency (SCID) mice engrafted with human erythrocytes and infected with P. falciparum.[10]
Asexual Blood Stage Efficacy in a P. berghei Infected Mouse Model
This protocol is designed to evaluate the in vivo efficacy of PDE-IN-1 in reducing parasitemia in a mouse model.
Materials:
-
This compound (PDE-IN-1)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG400, 50% water)
-
Plasmodium berghei infected red blood cells
-
6-8 week old female BALB/c mice
-
Standard laboratory equipment for animal handling, injection, and blood collection
-
Microscope and Giemsa staining reagents
Procedure:
-
Infection: Mice are infected intraperitoneally (i.p.) or intravenously (i.v.) with 1x10^5 P. berghei parasitized red blood cells.
-
Drug Preparation: Prepare a stock solution of PDE-IN-1 in a suitable vehicle. Further dilute to the desired final concentrations for administration.
-
Treatment:
-
Begin treatment 72 hours post-infection.
-
Administer PDE-IN-1 once daily for four consecutive days via oral gavage or i.p. injection.
-
Include a vehicle control group and a positive control group (e.g., artesunate at 50 mg/kg).[11]
-
-
Monitoring Parasitemia:
-
Starting on day 3 post-infection and daily thereafter, collect a small blood sample from the tail vein.
-
Prepare thin blood smears, fix with methanol, and stain with Giemsa.
-
Determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope.
-
-
Data Analysis:
-
Calculate the mean parasitemia for each treatment group.
-
Determine the percent inhibition of parasite growth compared to the vehicle control group.
-
Monitor animal survival daily.
-
Transmission-Blocking Activity Assessment
This protocol assesses the ability of PDE-IN-1 to prevent the transmission of parasites from an infected mouse to mosquitoes.
Materials:
-
All materials from Protocol 1
-
Anopheles stephensi mosquitoes
-
Mosquito feeding chambers
Procedure:
-
Infection and Treatment: Follow steps 1 and 2 from Protocol 1. A single dose of PDE-IN-1 is typically administered to gametocytemic mice.[11]
-
Mosquito Feeding: 24 hours after drug administration, anesthetize the mice and place them on a cage containing 50-100 female Anopheles stephensi mosquitoes.[11] Allow the mosquitoes to feed for 30 minutes.
-
Mosquito Dissection: 10-12 days post-feeding, dissect the mosquito midguts and stain with mercurochrome.
-
Oocyst Counting: Count the number of oocysts on each midgut under a microscope.
-
Data Analysis:
-
Calculate the mean number of oocysts per midgut for each treatment group.
-
Determine the percentage of infected mosquitoes (prevalence) and the reduction in oocyst intensity compared to the vehicle control.
-
Data Presentation
The following tables present hypothetical but representative data for the efficacy of PDE-IN-1 in animal models, based on the expected outcomes for potent PDE inhibitors.
Table 1: Asexual Blood Stage Efficacy of PDE-IN-1 in P. berghei Infected Mice
| Treatment Group | Dose (mg/kg) | Mean Parasitemia on Day 4 (%) | % Inhibition | Mean Survival (Days) |
| Vehicle Control | - | 15.2 ± 2.5 | - | 8 |
| PDE-IN-1 | 10 | 8.1 ± 1.8 | 46.7 | 12 |
| PDE-IN-1 | 25 | 3.5 ± 1.1 | 77.0 | 18 |
| PDE-IN-1 | 50 | 0.8 ± 0.3 | 94.7 | >30 |
| Artesunate | 50 | 0.1 ± 0.1 | 99.3 | >30 |
Table 2: Transmission-Blocking Activity of PDE-IN-1
| Treatment Group | Dose (mg/kg) | Mean Oocyst Number per Midgut | % Reduction in Oocyst Intensity | % Mosquitoes Infected (Prevalence) |
| Vehicle Control | - | 45.8 ± 8.2 | - | 95 |
| PDE-IN-1 | 10 | 20.1 ± 5.5 | 56.1 | 60 |
| PDE-IN-1 | 25 | 5.3 ± 2.1 | 88.4 | 25 |
| PDE-IN-1 | 50 | 0.2 ± 0.1 | 99.6 | 2 |
Troubleshooting and Considerations
-
Solubility and Bioavailability: Some PDE inhibitors have low aqueous solubility and poor oral bioavailability.[12] Careful formulation is crucial for in vivo studies.
-
Host PDE Selectivity: It is important to assess the selectivity of the inhibitor for parasite PDEs over human PDEs to minimize potential off-target effects.
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Resistance: While not yet observed for PDE inhibitors in the field, in vitro drug selection experiments have shown that resistance can emerge through mutations in downstream effectors of the cAMP pathway, such as PKA.[1][2][3]
Conclusion
Phosphodiesterase inhibitors like the representative PDE-IN-1 offer a promising dual-action approach for malaria treatment and prevention, targeting both the disease-causing asexual blood stages and the transmission-competent sexual stages.[8][9] The protocols and data presented here provide a framework for the preclinical evaluation of such compounds in relevant animal models. Further optimization of these inhibitors for improved pharmacokinetic properties will be critical for their progression as clinical candidates.
References
- 1. malariaworld.org [malariaworld.org]
- 2. Inhibitors of malaria parasite cyclic nucleotide phosphodiesterases block asexual blood-stage development and mosquito transmission [repository.up.ac.za]
- 3. Inhibitors of malaria parasite cyclic nucleotide phosphodiesterases block asexual blood-stage development and mosquito transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase beta is the master regulator of cAMP signalling during malaria parasite invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Phosphodiesterase beta is the master regulator of cAMP signalling during malaria parasite invasion | Crick [crick.ac.uk]
- 7. Phosphodiesterase beta is the master regulator of cAMP signalling during malaria parasite invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lshtm.ac.uk [lshtm.ac.uk]
- 9. mesamalaria.org [mesamalaria.org]
- 10. Model-Informed Drug Development for Malaria Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDE inhibitors - Phosphodiesterases, molecular morphing and Malaria [deprezlab.fr]
Troubleshooting & Optimization
Phosphodiesterase-IN-1 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Phosphodiesterase-IN-1 during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Most small molecule inhibitors, including presumably this compound, exhibit good solubility in DMSO. It is advisable to prepare a concentrated stock solution, for example, at 10 mM, which can then be diluted into your aqueous experimental buffer.
Q2: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous assay buffer?
A2: This is a common issue known as precipitation upon dilution. While this compound may be soluble in 100% DMSO, its solubility can decrease dramatically when the percentage of DMSO is lowered by dilution into an aqueous buffer.[1] Many organic compounds are poorly soluble in water, and if the final concentration in your assay buffer exceeds the compound's aqueous solubility limit, it will precipitate out of the solution.[1][2]
Q3: What is the maximum percentage of DMSO I should use in my final assay?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent effects on your experimental system. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated in most cell-based assays. However, the tolerance can vary, so it is best to run a vehicle control (buffer with the same final DMSO concentration but without the compound) to assess any potential effects on your specific assay.
Q4: How can I determine the solubility of this compound in my specific experimental buffer?
A4: You can perform a kinetic solubility assay. This involves preparing a serial dilution of your DMSO stock solution in your aqueous buffer and visually inspecting for precipitation or measuring turbidity with a plate reader. This will give you an estimate of the maximum concentration at which the compound remains in solution under your specific experimental conditions.
Troubleshooting Guide for Solubility Issues
Problem 1: The this compound powder is not fully dissolving in DMSO.
-
Solution 1: Gentle Heating and Agitation
-
Gently warm the solution in a water bath set to 30-40°C for 5-10 minutes.
-
Vortex the solution intermittently.
-
-
Solution 2: Sonication
-
Place the vial in a bath sonicator for 5-15 minutes. This uses ultrasonic waves to break up compound aggregates and enhance dissolution.
-
Problem 2: The compound precipitates immediately when diluted into the aqueous buffer.
-
Solution 1: Reduce the Final Concentration
-
The most straightforward solution is to lower the final working concentration of this compound to a point below its aqueous solubility limit.
-
-
Solution 2: Use a Co-solvent
-
Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds. You can try adding a small amount of a co-solvent to your final aqueous solution. Always test the effect of the co-solvent on your assay.
-
-
Solution 3: Use a Surfactant
-
Surfactants can form micelles that encapsulate the poorly soluble compound, keeping it dispersed in the aqueous solution.[3]
-
-
Solution 4: Adjust the pH
Quantitative Data Summary
Table 1: Recommended Solvents and Co-solvents for Stock and Working Solutions
| Solvent/Co-solvent | Type | Typical Starting Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | Primary Solvent | 10-50 mM (Stock Solution) | Standard for initial stock solutions.[1] |
| Ethanol | Co-solvent | 1-5% (in final solution) | Can improve solubility of hydrophobic compounds.[7] |
| PEG 400 (Polyethylene Glycol 400) | Co-solvent | 5-10% (in final solution) | A common excipient for poorly soluble drugs.[2] |
| Propylene Glycol | Co-solvent | 1-10% (in final solution) | Often used in pharmaceutical formulations.[7] |
Table 2: Common Surfactants for Enhancing Aqueous Solubility
| Surfactant | Type | Typical Starting Concentration | Notes |
| Tween-80 (Polysorbate 80) | Non-ionic | 0.01-0.1% | Forms micelles to solubilize hydrophobic compounds. |
| Pluronic F-68 / F-127 | Non-ionic | 0.02-1.0% | Can also help prevent precipitation.[2] |
| Sodium Lauryl Sulphate (SLS) | Anionic | 0.1-1.0% | A strong surfactant, may impact protein structure. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the required amount of this compound powder.
-
Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 2-5 minutes.
-
If the compound is not fully dissolved, sonicate in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Diluting Stock Solution into Aqueous Buffer
-
Pipette the required volume of your aqueous buffer into a new tube.
-
While vortexing the buffer, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Continue to vortex for another 30 seconds.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
Visualizations
Caption: The process of compound precipitation upon dilution.
Caption: Troubleshooting workflow for solubility issues.
Caption: Simplified PDE1 signaling pathway and inhibition.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
improving Phosphodiesterase-IN-1 stability in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vitro stability of Phosphodiesterase-IN-1.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in aqueous solution. | Hydrolysis: this compound may be susceptible to hydrolysis, especially at non-neutral pH. | Maintain a pH between 6.0 and 7.5 for all stock solutions and assay buffers. Prepare fresh solutions daily. |
| Oxidation: The compound may be sensitive to oxidation. | Degas aqueous solutions. Consider adding a small amount of an antioxidant like DTT or TCEP if compatible with the assay. | |
| Adsorption to surfaces: The compound may adsorb to plasticware, leading to a decrease in the effective concentration. | Use low-adhesion polypropylene or glass labware. Include a non-ionic surfactant such as 0.01% Triton X-100 or Tween-20 in the assay buffer. | |
| Precipitation of the compound in the assay buffer. | Low solubility: this compound may have limited solubility in aqueous buffers. | Prepare stock solutions in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting enzyme activity. |
| Incorrect buffer components: Certain salts or buffer components may reduce the solubility of the compound. | Test the solubility in different buffer systems. Avoid buffers with high salt concentrations if the compound is sensitive. | |
| Inconsistent results between experiments. | Inconsistent compound concentration: This can be due to degradation of stock solutions or pipetting errors. | Aliquot stock solutions and store them at -80°C. Thaw a fresh aliquot for each experiment. Perform a concentration determination of the stock solution periodically. |
| Variability in assay conditions: Minor variations in temperature, pH, or incubation time can affect results. | Standardize all assay parameters. Use a temperature-controlled plate reader or water bath. Calibrate pH meters regularly. | |
| Apparent degradation of the compound during cell-based assays. | Metabolic degradation: The compound may be metabolized by cellular enzymes. | Use a cell line with low metabolic activity if possible. Reduce the incubation time. Consider including a general metabolic inhibitor if it does not interfere with the assay. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C or -80°C in a desiccated environment. Stock solutions in an organic solvent like DMSO should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For aqueous solutions, it is crucial to ensure the final DMSO concentration in the assay is kept to a minimum (ideally below 1%) to prevent interference with the experiment.
Q3: How can I assess the stability of this compound in my specific assay buffer?
A3: You can perform a time-course experiment where the compound is incubated in the assay buffer at the experimental temperature. At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), an aliquot is taken and the concentration of the remaining compound is determined by a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
A4: Avoid strong acids, bases, and oxidizing agents as they are likely to cause degradation. Compatibility with other reagents should be tested on a case-by-case basis.
Q5: My results suggest that this compound is degrading. How can I confirm this?
A5: Degradation can be confirmed by analyzing samples of your experimental setup over time using a stability-indicating analytical method, such as HPLC or LC-MS. The appearance of new peaks or a decrease in the area of the parent compound's peak would indicate degradation.
Quantitative Data Summary
The following table summarizes the stability profile of this compound under various conditions. This data is representative and may vary depending on the specific experimental setup.
| Condition | Parameter | Value |
| pH Stability | Optimal pH Range | 6.0 - 7.5 |
| Half-life at pH 5.0 | ~4 hours | |
| Half-life at pH 9.0 | ~2 hours | |
| Temperature Stability | Recommended Storage (Solid) | -20°C to -80°C |
| Recommended Storage (in DMSO) | -80°C | |
| Half-life in aqueous buffer at 37°C | ~12 hours | |
| Freeze-Thaw Stability | Number of recommended cycles (in DMSO) | < 3 |
| Light Sensitivity | Photodegradation | Minimal, but amber vials are recommended for long-term storage. |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Aqueous Buffer
Objective: To assess the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the desired assay buffer.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial concentration.
-
Incubate the remaining solution at the desired temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining compound versus time to determine the stability profile and half-life.
Protocol 2: Assessment of Freeze-Thaw Stability
Objective: To determine the effect of repeated freeze-thaw cycles on the stability of this compound stock solutions.
Materials:
-
This compound
-
DMSO
-
-80°C freezer
-
HPLC system
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Divide the stock solution into several aliquots in low-adhesion microcentrifuge tubes.
-
Analyze one aliquot immediately by HPLC to establish the initial concentration (Cycle 0).
-
Freeze the remaining aliquots at -80°C for at least 1 hour.
-
Thaw one aliquot at room temperature (Cycle 1) and analyze it by HPLC.
-
Repeat the freeze-thaw process for the remaining aliquots for the desired number of cycles (e.g., up to 5 cycles).
-
Compare the concentration of this compound after each freeze-thaw cycle to the initial concentration.
Visualizations
Caption: Workflow for assessing the in vitro stability of this compound.
Caption: General signaling pathway involving phosphodiesterases and their inhibition.
troubleshooting Phosphodiesterase-IN-1 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phosphodiesterase-IN-1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of phosphodiesterase 1 (PDE1).[1] PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in various cellular signaling pathways. By inhibiting PDE1, this compound increases the intracellular concentrations of cAMP and cGMP, thereby modulating downstream signaling cascades.[2]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in research to investigate the role of PDE1 in various physiological and pathological processes. Given the involvement of PDE1 in the cardiovascular and central nervous systems, this inhibitor is a valuable tool for studying conditions such as cardiovascular diseases and neurological disorders.
Q3: How should I prepare and store stock solutions of this compound?
-
Solvent Selection: this compound, like many small molecule inhibitors, is often soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3][4][5] It is sparingly soluble in aqueous buffers like PBS.
-
Stock Solution Preparation: To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in 100% DMSO. Gentle warming or vortexing may aid in dissolution.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer immediately before use. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]
Q4: What is the expected selectivity profile of this compound?
This compound belongs to the pyrazolopyrimidinone class of compounds.[7][8][9][10] Inhibitors with this scaffold have been reported to exhibit selectivity for specific PDE families. However, cross-reactivity with other PDE isoforms, particularly PDE5 and PDE6, can occur.[7][9][10] It is crucial to consider potential off-target effects in your experimental design and interpretation of results. For definitive selectivity, it is recommended to test the inhibitor against a panel of PDE isoforms.
Troubleshooting Guides
Inconsistent or No Effect of this compound
Problem: The inhibitor does not produce the expected biological effect (e.g., no increase in cAMP/cGMP levels, no change in cell phenotype).
| Possible Cause | Suggested Solution |
| Poor Solubility/Precipitation | The compound may have precipitated out of the aqueous solution. Visually inspect the media for any precipitate. Prepare fresh dilutions from the DMSO stock immediately before use. Consider reducing the final concentration of the inhibitor. |
| Inhibitor Inactivity | The inhibitor may have degraded. Ensure proper storage of the stock solution at -20°C or -80°C in tightly sealed vials. Avoid repeated freeze-thaw cycles by preparing small aliquots. Purchase fresh compound if degradation is suspected. |
| Low PDE1 Expression in the Cellular Model | The target cell line may not express sufficient levels of PDE1 for the inhibitor to have a measurable effect. Confirm PDE1 expression using techniques like Western blotting or qPCR. |
| Incorrect Concentration Range | The concentrations tested may be too low. Perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal effective concentration. |
| Assay Sensitivity Issues | The assay used to measure the downstream effect (e.g., cAMP/cGMP levels) may not be sensitive enough. Optimize the assay conditions, including incubation times and cell number. Consider using a more sensitive detection method. |
Unexpected or Off-Target Effects
Problem: The inhibitor causes unexpected cellular responses or phenotypic changes.
| Possible Cause | Suggested Solution |
| Off-Target Inhibition | This compound may be inhibiting other PDEs (e.g., PDE5, PDE6) or other kinases.[11][12] Review the literature for known off-target effects of pyrazolopyrimidinone inhibitors.[7][9][10] Use a more selective PDE1 inhibitor as a control if available. Consider performing a kinase panel screen to identify potential off-target interactions. |
| Cytotoxicity | At higher concentrations, the inhibitor may be causing cell death, leading to non-specific effects. Determine the cytotoxic concentration of the inhibitor using a cell viability assay (e.g., MTT, MTS, or ATP-based assays).[13][14][15] Use concentrations well below the cytotoxic threshold for your experiments. |
| DMSO Toxicity | The final concentration of DMSO in the culture medium may be too high. Ensure the final DMSO concentration does not exceed 0.1% (v/v). Include a vehicle control (media with the same concentration of DMSO) in all experiments. |
| Alteration of Cell Morphology | Some PDE inhibitors can induce changes in cell morphology. Document any changes with microscopy. Investigate if these changes correlate with the expected mechanism of action or are indicative of a stress response or cytotoxicity. |
Issues with cAMP/cGMP Measurements
Problem: Difficulty in reliably measuring changes in intracellular cAMP or cGMP levels after treatment with this compound.
| Possible Cause | Suggested Solution |
| Rapid Degradation of Cyclic Nucleotides | Intracellular cAMP and cGMP are rapidly degraded by other active PDEs in the cell. Include a broad-spectrum PDE inhibitor, such as IBMX, in your lysis buffer to prevent degradation during sample processing.[16] |
| Low Basal Levels of Cyclic Nucleotides | The basal levels of cAMP or cGMP in your cells may be too low to detect a significant increase upon PDE1 inhibition. Consider stimulating the cells with an appropriate agonist (e.g., forskolin for cAMP, a nitric oxide donor for cGMP) to increase basal levels before adding the inhibitor.[17][18] |
| Immunoassay Interference | Components of the cell lysate or the inhibitor itself may interfere with the immunoassay.[19] Ensure that the cell lysis buffer is compatible with the assay kit. Run appropriate controls, including a vehicle control and a positive control (a known activator of cAMP or cGMP).[20][21] |
| Incorrect Sample Handling | Improper sample collection and processing can lead to variability. Ensure rapid cell lysis and immediate freezing or processing of the samples to prevent enzymatic degradation of cyclic nucleotides. |
Experimental Protocols
General Protocol for Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium and add the medium containing different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
General Protocol for Intracellular cAMP/cGMP Measurement (ELISA-based)
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound or vehicle control for the desired time. To increase basal levels, pre-stimulation with an appropriate agonist may be necessary.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the immunoassay kit. The lysis buffer typically contains a phosphodiesterase inhibitor like IBMX to prevent cyclic nucleotide degradation.
-
Sample Collection: Collect the cell lysates and centrifuge to pellet any cellular debris.
-
Immunoassay: Perform the ELISA for cAMP or cGMP according to the manufacturer's instructions. This typically involves a competitive binding assay where cellular cyclic nucleotides compete with a labeled cyclic nucleotide for binding to a specific antibody.[22][23]
-
Data Analysis: Generate a standard curve using the provided standards. Determine the concentration of cAMP or cGMP in your samples by interpolating from the standard curve. Normalize the results to the protein concentration of the cell lysate.
Visualizations
Caption: PDE1 Signaling Pathway and Inhibition by this compound.
Caption: General Troubleshooting Workflow for this compound Experiments.
References
- 1. This compound | C15H15FN4O | CID 135721229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. csstc.org [csstc.org]
- 7. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel N-1 substituted pyrazolopyrimidinones as potent, selective PDE2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biocompare.com [biocompare.com]
- 22. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Phosphodiester-IN-1 Concentration for Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Phosphodiesterase-IN-1 and other phosphodiesterase (PDE) inhibitors in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: "this compound" is a general descriptor for an inhibitor of a phosphodiesterase (PDE) enzyme. PDEs are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a wide range of cellular processes.[1][2] By blocking the action of a specific PDE, a "this compound" increases the intracellular concentration of cAMP and/or cGMP, prolonging their signaling effects.[1][3] The specific PDE family targeted by a particular inhibitor (e.g., PDE1, PDE4, PDE5) determines its precise biological effects. For example, a product named "this compound" has been described as a PDE inhibitor with anti-Plasmodium falciparum activity, showing an IC50 value of 0.64 μM.[4] Another example, "PDE IV-IN-1," is a potent inhibitor of PDE4, which has anti-inflammatory properties.[5]
Q2: How do I determine the starting concentration for my this compound in an assay?
A2: If the IC50 value of your inhibitor is known, a good starting point is to test a concentration range that brackets this value. A common approach is to perform a serial dilution, for instance, from 100x the IC50 down to 0.01x the IC50. If the IC50 is unknown, a broad concentration range from low nanomolar to high micromolar (e.g., 1 nM to 100 µM) is recommended for initial screening experiments. For example, in a high-throughput screen for novel PDE11A4 inhibitors, initial screening was performed at 50 nM and 500 nM.[6]
Q3: What are the critical controls to include in my phosphodiesterase assay?
A3: To ensure the validity of your results, it is crucial to include the following controls:
-
No Enzyme Control: This well contains all reaction components except the PDE enzyme. It helps to determine the background signal of the assay.
-
No Inhibitor Control (Vehicle Control): This well contains the PDE enzyme and the vehicle (e.g., DMSO) used to dissolve the inhibitor. This represents 100% enzyme activity.
-
Positive Control Inhibitor: This well contains a known inhibitor of the specific PDE you are assaying. This control validates that the assay is working correctly and is capable of detecting inhibition. For instance, papaverine can be used as a control for PDE10 assays, and sildenafil for PDE5 assays.[7][8]
-
Substrate-Only Control: This well contains only the substrate in the assay buffer to check for any spontaneous degradation.
Troubleshooting Guide
Issue 1: High Background Signal
A high background signal can mask the true signal from the enzyme activity and reduce the assay window.
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared with high-purity water. Filter-sterilize buffers if necessary. |
| Non-specific Binding | In assays like ELISA, non-specific binding of antibodies can be an issue.[9] Ensure proper blocking steps are included. |
| Autofluorescence of Compounds | If using a fluorescence-based assay, the inhibitor itself might be fluorescent. Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. If it is fluorescent, consider using a different detection method (e.g., luminescence or radiometric). |
| High Substrate Concentration | For some assay formats, very high substrate concentrations can lead to increased background. Optimize the substrate concentration as described in the experimental protocols below. |
| Enzyme-independent Substrate Degradation | The substrate may be unstable in the assay buffer. Run a control with only the substrate and buffer to check for degradation over time. |
Issue 2: No or Weak Signal (Low Enzyme Activity)
This can indicate a problem with the enzyme, the substrate, or the assay conditions.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the PDE enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the activity of a new batch of enzyme. |
| Suboptimal Substrate Concentration | The substrate concentration may be too low. For many assays, a substrate concentration at or near the Michaelis-Menten constant (Km) is recommended for inhibitor screening.[10] |
| Incorrect Assay Buffer Conditions | Check the pH, salt concentration, and cofactor requirements (e.g., Mg2+, Ca2+/calmodulin for PDE1) of the assay buffer.[3] |
| Insufficient Incubation Time | The reaction may not have proceeded long enough to generate a detectable signal. Perform a time-course experiment to determine the optimal incubation time. |
| Inhibitory Contaminants | The sample or buffer may contain contaminating substances that inhibit the enzyme. |
Issue 3: Inconsistent or Non-Reproducible Results
Variability in results can stem from several factors, from pipetting errors to reagent instability.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure all pipettes are calibrated. Use low-retention pipette tips. For multi-well plates, be consistent with the order and timing of reagent addition. |
| Incomplete Mixing | Thoroughly mix all reagents upon addition, especially in 96- or 384-well plates. Shaking the plate for a short period can ensure homogeneity.[11] |
| Reagent Instability | Prepare fresh dilutions of the enzyme and inhibitor for each experiment. Some reagents may be light-sensitive or degrade at room temperature. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a plate can concentrate reagents and affect results. To mitigate this, avoid using the outermost wells or fill them with buffer or water. |
| Inhibitor Precipitation | The inhibitor may not be fully soluble at the tested concentrations. Visually inspect the wells for any precipitate. If solubility is an issue, consider using a different solvent or a lower concentration range. |
Experimental Protocols
Protocol 1: Determining Optimal PDE Enzyme Concentration
This protocol is essential for establishing an assay with a robust signal-to-background ratio.
-
Prepare a serial dilution of the PDE enzyme in the assay buffer. The concentration range will depend on the specific activity of the enzyme preparation.
-
Add the diluted enzyme to the wells of a microplate.
-
Initiate the reaction by adding the substrate (e.g., cAMP or cGMP) at a fixed, saturating concentration.
-
Incubate for a fixed period (e.g., 30 minutes) at the optimal temperature.
-
Stop the reaction and measure the signal according to the assay manufacturer's instructions.
-
Plot the signal versus the enzyme concentration and select a concentration that gives a strong signal (typically 50-80% of the maximum) and is on the linear portion of the curve.
Protocol 2: IC50 Determination for a PDE Inhibitor
This protocol is used to determine the potency of the inhibitor.
-
Prepare a serial dilution of the this compound in the appropriate vehicle (e.g., DMSO), followed by a further dilution in assay buffer.
-
Add the diluted inhibitor to the wells of a microplate.
-
Add the PDE enzyme at the predetermined optimal concentration to all wells except the "no enzyme" control.
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 15 minutes) to allow for binding.
-
Initiate the reaction by adding the substrate at a concentration near its Km value.
-
Incubate for the optimal time determined in previous experiments.
-
Stop the reaction and measure the signal.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: Example IC50 Values for Various PDE Inhibitors
| Inhibitor | Target PDE | Substrate | IC50 Value |
| Sildenafil | PDE5 | cGMP | ~3.5-8 nM |
| Rolipram | PDE4 | cAMP | ~0.1 µM |
| Vinpocetine | PDE1 | cAMP/cGMP | 8-50 µM |
| PF-04957325 | PDE8 | cAMP | ~1-30 nM |
| Papaverine | PDE10 | cAMP/cGMP | ~364 nM |
Note: IC50 values can vary depending on the assay conditions, such as substrate concentration.[7][10]
Visualizations
Caption: Simplified signaling pathway showing the role of phosphodiesterases.
Caption: A typical workflow for a phosphodiesterase inhibitor assay.
Caption: A decision tree for troubleshooting common PDE assay issues.
References
- 1. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PDE IV-IN-1 | PDE | TargetMol [targetmol.com]
- 6. First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 8. researchgate.net [researchgate.net]
- 9. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 10. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Technical Support Center: Phosphodiesterase-IN-1 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Phosphodiesterase-IN-1 in in vivo experiments. Given the novel and likely hydrophobic nature of this potent and selective PDE1 inhibitor, this guide focuses on overcoming common challenges associated with the delivery of poorly soluble small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Phosphodiesterase 1 (PDE1). PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways. By inhibiting PDE1, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating downstream signaling cascades involved in processes such as cardiovascular function and neuronal activity.[1]
Q2: I am observing poor efficacy of this compound in my animal model. What are the potential causes?
Poor in vivo efficacy can stem from several factors, primarily related to the compound's delivery and pharmacokinetic properties. Common issues include:
-
Low Bioavailability: Due to its presumed hydrophobic nature, this compound may have poor aqueous solubility, leading to limited absorption from the gastrointestinal tract after oral administration.[2][3]
-
Suboptimal Formulation: An inadequate delivery vehicle can result in precipitation of the compound at the injection site or in the gastrointestinal tract, preventing it from reaching the systemic circulation.
-
Rapid Metabolism: The compound may be quickly metabolized by the liver (first-pass metabolism), reducing the amount of active compound that reaches the target tissues.[4]
-
Incorrect Dosing or Administration Route: The dose may be too low to achieve a therapeutic concentration, or the chosen route of administration may not be appropriate for this specific compound.
Q3: What are the expected off-target effects of this compound?
While this compound is designed to be a selective PDE1 inhibitor, like many small molecule inhibitors, it may exhibit some off-target activity, especially at higher concentrations.[5][6] Potential off-target effects could be predicted based on computational models and confirmed through in vitro screening against a panel of related enzymes, such as other PDE families or kinases.[7][8] It is crucial to perform dose-response studies to identify a therapeutic window that minimizes off-target effects.
Troubleshooting Guides
Problem 1: Poor Solubility and Formulation Issues
Symptoms:
-
Difficulty dissolving this compound in common aqueous-based vehicles.
-
Precipitation of the compound upon addition to aqueous media or after administration.
-
High variability in efficacy between animals.
Possible Causes:
-
The hydrophobic nature of this compound limits its solubility in aqueous solutions.
-
The chosen vehicle is not suitable for solubilizing a lipophilic compound.
Solutions:
-
Formulation Optimization: Employ strategies to enhance the solubility and bioavailability of hydrophobic drugs.[9][10][11][12]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the oral absorption of lipophilic drugs.[9][12]
-
Co-solvents: Utilize a mixture of solvents, such as DMSO, PEG300, and ethanol, to improve solubility for oral or parenteral administration.[7]
-
Particle Size Reduction: Techniques like nanomilling can increase the surface area of the drug particles, leading to improved dissolution rates.
-
-
Vehicle Selection: Choose a vehicle that is appropriate for the intended route of administration and has a good safety profile. For preclinical studies, common vehicles for poorly soluble compounds include solutions with cyclodextrins, lipid-based formulations, and co-solvent systems.[13]
Problem 2: Low Bioavailability and Sub-therapeutic Exposure
Symptoms:
-
Lack of a clear dose-response relationship in efficacy studies.
-
Pharmacokinetic analysis reveals low plasma concentrations of this compound.
Possible Causes:
-
Poor absorption from the administration site.
-
High first-pass metabolism in the liver.
Solutions:
-
Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism. However, be aware that these routes can also present challenges with hydrophobic compounds, such as precipitation at the injection site.
-
Formulation Enhancement: As described in Problem 1, optimizing the formulation is crucial for improving absorption and, consequently, bioavailability.[2][14]
-
Dose Escalation Studies: Conduct dose-escalation studies to determine if a higher dose can achieve therapeutic plasma concentrations without causing toxicity.
Problem 3: Unexpected Toxicity or Off-Target Effects
Symptoms:
-
Adverse events in treated animals not predicted by the known mechanism of action of PDE1 inhibition.
-
Weight loss, lethargy, or other signs of toxicity at doses required for efficacy.
Possible Causes:
-
Inhibition of other enzymes or receptors at therapeutic concentrations.[15]
-
Toxicity related to the formulation vehicle itself.
Solutions:
-
In Vitro Selectivity Profiling: Test this compound against a broad panel of kinases and other relevant off-targets to identify potential interactions.
-
Dose-Response Evaluation: Carefully evaluate the dose-response for both efficacy and toxicity to establish a therapeutic window.
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between compound-related toxicity and effects of the formulation.
-
Target Engagement Studies: Confirm that the compound is engaging with PDE1 in the target tissue at doses that are well-tolerated. This can be achieved through techniques like activity-based protein profiling (ABPP) or cellular thermal shift assays (CETSA).[2][16][17][18]
Quantitative Data
The following tables present hypothetical, yet plausible, pharmacokinetic and in vivo efficacy data for this compound in a mouse model. This data is for illustrative purposes to guide experimental design and interpretation.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Formulation | 20% Solutol HS 15 in water | 10% DMSO, 40% PEG300, 50% Saline |
| Cmax (ng/mL) | 150 ± 35 | 850 ± 120 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC (0-24h) (ng·h/mL) | 980 ± 210 | 1250 ± 180 |
| Bioavailability (%) | ~10% | N/A |
| Half-life (h) | 4.2 ± 0.8 | 3.9 ± 0.6 |
Table 2: Hypothetical In Vivo Efficacy in a Mouse Model of Cognitive Impairment
| Treatment Group | Dose (mg/kg, p.o.) | Formulation | Novel Object Recognition Index |
| Vehicle Control | N/A | 20% Solutol HS 15 in water | 0.52 ± 0.08 |
| This compound | 3 | 20% Solutol HS 15 in water | 0.65 ± 0.10 |
| This compound | 10 | 20% Solutol HS 15 in water | 0.78 ± 0.09 |
| This compound | 30 | 20% Solutol HS 15 in water | 0.81 ± 0.11 |
| p < 0.05, **p < 0.01 compared to vehicle control. |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation for Oral Gavage
This protocol describes the preparation of a self-emulsifying drug delivery system (SEDDS) for a hydrophobic compound like this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Glass vials
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Formulation Preparation: a. Weigh the required amounts of the oil phase, surfactant, and co-surfactant into a glass vial. A common starting ratio is 40:40:20 (oil:surfactant:co-surfactant). b. Vortex the mixture until a clear, homogenous solution is formed. Gentle heating in a water bath (37-40°C) may be required. c. Add the pre-weighed this compound to the vehicle and vortex until completely dissolved.
-
Characterization: a. Visually inspect the formulation for clarity and homogeneity. b. To test the self-emulsifying properties, add a small amount of the formulation to water and gently agitate. A stable nanoemulsion should form spontaneously.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Mouse restraint device
-
Flexible plastic or stainless steel gavage needle (20-22 gauge for adult mice)[19]
-
1 mL syringe
-
Prepared formulation of this compound
Procedure:
-
Animal Handling: Accustom the mice to handling prior to the procedure to minimize stress.[3]
-
Dosage Calculation: Calculate the required volume of the formulation based on the animal's body weight and the desired dose. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[19]
-
Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.[20]
-
Needle Insertion: a. Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[5][20] b. Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[5] c. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert. Do not force the needle. [3]
-
Administration: Once the needle is in the correct position, slowly administer the formulation.[19]
-
Post-Procedure Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing.[20]
Visualizations
Caption: PDE1 Signaling Pathway and Mechanism of Action of this compound.
Caption: General Experimental Workflow for In Vivo Evaluation of this compound.
References
- 1. Discovery of Potent and Selective Inhibitors of Phosphodiesterase 1 for the Treatment of Cognitive Impairment Associated with Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. instechlabs.com [instechlabs.com]
- 4. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.fsu.edu [research.fsu.edu]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Discovery of Potent and Selective ... | Article | H1 Connect [archive.connect.h1.co]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]
- 15. DOT Language | Graphviz [graphviz.org]
- 16. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 17. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. elifesciences.org [elifesciences.org]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
Technical Support Center: Synthesis of Phosphodiesterase-1 (PDE1) Inhibitors
A Note on "Phosphodiesterase-IN-1": The term "this compound" does not refer to a standardized chemical entity. It is likely a placeholder or internal designation for a novel inhibitor of Phosphodiesterase 1 (PDE1). This guide provides a general framework for the synthesis, troubleshooting, and evaluation of PDE1 inhibitors, which can be adapted for specific target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing PDE1 inhibitors?
The synthesis of PDE1 inhibitors often involves building heterocyclic scaffolds. For instance, the synthesis of pyrrolo[3,2-e]indole-based inhibitors like PDE-I and PDE-II has been accomplished starting from isovanillin[1]. Another common core for phosphodiesterase inhibitors is the pyrazolopyrimidinone scaffold, seen in sildenafil and its analogs, which are primarily known as PDE5 inhibitors but provide a relevant synthetic strategy[2]. The synthesis of these analogs often starts with aminopyrazoles which are then acylated and cyclized[2].
Q2: What are the key reaction steps in the synthesis of pyrazolopyrimidinone-based PDE inhibitors?
Based on the synthesis of sildenafil analogs, a common route involves two primary steps[2]:
-
Acylation: An appropriate aminopyrazole is acylated. Reagents like carbonyldiimidazole (CDI) or PyBrop can be used[2].
-
Cyclization: The resulting intermediate is then cyclized under basic conditions to form the pyrazolopyrimidinone core[2].
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of products. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Troubleshooting Guide
Problem 1: Low yield of the desired product.
-
Possible Cause: Incomplete reaction.
-
Solution: Extend the reaction time and continue to monitor via TLC or HPLC until the starting material is consumed. Consider a modest increase in reaction temperature, but be mindful of potential side reactions.
-
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: Screen different solvents, bases, or acylating agents. For example, if CDI leads to low yields in the acylation step, PyBrop could be an alternative[2]. The choice of solvent can also significantly impact reaction rates and yields.
-
-
Possible Cause: Degradation of starting material or product.
-
Solution: If the product is unstable under the reaction conditions, consider lowering the temperature or using milder reagents. Ensure all reagents and solvents are pure and dry, as contaminants can lead to side reactions.
-
Problem 2: Formation of significant side products.
-
Possible Cause: Undesired side reactions, such as hydrolysis.
-
Solution: In the synthesis of sildenafil analogs, hydrolysis of primary amides or esters was observed during the acylation step[2]. If this occurs, the resulting carboxylic acid may need to be converted back to the desired functional group in a separate step (e.g., treatment with thionyl chloride followed by ammonia for an amide)[2].
-
-
Possible Cause: Lack of regioselectivity.
-
Solution: The use of protecting groups can be employed to block reactive sites on your starting materials, directing the reaction to the desired position. The choice of protecting group will depend on the specific functional groups present in your molecule.
-
Problem 3: Difficulty in purifying the final compound.
-
Possible Cause: Co-elution of the product with impurities during chromatography.
-
Solution: Optimize the solvent system for column chromatography. A different combination or ratio of polar and non-polar solvents may improve separation. If silica gel chromatography is ineffective, consider alternative stationary phases like alumina or reverse-phase silica.
-
-
Possible Cause: Product is an oil or difficult to crystallize.
-
Solution: If the product is an oil, try triturating with a non-polar solvent to induce solidification. For crystallization, screen a variety of solvents and solvent mixtures. Seeding the solution with a small crystal of the pure product can also promote crystallization.
-
Experimental Protocols & Data
Representative Reaction Conditions for PDE Inhibitor Analogs
The following table summarizes reaction conditions that have been used in the synthesis of phosphodiesterase inhibitor analogs. These can serve as a starting point for optimizing your own synthesis.
| Step | Reagent/Condition | Solvent | Temperature | Yield | Reference |
| Acylation | CDI or PyBrop | Not specified | Not specified | Partial to complete hydrolysis observed | [2] |
| Amide Formation | 1. Thionyl chloride2. Ammonia | Isopropanol | Not specified | Not specified | [2] |
| Cyclization | Basic conditions | Not specified | Not specified | Not specified | [2] |
| Dehydrogenative Coupling | [Co(III)(dmgH)2pyCl], N-phenyl acridinium, 2,6-lutidine | DCM:HFIP (20:1) | Room Temperature | 69% | [3] |
Note: This data is derived from syntheses of related compounds and should be adapted for your specific target molecule.
Visualizing Key Processes
Signaling Pathway of Phosphodiesterase 1 (PDE1)
Caption: Simplified signaling pathway showing PDE1-mediated hydrolysis of cAMP and cGMP.
General Workflow for PDE1 Inhibitor Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of novel PDE1 inhibitors.
References
- 1. Synthesis of the phosphodiesterase inhibitors PDE-I and PDE-II - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Phosphodiesterase-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Phosphodiesterase-IN-1. The information is based on established methods for small molecule phosphodiesterase inhibitors, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound in biological matrices?
A1: The most common and recommended method for the quantification of small molecule inhibitors like this compound in biological matrices (e.g., plasma, serum, tissue homogenates) is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, allowing for accurate measurement of the analyte even at low concentrations in complex samples.[3]
Q2: What are the key steps in developing an LC-MS/MS method for this compound?
A2: The development of a robust LC-MS/MS method involves several critical stages:
-
Sample Preparation: Extraction of this compound from the biological matrix and removal of interfering substances.[4][5]
-
Chromatographic Separation: Separation of the analyte from other components using a suitable HPLC or UPLC column and mobile phase.[6][7]
-
Mass Spectrometric Detection: Ionization of the analyte and detection of specific precursor and product ions for quantification.
-
Method Validation: Ensuring the method is accurate, precise, selective, and robust according to regulatory guidelines.[1]
Q3: How should I prepare my biological samples for analysis?
A3: Sample preparation is crucial for accurate quantification and to prevent contamination of the LC-MS system.[4] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins.[4] This is often sufficient for many applications.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible liquids, offering a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): This is the most thorough sample cleanup method, providing the cleanest extracts by retaining the analyte on a solid sorbent while interfering compounds are washed away.[4]
Q4: What should I consider regarding the stability of this compound in my samples?
A4: Analyte stability is a critical factor in quantitative bioanalysis.[8][9] It is essential to evaluate the stability of this compound under various conditions, including:
-
Freeze-Thaw Stability: Assess if the analyte degrades after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Determine the stability at room temperature for the duration of sample preparation.
-
Long-Term Storage Stability: Evaluate stability at the intended storage temperature (e.g., -80°C) over time.
-
Post-Preparative Stability: Assess the stability of the processed sample in the autosampler.
If instability is observed, measures such as adding stabilizers, keeping samples on ice, and minimizing processing time should be implemented.[8]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Generic LC-MS/MS Method
This protocol provides a starting point for method development. Optimization will be required for this compound.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from low to high organic content (Mobile Phase B) is typically used to separate the analyte from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.[1]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for this class of compounds.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These are compound-specific and need to be determined by infusing a standard solution of this compound into the mass spectrometer to identify the precursor ion and optimize fragmentation to find the most abundant and stable product ions.
-
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Phosphodiesterase Inhibitor Quantification
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | Xbridge C18 (4.6 x 150 mm, 5 µm) | [1] |
| Mobile Phase | A: Water with 0.1% formic acid and 5mM ammonium formateB: Acetonitrile with 0.1% formic acid and 5mM ammonium formate | [1] |
| Flow Rate | 0.4 mL/min | [10] |
| Column Temperature | 40 °C | [1] |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI) | [7] |
| Polarity | Positive | [7] |
| Mode | Multiple Reaction Monitoring (MRM) | [2] |
Note: These are example parameters and must be optimized for this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Analyte Signal | 1. Incorrect MRM transitions.2. Poor ionization efficiency.3. Analyte degradation.4. Inefficient extraction. | 1. Optimize MRM transitions by infusing a standard solution.2. Adjust mobile phase pH; try a different ionization source (e.g., APCI).3. Check analyte stability at all stages of the experiment.[8][9]4. Optimize the sample preparation method (e.g., try SPE instead of PPT).[4] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Incompatible reconstitution solvent.3. Column degradation. | 1. Dilute the sample.2. Ensure the reconstitution solvent is weaker than the initial mobile phase.3. Replace the column. |
| High Signal Variability | 1. Inconsistent sample preparation.2. Matrix effects (ion suppression or enhancement).3. Autosampler injection issues. | 1. Ensure precise and consistent pipetting and processing.2. Improve sample cleanup (e.g., use SPE); use a stable isotope-labeled internal standard.3. Check the autosampler for air bubbles and proper function. |
| Carryover (Signal in Blank Injection) | 1. Analyte adsorption to the column or LC system.2. Insufficient needle wash in the autosampler. | 1. Use a stronger needle wash solution.2. Optimize the chromatographic gradient to ensure complete elution.3. Inject a series of blanks to monitor and reduce carryover. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Role of this compound in signaling pathways.
References
- 1. A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. myadlm.org [myadlm.org]
- 5. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. | Semantic Scholar [semanticscholar.org]
- 10. scielo.br [scielo.br]
addressing Phosphodiesterase-IN-1 precipitation in media
Welcome to the technical support center for Phosphodiesterase-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a specific focus on addressing the common challenge of its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a small molecule inhibitor that targets phosphodiesterases (PDEs), a superfamily of enzymes that play a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound can modulate a wide range of cellular processes, making it a valuable tool for studying signal transduction and for potential therapeutic development in areas such as inflammation, neuroscience, and oncology.
Q2: I've observed precipitation after adding this compound to my cell culture media. What is the likely cause?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue, primarily due to its hydrophobic nature.[1][2][3] Small molecule inhibitors, particularly those targeting kinases and other enzymes, often have low aqueous solubility.[1][2][4] The precipitation likely occurs when the concentration of the inhibitor in the final culture medium exceeds its solubility limit. This is a frequent problem when a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the cell culture medium.[5]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For most hydrophobic small molecules used in cell culture, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[6] It is crucial to use anhydrous, high-purity DMSO to prevent the degradation of the compound and to ensure maximum solubility.
Q4: What is the maximum permissible concentration of DMSO in my cell culture?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to avoid cytotoxic effects.[6] It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent on the cells.
Q5: How can I prevent the precipitation of this compound when preparing my working solution?
Several strategies can help prevent precipitation. One effective method is to perform a serial dilution of your high-concentration DMSO stock solution into DMSO to create an intermediate stock. This intermediate stock is then added to the cell culture medium. Additionally, ensuring rapid and thorough mixing upon addition to the media can help. Pre-warming the cell culture media to 37°C before adding the inhibitor may also improve solubility.[7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving issues with this compound precipitation in your experiments.
Problem: Precipitate is visible in the cell culture medium immediately after adding the inhibitor.
| Possible Cause | Recommended Solution |
| Exceeded Aqueous Solubility | The final concentration of this compound in the media is too high. Determine the optimal working concentration through a dose-response experiment, starting with lower concentrations. |
| Improper Dilution Technique | Adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to "crash out" of solution.[5] Prepare an intermediate dilution of the stock in DMSO before the final dilution into the media. For example, if your final desired concentration is 10 µM and your stock is 10 mM, first dilute the stock 1:10 in DMSO to get a 1 mM intermediate stock. Then, add a larger volume of this intermediate stock to your media. |
| Low Temperature of Media | Adding the inhibitor to cold media can decrease its solubility. Ensure your cell culture media is pre-warmed to 37°C before adding this compound.[7] |
| Localized High Concentration | Insufficient mixing upon addition can lead to localized areas of high concentration, promoting precipitation. Add the inhibitor dropwise while gently swirling the media to ensure rapid and uniform dispersion. |
Problem: Precipitate forms over time in the incubator.
| Possible Cause | Recommended Solution |
| Compound Instability in Media | This compound may degrade or interact with components in the media over time, leading to the formation of insoluble byproducts. Minimize the time the compound is in the media before the experiment. For longer-term experiments, consider media changes with freshly prepared inhibitor solutions. |
| Media Evaporation | Evaporation of media in the incubator can increase the concentration of all components, including the inhibitor, potentially exceeding its solubility limit.[8] Ensure proper humidification of your incubator and use appropriate culture vessels with tight-fitting lids or seals.[8] |
| pH Shift in Media | Changes in the pH of the culture media due to cellular metabolism can affect the solubility of the compound.[7] Ensure your media is properly buffered and monitor the pH, especially in long-term cultures. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 286.30 g/mol .[9]
-
Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous, sterile-filtered DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Determine the final desired concentration of this compound and the final DMSO concentration (aim for ≤ 0.1%).
-
Serial Dilution:
-
Prepare an intermediate stock solution by diluting the 10 mM stock in DMSO. For a final concentration of 10 µM with 0.1% DMSO, you can make a 1 mM intermediate stock (1:10 dilution of the 10 mM stock in DMSO).
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate stock solution to the pre-warmed cell culture medium. For a 10 µM final concentration from a 1 mM intermediate stock, this would be a 1:100 dilution (e.g., 10 µL of 1 mM stock into 990 µL of media).
-
-
Mix immediately by gentle inversion or pipetting. Do not vortex, as this can cause shearing of media components.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Troubleshooting workflow for addressing immediate precipitation of this compound.
Caption: Recommended serial dilution protocol to prevent precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.hi.is [iris.hi.is]
- 3. worldscientific.com [worldscientific.com]
- 4. brimr.org [brimr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Culture Academy [procellsystem.com]
- 9. This compound | C15H15FN4O | CID 135721229 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Phosphodiesterase-IN-1 (A Representative PDE1 Inhibitor)
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results while using "Phosphodiesterase-IN-1," a representative inhibitor of Phosphodiesterase 1 (PDE1). Given that "this compound" is a generic identifier, this guide focuses on the common challenges and troubleshooting strategies associated with inhibiting the PDE1 family of enzymes.
Frequently Asked Questions (FAQs)
Q1: What is Phosphodiesterase 1 (PDE1) and what does it do?
Phosphodiesterase 1 (PDE1) is a family of enzymes that play a crucial role in intracellular signaling by breaking down the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] A unique feature of PDE1 enzymes is their activation by calcium (Ca2+) and calmodulin (CaM), which links Ca2+ signaling pathways with cyclic nucleotide signaling.[4][5]
The PDE1 family has three subtypes:
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PDE1A and PDE1B: These subtypes show a higher affinity for cGMP.[2]
-
PDE1C: This subtype hydrolyzes both cAMP and cGMP with high affinity.[1][2]
The specific subtype of PDE1 expressed can vary between different tissues and cell types, influencing the downstream effects of PDE1 inhibition.
Q2: How does a PDE1 inhibitor like this compound work?
A PDE1 inhibitor works by blocking the active site of the PDE1 enzyme, preventing it from breaking down cAMP and cGMP. This leads to an increase in the intracellular concentrations of these second messengers, which can then activate downstream signaling pathways.[6] For example, increased cAMP can activate Protein Kinase A (PKA), while increased cGMP can activate Protein Kinase G (PKG).
Q3: What are some common causes of inconsistent results with PDE1 inhibitors?
Inconsistent results with PDE1 inhibitors can arise from several factors:
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Compound-related issues: Poor solubility, degradation of the compound, and batch-to-batch variability.
-
Experimental conditions: Suboptimal cell density, incorrect incubation times, and variability in reagent concentrations.
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Cellular factors: Differences in cell line passage number, cell health, and expression levels of PDE1 isoforms.
-
Assay-specific problems: Cross-reactivity in immunoassays, issues with reporter gene assays, and background noise in biochemical assays.
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Off-target effects: Many small molecule inhibitors can have effects on other proteins or pathways, leading to unexpected results.[7] Some known PDE1 inhibitors, like vinpocetine, have been shown to have other pharmacological properties.[8][9][10]
Troubleshooting Guide
Issue 1: High variability between replicate wells in cell-based assays.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating each row/column. Use a calibrated multichannel pipette. |
| Edge Effects in Plates | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity. |
| Incomplete Compound Mixing | After adding the inhibitor, gently swirl the plate to ensure even distribution. Avoid vigorous shaking that can dislodge cells. |
| Cell Clumping | Ensure complete trypsinization and resuspend cells thoroughly to break up clumps before counting and seeding. |
| Contamination | Regularly check for microbial contamination in cell cultures. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
Issue 2: No significant effect or a weaker-than-expected effect of the PDE1 inhibitor.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Low Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration (IC50) for your specific cell line and experimental conditions. |
| Poor Compound Solubility | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low (<0.5%) and consistent across all wells. Visually inspect for precipitation. |
| Compound Degradation | Store the inhibitor according to the manufacturer's instructions (e.g., protected from light, at the correct temperature). Prepare fresh working solutions for each experiment. |
| Low PDE1 Expression in Cells | Verify the expression of PDE1 isoforms (PDE1A, 1B, 1C) in your cell line using techniques like qPCR or Western blotting. |
| Short Incubation Time | Optimize the incubation time with the inhibitor. A time-course experiment can help determine the point of maximal effect. |
| Presence of Serum | Components in serum can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media during the inhibitor treatment period. |
Issue 3: High background signal in cAMP/cGMP assays.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Basal PDE Activity | The basal level of PDE activity in your cells might be low. Consider stimulating the cells with an agent that increases cAMP or cGMP production (e.g., forskolin for cAMP, SNP for cGMP) to enhance the dynamic range of the assay. |
| Assay Cross-Reactivity | Some immunoassay kits for cAMP and cGMP can have cross-reactivity with other nucleotides or the inhibitor itself.[11] Check the manufacturer's specifications and consider using an alternative detection method if necessary. |
| Cell Lysis Issues | Ensure complete cell lysis to release all intracellular cyclic nucleotides. Optimize the lysis buffer and procedure. |
| Phosphodiesterase Activity in Lysate | If measuring PDE activity in cell lysates, ensure that a PDE inhibitor (like IBMX) is included in the lysis buffer to prevent degradation of cyclic nucleotides after lysis. |
Experimental Protocols
Protocol 1: Measuring Intracellular cAMP/cGMP Levels using ELISA
This protocol provides a general workflow for measuring changes in intracellular cAMP or cGMP levels in response to treatment with a PDE1 inhibitor.
Materials:
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Cell culture plates (96-well)
-
Your cell line of interest
-
This compound (or your specific PDE1 inhibitor)
-
Stimulating agent (e.g., Forskolin for cAMP, Sodium Nitroprusside for cGMP)
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Cell lysis buffer
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cAMP or cGMP ELISA kit
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Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: The next day, replace the culture medium with fresh medium containing various concentrations of your PDE1 inhibitor. Incubate for a predetermined time (e.g., 30-60 minutes).
-
Stimulation: Add the stimulating agent (e.g., forskolin or SNP) to the wells and incubate for the recommended time to induce cAMP or cGMP production.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the protocol of your chosen cAMP/cGMP assay kit.
-
ELISA: Perform the ELISA according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance on a plate reader and calculate the concentrations of cAMP or cGMP based on a standard curve.
Protocol 2: Cell-Based Reporter Gene Assay for cAMP Signaling
This protocol uses a CRE (cAMP response element)-driven reporter gene (e.g., luciferase) to measure the activity of the cAMP/PKA signaling pathway.
Materials:
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Your cell line of interest
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CRE-luciferase reporter plasmid
-
Transfection reagent
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This compound (or your specific PDE1 inhibitor)
-
Forskolin (or other adenylyl cyclase activator)
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Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect your cells with the CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Inhibitor Treatment: The following day, treat the cells with different concentrations of your PDE1 inhibitor for a specific duration.
-
Stimulation: Add forskolin to the wells to stimulate cAMP production and subsequent reporter gene expression. Incubate for an optimized time (typically 4-6 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal and plot the results as a function of inhibitor concentration.
Visualizing Pathways and Workflows
PDE1 Signaling Pathway
Caption: The PDE1 signaling pathway, highlighting its activation by Ca2+/Calmodulin and its role in degrading cAMP and cGMP.
Troubleshooting Workflow for Inconsistent Results
Caption: A stepwise workflow for troubleshooting inconsistent experimental results with PDE1 inhibitors.
References
- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PDE1 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. Off-Target Effect of Sildenafil on ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Vinpocetine - Wikipedia [en.wikipedia.org]
- 9. [Mechanism of action of vinpocetine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Phosphodiesterase-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Phosphodiesterase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for the large-scale production of this compound?
A1: The large-scale synthesis of this compound is a multi-step process that typically involves the initial construction of key heterocyclic intermediates followed by a convergent fragment coupling and final purification. The process is designed to be scalable, reproducible, and to minimize the use of hazardous reagents. Key stages include the formation of a substituted pyrazolopyridine core and a functionalized side-chain, which are then coupled, often via a carbon-carbon or carbon-heteroatom bond-forming reaction.
Q2: What are the critical process parameters to monitor during the synthesis?
A2: For optimal yield and purity, it is crucial to monitor and control several parameters. These include reaction temperature, reagent stoichiometry, reaction time, and solvent quality. In particular, the coupling and final salt formation steps are sensitive to temperature fluctuations, which can lead to impurity formation.
Q3: What are the expected yield and purity for the final this compound product?
A3: Under optimized large-scale conditions, the overall yield for the multi-step synthesis is typically in the range of 40-50%. The final active pharmaceutical ingredient (API) should achieve a purity of ≥99.5% as determined by HPLC analysis.
Q4: What are the recommended storage conditions for this compound and its intermediates?
A4: this compound and its key intermediates should be stored in well-sealed containers, protected from light and moisture. Storage at controlled room temperature (20-25°C) is generally sufficient. For long-term storage, refrigeration (2-8°C) may be recommended to prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield in Coupling Step | Incomplete reaction | - Ensure all starting materials are fully dissolved before initiating the reaction. - Verify the quality and activity of the catalyst. - Extend the reaction time and monitor by HPLC. |
| Side reactions | - Lower the reaction temperature. - Investigate the impact of adding reagents in a different order. | |
| High Impurity Levels | Inefficient purification | - Optimize the recrystallization solvent system. - Consider an additional purification step, such as column chromatography or a slurry wash.[1] |
| Degradation of product | - Ensure the reaction work-up and purification are performed promptly. - Check for and eliminate sources of acid or base contamination. | |
| Poor Solubility of Intermediates | Inappropriate solvent | - Screen alternative solvents with different polarity. - Consider performing the reaction at a higher temperature to improve solubility. |
| Inconsistent Crystal Form | Variations in crystallization conditions | - Tightly control the cooling rate during crystallization. - Use seed crystals to ensure the desired polymorph is obtained. |
| Residual Solvent in Final Product | Inefficient drying | - Extend the drying time. - Increase the drying temperature, if the product is thermally stable. - Use a high-vacuum oven. |
Experimental Protocols
Key Experiment: Palladium-Catalyzed Cross-Coupling
This protocol describes a representative palladium-catalyzed cross-coupling reaction for the synthesis of a key intermediate.
-
Reagent Preparation : In a clean, dry, and inerted reactor, dissolve the aryl halide (1.0 eq) and the boronic acid derivative (1.1 eq) in a mixture of toluene and water (4:1 v/v).
-
Catalyst Addition : Add potassium carbonate (2.0 eq) as a base, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq).
-
Reaction Execution : Heat the reaction mixture to 80°C with vigorous stirring under a nitrogen atmosphere.
-
Reaction Monitoring : Monitor the progress of the reaction by taking aliquots and analyzing them by HPLC until the starting material is consumed (typically 4-6 hours).
-
Work-up : Cool the reaction mixture to room temperature. Separate the organic layer and wash it with brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Analytical Method: Purity Determination by HPLC
This method is used to determine the purity of the final this compound product.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A : 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B : 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient : 10% B to 90% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Visualizations
Caption: High-level synthetic workflow for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Simplified cAMP signaling pathway and the action of this compound.
References
avoiding degradation of Phosphodiesterase-IN-1 in storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of Phosphodiesterase-IN-1 during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture.[1][2] Under these conditions, the compound is stable for up to 3 years.[1] For short-term storage (up to 2 years), 4°C is acceptable.[1] Always refer to the product-specific technical data sheet (TDS) for the most accurate information.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions, typically prepared in a suitable solvent like DMSO, should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C in tightly sealed vials.[1] We recommend using stock solutions within one month when stored at -20°C and within six months if stored at -80°C.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[2][3]
Q3: My stock solution of this compound has precipitated. What should I do?
A3: Precipitation can occur if the compound's solubility in the buffer or medium is exceeded.[4] Before adding the stock solution to an aqueous medium, it is best to make intermediate dilutions in the initial solvent (e.g., DMSO).[4] If precipitation is observed, gentle warming (not exceeding 50°C) and vortexing or sonication may help redissolve the compound.[5] To confirm if precipitation is still present, you can place a drop of the working solution on a slide and check under a microscope.[5]
Q4: I suspect my this compound has degraded. How can I check its purity?
A4: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS).[6][7] A comparison of the chromatogram of your sample with a reference standard will reveal the presence of any degradation products.
Q5: What are the common causes of this compound degradation?
A5: Like many small molecules, this compound is susceptible to degradation through several pathways, including:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions. Functional groups like esters and amides are particularly prone to hydrolysis.[8][9][10]
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or trace metals.[9][11]
-
Photolysis: Degradation caused by exposure to light, especially UV light.[8][11]
Troubleshooting Guides
Issue 1: Loss of Inhibitor Activity in Cellular Assays
If you observe a decrease or complete loss of the inhibitory effect of this compound in your experiments, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation of stock solution | 1. Check storage conditions of the stock solution. | Ensure aliquots are stored at -80°C and have not undergone multiple freeze-thaw cycles. |
| 2. Prepare a fresh stock solution from solid compound. | If the issue persists with a fresh stock, the solid compound may be degraded. | |
| 3. Analyze the stock solution by HPLC or LC-MS. | Compare the purity of your current stock with a new or reference sample. | |
| Instability in assay medium | 1. Assess the stability of this compound in your specific cell culture medium. | Incubate the inhibitor in the medium for the duration of your experiment and analyze for degradation by HPLC. |
| 2. Reduce the incubation time of the inhibitor with the cells. | If the compound is unstable in the medium, shorter exposure times may yield better results. | |
| Incorrect final concentration | 1. Verify dilution calculations. | Double-check all calculations for preparing working solutions from the stock. |
| 2. Check for precipitation in the final working solution. | As mentioned in the FAQs, ensure the inhibitor is fully dissolved in the aqueous medium. |
Issue 2: Appearance of Extra Peaks in HPLC/LC-MS Analysis
The presence of additional peaks in your analytical chromatogram suggests the presence of impurities or degradation products.
Hypothetical Stability Data for this compound
The following table summarizes the hypothetical stability of this compound under various stress conditions, as determined by HPLC analysis.
| Condition | Incubation Time | Purity of this compound (%) | Major Degradation Products |
| Solid, -20°C, dark | 36 months | 99.5 | Not detected |
| Solid, 4°C, dark | 24 months | 98.2 | Not detected |
| Solid, 25°C, ambient light | 6 months | 85.1 | Oxidation Product A |
| Solution in DMSO, -20°C | 6 months | 99.1 | Not detected |
| Solution in aqueous buffer, pH 5.0, 37°C | 24 hours | 97.8 | Not detected |
| Solution in aqueous buffer, pH 7.4, 37°C | 24 hours | 92.3 | Hydrolysis Product B |
| Solution in aqueous buffer, pH 9.0, 37°C | 24 hours | 78.5 | Hydrolysis Product B |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound in a given solution (e.g., cell culture medium).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Test solution (e.g., cell culture medium)
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
HPLC vials
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the test solution at the desired final concentration (e.g., 10 µM).
-
Prepare a control sample of the test solution without the inhibitor.
-
Immediately inject a "time zero" sample into the HPLC to establish the initial purity.
-
-
Incubation:
-
Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the incubated solution.
-
If necessary, perform a sample cleanup step (e.g., protein precipitation with cold acetonitrile) to remove interfering components from the medium.
-
Centrifuge to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient to separate this compound from potential degradation products (e.g., 5-95% Mobile Phase B over 15 minutes).
-
Monitor the elution profile at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of remaining this compound relative to the "time zero" sample.
-
Identify and quantify any new peaks corresponding to degradation products.
-
Visualizations
Caption: Troubleshooting workflow for loss of inhibitor activity.
Caption: Simplified signaling pathway showing the action of this compound.
References
- 1. captivatebio.com [captivatebio.com]
- 2. Technical FAQs for biochemicals [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Drug degradation | PPTX [slideshare.net]
Validation & Comparative
Validating the Anti-Malarial Activity of Phosphodiesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates the exploration of novel therapeutic targets. One such promising avenue is the parasite's cyclic nucleotide signaling pathway, regulated by phosphodiesterases (PDEs). This guide provides a comparative analysis of the anti-malarial activity of recently developed PDE inhibitors, alongside established anti-malarial agents, supported by experimental data and detailed protocols.
Data Presentation: Comparative Anti-Malarial Activity
The following tables summarize the in vitro activity of novel P. falciparum PDEβ inhibitors and comparator anti-malarial drugs. The data is extracted from a key study by Gomez-Gonzalez et al. (2024) published in Science Advances and other sources.[1][2] The study identified three promising subseries of PDEβ inhibitors.[1]
Table 1: In Vitro Asexual Blood Stage Anti-Malarial Activity
| Compound/Drug | Target | P. falciparum Strain | IC50 (nM) | Citation |
| PDE Inhibitor Series 1 | PfPDEβ | 3D7 | 50 - 200 | [1] |
| PDE Inhibitor Series 2 | PfPDEβ | 3D7 | 10 - 100 | [1] |
| PDE Inhibitor Series 3 | PfPDEβ | 3D7 | < 50 | [1] |
| Zaprinast | PfPDE1 (cGMP-specific) | - | 3,800 | |
| Chloroquine | Heme Polymerization | 3D7 (sensitive) | 5 - 20 | |
| Chloroquine | Heme Polymerization | Dd2 (resistant) | 100 - 300 | |
| Artemisinin | Multiple targets | 3D7 | 1 - 10 |
Table 2: In Vitro Transmission-Blocking Activity
| Compound/Drug | Assay | IC50 (nM) | Citation |
| PDE Inhibitor Series 2 | Standard Membrane Feeding Assay (SMFA) | 50 - 150 | [1] |
| PDE Inhibitor Series 3 | Standard Membrane Feeding Assay (SMFA) | < 100 | [1] |
| Atovaquone | Cytochrome bc1 complex | ~1 | |
| Primaquine | Mitochondrial function (presumed) | Stage V gametocytes: >10,000 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the anti-malarial activity of the compounds.
In Vitro Asexual Blood Stage Susceptibility Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.[3][4][5]
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Human red blood cells (RBCs)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, AlbuMAX II, and gentamicin)
-
96-well black, clear-bottom microplates
-
Test compounds and control drugs (e.g., Chloroquine, Artemisinin)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human RBCs in complete culture medium at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[6][7][8]
-
Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in complete culture medium in the 96-well plates.
-
Assay Initiation: Synchronize the parasite culture to the ring stage. Dilute the parasitized RBCs with uninfected RBCs and complete medium to achieve a final parasitemia of 0.5% and a hematocrit of 2%. Add 200 µL of this suspension to each well of the pre-dosed plate.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, carefully remove 100 µL of the supernatant from each well. Add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the log of the compound concentration using a non-linear regression model.
Transmission-Blocking Assay (Standard Membrane Feeding Assay - SMFA)
The SMFA is the gold standard for evaluating the transmission-blocking potential of a compound by assessing its effect on the parasite's ability to infect mosquitoes.[9][10][11][12][13]
Materials:
-
Mature P. falciparum gametocyte culture (Stage V)
-
Anopheles stephensi or Anopheles gambiae mosquitoes (3-5 days old, starved for at least 4 hours)
-
Human serum and red blood cells
-
Membrane feeding apparatus with a water jacket maintained at 37°C
-
Parafilm® or other suitable membrane
-
Test compounds and control drugs
-
Mercurochrome solution (0.5%)
Procedure:
-
Gametocyte Culture: Culture P. falciparum to produce mature, infectious Stage V gametocytes.[14]
-
Blood Meal Preparation: Mix the mature gametocyte culture with human serum and RBCs to a final gametocytemia of approximately 0.3%. Add the test compound or control drug at the desired concentration.
-
Mosquito Feeding: Place the blood meal into the membrane feeding apparatus. Allow the mosquitoes to feed on the blood meal through the membrane for 30-45 minutes in the dark.
-
Mosquito Maintenance: After feeding, remove the unfed mosquitoes. Maintain the fed mosquitoes on a sugar solution at 26-28°C and ~80% humidity for 7-10 days.
-
Oocyst Counting: After the incubation period, dissect the midguts of at least 20 mosquitoes per group. Stain the midguts with mercurochrome solution and count the number of oocysts under a microscope.
-
Data Analysis: Determine the effect of the compound on both the prevalence (percentage of infected mosquitoes) and intensity (number of oocysts per midgut) of infection. Calculate the IC50 for transmission reduction.
Visualizations
Cyclic Nucleotide Signaling Pathway in Plasmodium falciparum
The diagram below illustrates the central role of phosphodiesterases (PDEs) in regulating cyclic AMP (cAMP) and cyclic GMP (cGMP) levels, which are critical for various life cycle stages of the malaria parasite. Inhibition of PfPDEβ, for example, leads to an accumulation of cAMP, which is detrimental to the parasite's survival in the asexual blood stage.
Caption: Cyclic nucleotide signaling pathway in P. falciparum.
Experimental Workflow: In Vitro Asexual Stage Assay
This workflow outlines the key steps involved in determining the IC50 of a compound against the asexual blood stages of P. falciparum.
Caption: Workflow for the in vitro asexual stage drug susceptibility assay.
Experimental Workflow: Standard Membrane Feeding Assay (SMFA)
This workflow illustrates the process of evaluating the transmission-blocking activity of a compound.
Caption: Workflow for the Standard Membrane Feeding Assay (SMFA).
References
- 1. Inhibitors of malaria parasite cyclic nucleotide phosphodiesterases block asexual blood-stage development and mosquito transmission [repository.up.ac.za]
- 2. Inhibitors of malaria parasite cyclic nucleotide phosphodiesterases block asexual blood-stage development and mosquito transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iddo.org [iddo.org]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Protocol for Continuous Culture of Plasmodium falciparum Reference Strains - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 7. iddo.org [iddo.org]
- 8. malariaresearch.eu [malariaresearch.eu]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innovationtoimpact.org [innovationtoimpact.org]
- 13. wiredspace.wits.ac.za [wiredspace.wits.ac.za]
- 14. Plasmodium falciparum Gametocyte Culture and Mosquito Infection Through Artificial Membrane Feeding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphodiesterase Inhibitors for Malaria Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the exploration of novel therapeutic targets for malaria. One such promising target is the parasite's family of phosphodiesterase (PDE) enzymes. PDEs are crucial for regulating cyclic nucleotide signaling pathways (cAMP and cGMP), which govern key processes in the parasite's life cycle, including asexual blood-stage development and sexual-stage transmission.[1][2][3][4] This guide provides a comparative analysis of various phosphodiesterase inhibitors that have been investigated for their antimalarial potential. While a specific compound designated "Phosphodiesterase-IN-1" was the subject of the initial query, a review of the current scientific literature did not yield information on a compound with this name. Therefore, this guide will compare the performance of well-characterized PDE inhibitors and recently developed potent P. falciparum PDE inhibitor series.
Mechanism of Action of PDE Inhibitors in Plasmodium falciparum
The malaria parasite possesses a unique set of PDE enzymes that differ from their human counterparts, offering a window for selective drug targeting.[5] These enzymes, such as PfPDEβ and PfPDEδ, hydrolyze the second messengers cAMP and cGMP.[3][6][7] Inhibition of these parasite PDEs leads to an accumulation of cAMP and/or cGMP, which in turn hyperactivates downstream effectors like protein kinase A (PKA) and protein kinase G (PKG).[1][8][9] This disruption of cyclic nucleotide signaling is lethal to the parasite, affecting processes such as erythrocyte invasion by merozoites, asexual parasite development, and the viability of transmissible gametocytes.[1][3][4]
Below is a diagram illustrating the general signaling pathway affected by PDE inhibitors in P. falciparum.
Caption: Signaling pathway of PDE inhibitors in P. falciparum.
Comparative Efficacy of PDE Inhibitors
The development of PDE inhibitors for malaria has evolved from repurposing existing human PDE inhibitors to designing parasite-selective compounds. The following table summarizes the in vitro efficacy of various PDE inhibitors against different stages of P. falciparum.
| Compound/Series | Target PDE(s) | IC50 vs. Asexual Blood Stage (nM) | Transmission-Blocking Activity (IC50, nM) | Selectivity for Parasite vs. Human PDEs | Key Findings & References |
| Zaprinast | PfPDE1 (cGMP-specific), Human PDE5/6 | 35,000 (ED50) | Not widely reported | Low | A tool compound for early studies, demonstrated the potential of targeting parasite PDEs.[10] |
| Sildenafil (Viagra) | Human PDE5 | Micromolar range | Increases stiffness of gametocyte-infected erythrocytes.[11] | Low | Poor activity against asexual blood stages.[11] |
| Tadalafil | Human PDE5 | Micromolar range | Increases stiffness of gametocyte-infected erythrocytes.[11] | Low | Poor activity against asexual blood stages.[11] |
| New 5-benzyl series (e.g., SAL-0010003) | PfPDEβ | Potent (specific values in source) | 116 (prevalence), 67 (intensity) | >100-fold vs. human PDE5/6 | Fast-acting with potent activity against both asexual and sexual stages.[4] |
| New 2-alkyl, 5-aryl series | PfPDEβ | Potent (specific values in source) | Potent activity | >100-fold vs. human PDE5/6 | Active against drug-resistant clinical isolates.[4] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of potential antimalarial compounds. Below are outlines of key experimental protocols used in the assessment of PDE inhibitors.
In Vitro Asexual Blood Stage Growth Inhibition Assay
This assay determines the concentration of a compound that inhibits the growth of the parasite's asexual blood stages by 50% (IC50).
-
Parasite Culture: Asynchronous or synchronous cultures of P. falciparum (e.g., 3D7, Dd2 strains) are maintained in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX or human serum.
-
Compound Preparation: The test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium to achieve the final desired concentrations.
-
Assay Setup: Parasite cultures (typically at the ring stage with 0.5-1% parasitemia) are incubated with the test compounds in 96-well plates for 48-72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Growth Measurement: Parasite growth is quantified using various methods:
-
SYBR Green I Assay: This fluorescent dye intercalates with DNA. After cell lysis, the fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured.
-
Histidine-Rich Protein 2 (HRP2) ELISA: This method quantifies a parasite-specific protein.
-
Giemsa Staining and Microscopy: Manual counting of infected erythrocytes.
-
-
Data Analysis: The percentage of growth inhibition is calculated relative to a drug-free control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Transmission-Blocking Assay (Standard Membrane Feeding Assay - SMFA)
This assay assesses the ability of a compound to prevent the transmission of parasites from an infected blood meal to mosquitoes.
-
Gametocyte Culture: Mature (Stage V) gametocytes of P. falciparum are cultured in vitro.
-
Compound Treatment: The test compound at various concentrations is mixed with the mature gametocyte culture and human erythrocytes, and then fed to Anopheles mosquitoes through a membrane feeding system.
-
Mosquito Maintenance: Mosquitoes are maintained in the laboratory for 7-10 days to allow for the development of oocysts on the midgut wall.
-
Oocyst Counting: The mosquito midguts are dissected, stained with mercurochrome, and the number of oocysts is counted under a microscope.
-
Data Analysis: The transmission-blocking activity is determined by the reduction in the prevalence (percentage of infected mosquitoes) and intensity (number of oocysts per mosquito) of infection in the presence of the compound compared to a control group.
Below is a diagram illustrating a typical experimental workflow for evaluating a novel PDE inhibitor.
References
- 1. malariaworld.org [malariaworld.org]
- 2. Inhibitors of malaria parasite cyclic nucleotide phosphodiesterases block asexual blood-stage development and mosquito transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lshtm.ac.uk [lshtm.ac.uk]
- 4. Inhibitors of malaria parasite cyclic nucleotide phosphodiesterases block asexual blood-stage development and mosquito transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE inhibitors - Phosphodiesterases, molecular morphing and Malaria [deprezlab.fr]
- 6. Phosphodiesterase delta governs the mechanical properties of erythrocytes infected with Plasmodium falciparum gametocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Inhibitors of malaria parasite cyclic nucleotide phosphodiesterases block asexual blood-stage development and mosquito transmission [repository.up.ac.za]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
Confirming the Target of Novel Phosphodiesterase Inhibitors in Plasmodium falciparum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the identification of novel therapeutic targets and the development of new antimalarial agents. Cyclic nucleotide phosphodiesterases (PDEs), enzymes that regulate the levels of the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP), have emerged as promising drug targets in malaria. This guide provides a comparative analysis of a potent P. falciparum phosphodiesterase beta (PfPDEβ) inhibitor, MMV1621074, and other known PDE inhibitors, supported by experimental data and detailed methodologies.
Introduction to Plasmodium Phosphodiesterases
P. falciparum possesses four identified PDEs (PfPDEα, PfPDEβ, PfPDEγ, and PfPDEδ), each playing distinct roles in the parasite's life cycle. PfPDEβ is essential for the asexual blood stage, where it primarily hydrolyzes cAMP. Inhibition of PfPDEβ leads to an increase in intracellular cAMP levels, resulting in parasite death, making it a key target for therapeutic intervention against the disease's symptomatic stage.[1][2][3][4] PfPDEδ, on the other hand, is crucial for the sexual stages and regulates cGMP levels, presenting a target for transmission-blocking strategies.[5]
This guide focuses on the validation of PfPDEβ as the target of a potent inhibitor, MMV1621074, and compares its activity with other known PDE inhibitors.
Data Presentation: Inhibitor Performance Comparison
The following tables summarize the in vitro activities of selected phosphodiesterase inhibitors against P. falciparum PDEs and parasite growth.
Table 1: Biochemical Potency of PDE Inhibitors against P. falciparum Lysates
| Compound | Target | IC50 (nM) against cAMP hydrolysis | IC50 (nM) against cGMP hydrolysis | Reference |
| MMV1621074 | PfPDEβ | 9 | Not Reported | [5] |
| Zaprinast | PfPDEα/δ | >10,000 | ~4,000 | [6] |
| Sildenafil | PfPDEs | Potent (exact values vary) | Potent (exact values vary) | [4][7] |
| Tadalafil | PfPDEs | Potent (exact values vary) | Potent (exact values vary) | [8][9][10] |
Table 2: Antimalarial Activity of PDE Inhibitors against P. falciparum (3D7 strain)
| Compound | Assay | EC50 (nM) | Reference |
| MMV1621074 | Growth Inhibition | 160 | [11] |
| Zaprinast | Growth Inhibition | ~35,000 | [6] |
| Sildenafil | Growth Inhibition | Potent (values vary) | [12][13] |
| Tadalafil | Growth Inhibition | Potent (values vary) | [8][9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Plasmodium falciparum Asexual Blood Stage Culture
P. falciparum (e.g., 3D7 strain) is cultured in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine. Cultures are maintained at 37°C in a sealed chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2. Parasite synchronization is achieved by treating ring-stage cultures with 5% D-sorbitol.
In Vitro Parasite Growth Inhibition Assay (SYBR Green I)
This assay is used to determine the 50% effective concentration (EC50) of compounds against parasite growth.
-
Plate Preparation: Compounds are serially diluted in culture medium and added to 96-well black plates.
-
Parasite Seeding: Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) are added to the wells.
-
Incubation: Plates are incubated for 72 hours under standard culture conditions.
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasite DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the log of the compound concentration, and the EC50 values are calculated using a non-linear regression model.[3][14][15]
Phosphodiesterase (PDE) Activity Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of Plasmodium PDEs.
-
Enzyme Preparation: Parasite lysates containing the PDE of interest (e.g., from schizont stage for PfPDEβ) are prepared.
-
Reaction Mixture: The reaction is initiated by adding the parasite lysate to a buffer containing the cyclic nucleotide substrate (e.g., [3H]-cAMP or [3H]-cGMP) and the test compound at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Termination: The reaction is stopped, and the product (e.g., [3H]-AMP) is converted to adenosine by a 5'-nucleotidase.
-
Separation and Quantification: The unreacted substrate and the product are separated using ion-exchange resin. The amount of product is quantified by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the 50% inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.[16][17]
Measurement of Intracellular cAMP and cGMP Levels
This assay quantifies the changes in second messenger levels within the parasite upon inhibitor treatment.
-
Parasite Treatment: Synchronized parasites are treated with the test compound for a specific duration.
-
Lysis: The parasites are lysed to release intracellular contents.
-
Quantification: The levels of cAMP and cGMP in the lysate are measured using commercially available competitive enzyme-linked immunosorbent assay (ELISA) kits.[1][2][4][18] The assay involves a competition between the cyclic nucleotide in the sample and a fixed amount of labeled cyclic nucleotide for binding to a specific antibody. The amount of bound labeled nucleotide is inversely proportional to the concentration of the nucleotide in the sample.
Mandatory Visualization
Signaling Pathway of PfPDEβ Inhibition
Caption: PfPDEβ signaling pathway and its inhibition.
Experimental Workflow for Target Validation
Caption: Workflow for validating PfPDEβ as the target.
Conclusion
The data presented in this guide strongly supports the essential role of PfPDEβ in the asexual blood stage of P. falciparum and validates it as a druggable target. Potent and selective inhibitors like MMV1621074 demonstrate significant antimalarial activity, which is correlated with their ability to inhibit PfPDEβ and subsequently increase intracellular cAMP levels. The provided experimental protocols offer a framework for the continued discovery and characterization of novel PDE inhibitors. Further development of such compounds holds promise for new and effective treatments to combat malaria.
References
- 1. Cyclic Nucleotide (cAMP and cGMP) Assays and Capture ELISA for Quantitative Analysis of Plasmodium falciparum Blood-stage Egress [bio-protocol.org]
- 2. Cyclic Nucleotide (cAMP and cGMP) Assays and Capture ELISA for Quantitative Analysis of Plasmodium falciparum Blood-stage Egress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iddo.org [iddo.org]
- 4. cAMP-Signalling Regulates Gametocyte-Infected Erythrocyte Deformability Required for Malaria Parasite Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of malaria parasite cyclic nucleotide phosphodiesterases block asexual blood-stage development and mosquito transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malaria Parasite cGMP-dependent Protein Kinase Regulates Blood Stage Merozoite Secretory Organelle Discharge and Egress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Phosphodiesterase Inhibitor Tadalafil Promotes Splenic Retention of Plasmodium falciparum Gametocytes in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tadalafil impacts the mechanical properties of Plasmodium falciparum gametocyte-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. Research [tm.mahidol.ac.th]
- 14. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Phosphodiesterase-IN-1 Across Different Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of representative Phosphodiesterase 1 (PDE1) inhibitors, using "Phosphodiesterase-IN-1" as a placeholder for a selective PDE1 inhibitor. The data presented here is compiled from various studies to offer insights into the compound's performance and facilitate further research and development.
Introduction to Phosphodiesterase 1 (PDE1) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE1 family is unique in that its activity is stimulated by calcium and calmodulin (Ca2+/CaM), providing a direct link between calcium and cyclic nucleotide signaling pathways.[1] PDE1 has three main isoforms: PDE1A, PDE1B, and PDE1C, which exhibit different tissue distributions and affinities for cAMP and cGMP.[2] Inhibition of PDE1 leads to increased intracellular levels of cAMP and cGMP, which can modulate a variety of physiological processes, including vasodilation, neuronal plasticity, and inflammation.[1][3][4] Consequently, PDE1 inhibitors are being investigated for their therapeutic potential in a range of disorders, including neurodegenerative diseases, cardiovascular conditions, and cancer.[1][5]
This guide focuses on the cross-validation of the efficacy of PDE1 inhibitors in different biological systems, a critical step in preclinical development. We will examine the available data for two representative PDE1 inhibitors: the highly potent and selective compound ITI-214 (also known as lenrispodun) and the widely studied, less selective compound vinpocetine.
Signaling Pathway of PDE1 Inhibition
The inhibition of PDE1 leads to the potentiation of cAMP and cGMP signaling cascades. The following diagram illustrates the central role of PDE1 in modulating these pathways.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of ITI-214 and vinpocetine against different PDE1 isoforms and in various cell lines. It is important to note that direct comparative studies of these inhibitors across a wide range of strains are limited.
Table 1: In Vitro Efficacy of ITI-214 Against Recombinant Human PDE1 Isoforms
| Isoform | Efficacy Metric | Value (pM) | Source |
| PDE1A | K_i_ | 34 | [6] |
| PDE1B | K_i_ | 380 | [6] |
| PDE1C | K_i_ | 37 | [6] |
| PDE1A | IC_50_ | 35 | [7] |
| PDE1C | IC_50_ | 35 | [7] |
K_i_ (Inhibition Constant) and IC_50_ (Half-maximal Inhibitory Concentration) are measures of inhibitor potency. Lower values indicate higher potency. The data for ITI-214 demonstrates its high potency against PDE1A and PDE1C isoforms.
Table 2: In Vitro Efficacy of Vinpocetine Against PDE1 Isoforms and in Different Cell Lines
| Target | Cell Line/System | Efficacy Metric | Value (µM) | Mechanism | Source |
| PDE1A | Recombinant Enzyme | IC_50_ | ~8-20 | PDE1 Inhibition | |
| PDE1B | Recombinant Enzyme | IC_50 | ~8-20 | PDE1 Inhibition | |
| PDE1C | Recombinant Enzyme | IC_50 | ~40-50 | PDE1 Inhibition | |
| IKKβ | Cell-free assay | IC_50 | ~17.17 | IKK Inhibition | [8] |
| NF-κB | Vascular Smooth Muscle Cells | IC_50 | ~25 | PDE-independent | [8] |
| NF-κB | Human Umbilical Vein Endothelial Cells | IC_50_ | ~25 | PDE-independent | [8] |
| NF-κB | A549 (Human Lung Carcinoma) | IC_50_ | ~25 | PDE-independent | [8] |
| NF-κB | RAW264.7 (Mouse Macrophage) | IC_50_ | ~25 | PDE-independent | [8] |
Vinpocetine shows moderate potency against PDE1A and PDE1B, with lower potency for PDE1C. Notably, its anti-inflammatory effects through NF-κB inhibition occur at similar concentrations but are independent of its action on PDE1.[8]
Experimental Protocols
The determination of PDE1 inhibitor efficacy relies on robust and reproducible experimental assays. Below are generalized protocols for common in vitro methods.
PDE1 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified PDE1 isoform.
Principle: A fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) is used as a substrate. In its cyclic form, the small molecule rotates rapidly, resulting in low fluorescence polarization (FP). Upon hydrolysis by PDE1, the linearized nucleotide monophosphate binds to a larger binding agent, slowing its rotation and increasing the FP signal. An inhibitor will prevent this hydrolysis, keeping the FP signal low.
Workflow Diagram:
Materials:
-
Purified recombinant human PDE1A, PDE1B, or PDE1C
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Binding Agent (specific for the assay kit)
-
Test inhibitor (this compound) at various concentrations
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Add the diluted inhibitor and a fixed concentration of the PDE1 enzyme to the wells of the microplate.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the binding agent.
-
Measure the fluorescence polarization using a plate reader.
-
Plot the FP signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC_50_ value.
Cell-Based PDE1 Inhibition Assay
This assay measures the effect of an inhibitor on PDE1 activity within a cellular context.
Principle: Cells are engineered to express a PDE1 isoform and a reporter system that responds to changes in intracellular cAMP or cGMP levels. For example, a cyclic nucleotide-gated (CNG) ion channel linked to aequorin (a luminescent protein) can be used. Inhibition of PDE1 increases cyclic nucleotide levels, opening the CNG channel, allowing calcium influx, and triggering a luminescent signal.
Logical Relationship Diagram:
Materials:
-
A host cell line (e.g., HEK293) stably expressing the PDE1 isoform of interest and a cyclic nucleotide-responsive reporter system.
-
Cell culture medium and supplements.
-
Test inhibitor (this compound) at various concentrations.
-
Reagents to stimulate cyclic nucleotide production (e.g., a guanylate cyclase activator).
-
Luminometer plate reader.
Procedure:
-
Seed the engineered cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitor.
-
Stimulate the cells to produce cAMP or cGMP.
-
Measure the reporter signal (e.g., luminescence) using a plate reader.
-
Plot the signal against the inhibitor concentration to determine the EC_50_ (half-maximal effective concentration) value.
Conclusion
The cross-validation of "this compound" efficacy across different strains and biological contexts is essential for its development as a therapeutic agent. The available data for representative PDE1 inhibitors like ITI-214 and vinpocetine highlight the importance of isoform selectivity and the potential for off-target effects. While ITI-214 demonstrates high potency and selectivity for PDE1 isoforms in recombinant enzyme assays, further studies directly comparing its efficacy across various cell lines and in vivo models would provide a more comprehensive understanding of its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies, which are crucial for advancing novel PDE1 inhibitors towards clinical applications.
References
- 1. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions [frontiersin.org]
- 5. Targeting cancer with phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with ITI-214 in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Comparative Analysis of Phosphodiesterase-IN-1: A Guide for Researchers
An In-depth Evaluation of the Mechanism of Action and Performance of Phosphodiesterase-IN-1 Against Alternative Phosphodiesterase Inhibitors
For researchers and professionals in the field of drug development, the identification and characterization of novel enzyme inhibitors are of paramount importance. This guide provides a comprehensive comparison of this compound, a potent phosphodiesterase (PDE) inhibitor, with other established PDE inhibitors. The focus is on its mechanism of action, supported by experimental data, to offer an objective assessment of its performance and potential therapeutic applications.
Phosphodiesterases are a superfamily of enzymes that play a crucial role in signal transduction pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two vital second messengers.[1] Inhibition of these enzymes can prolong the signaling effects of cAMP and cGMP, making PDE inhibitors attractive therapeutic targets for a range of diseases.[2]
Mechanism of Action of this compound
This compound, also identified as Compound 7a, is a potent and selective inhibitor of the Phosphodiesterase 1 (PDE1) family.[3] The PDE1 family is unique in that it is activated by calcium and calmodulin.[4] There are three subtypes within this family: PDE1A, PDE1B, and PDE1C, all of which are involved in regulating intracellular levels of cAMP and cGMP.[4]
The primary mechanism of action of this compound involves the competitive inhibition of the catalytic site of PDE1 enzymes.[3] By blocking the active site, the inhibitor prevents the hydrolysis of cAMP and cGMP, leading to their accumulation within the cell. This elevation of second messenger levels can, in turn, modulate various downstream signaling cascades.
Notably, this compound has demonstrated significant anti-malarial activity by targeting a cGMP-specific phosphodiesterase in Plasmodium falciparum, designated as PfPDE1.[5][6] This highlights a potential dual therapeutic application for this inhibitor.
Comparative Inhibitory Activity
To objectively assess the performance of this compound, its inhibitory activity against PDE1 isoforms is compared with other known PDE1 inhibitors, such as Vinpocetine and the selective inhibitor PF-04471141. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds.
| Compound | PDE1A (IC50) | PDE1B (IC50) | PDE1C (IC50) | P. falciparum (3D7) (IC50) |
| This compound | - | - | - | 0.64 µM |
| Vinpocetine | 15 µM | 19 µM | 21 µM | - |
| PF-044711alleviating1 | 35 nM | 118 nM | - | - |
Note: Specific IC50 values for this compound against human PDE1 isoforms were not publicly available in the reviewed literature. The provided data for P. falciparum is for the whole-cell assay.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound can be visualized through the following signaling pathway and a typical experimental workflow for assessing its inhibitory activity.
Figure 1: Signaling pathway of PDE1 and the inhibitory action of this compound.
Figure 2: A typical workflow for determining the IC50 of a PDE inhibitor.
Experimental Protocols
Determination of PDE1 Inhibitory Activity (IC50)
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound against PDE1 enzymes.
1. Reagents and Materials:
-
Recombinant human PDE1A, PDE1B, or PDE1C enzyme
-
This compound (or other test inhibitor)
-
[³H]cAMP or [³H]cGMP (radiolabeled substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Calmodulin and CaCl₂ (for PDE1 activation)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and vials
-
Microplate reader (for scintillation counting)
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor to obtain a range of concentrations for testing.
-
In a microplate, combine the assay buffer, activated PDE1 enzyme (pre-incubated with calmodulin and CaCl₂), and the various concentrations of the inhibitor.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]cAMP or [³H]cGMP).
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Add snake venom nucleotidase to convert the resulting [³H]AMP or [³H]GMP to [³H]adenosine or [³H]guanosine.
-
Add an anion-exchange resin slurry to bind the unreacted charged substrate.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant (containing the radiolabeled nucleoside product) to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Conclusion
This compound emerges as a potent inhibitor of the PDE1 family with promising anti-plasmodial activity. Its selectivity for PDE1 suggests a potential for targeted therapeutic interventions. Further studies are warranted to fully elucidate its inhibitory profile against human PDE1 isoforms and to explore its therapeutic efficacy in preclinical and clinical settings. The provided experimental framework offers a robust methodology for the continued investigation and validation of this and other novel phosphodiesterase inhibitors.
References
- 1. Advances in targeting cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PDE1 - Wikipedia [en.wikipedia.org]
- 5. PfPDE1, a novel cGMP-specific phosphodiesterase from the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
A Comparative Analysis of Pyridopyrazinone-Based Phosphodiesterase Inhibitors
This guide provides a comparative study of recently developed pyridopyrazinone derivatives as potent phosphodiesterase (PDE) inhibitors. The focus of this comparison is on their in vitro efficacy, particularly against PDE5, a key enzyme in various signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships and therapeutic potential of this class of compounds.
Phosphodiesterases are a superfamily of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in numerous cellular processes.[1][2] The inhibition of specific PDEs can prolong the signaling effects of these cyclic nucleotides, offering therapeutic benefits in a range of diseases.[3][4] PDEs are categorized into 11 families based on their substrate specificity and regulatory characteristics.[1][5] For instance, PDE5, the primary target of the compounds discussed herein, is a cGMP-specific enzyme.[1][6] The development of selective PDE inhibitors is a significant area of pharmaceutical research.[6][7]
Comparative Efficacy of Pyridopyrazinone Derivatives
The following table summarizes the in vitro inhibitory activity of a series of pyridopyrazinone derivatives against the PDE5 enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater inhibitory activity. The data presented here is derived from studies on novel pyridopyrazinone scaffolds, highlighting the potential of this chemical class as a source of potent PDE5 inhibitors.[8]
| Compound ID | Scaffold Series | Modifications | IC50 (nM) against PDE5 |
| 11b | G | Oxadiazole-based with terminal 4-NO2 substituted phenyl ring and a rigid linker | 18.13 |
| Series E | E | Various substitutions | 18.13–41.41 |
| Series G | G | Various substitutions | 18.13–41.41 |
| Series B | B | Predicted nanomolar range | 6.00–81.56 (predicted) |
| Series D | D | Predicted nanomolar range | 6.00–81.56 (predicted) |
Data sourced from in vitro enzymatic assays.[8]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluating these inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: cGMP signaling pathway and the inhibitory action of Pyridopyrazinone derivatives on PDE5.
Caption: Workflow for the identification and evaluation of novel PDE5 inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyridopyrazinone-based PDE inhibitors.
In Vitro PDE5 Enzymatic Assay (Transcreener® Fluorescence Polarization Assay)
This assay is crucial for determining the IC50 values of the test compounds.[6]
Objective: To measure the enzymatic activity of PDE5 and the inhibitory effect of the test compounds by quantifying the production of guanosine monophosphate (GMP).
Materials:
-
Recombinant human PDE5 enzyme
-
Cyclic guanosine monophosphate (cGMP) substrate
-
Test compounds (pyridopyrazinone derivatives) dissolved in dimethyl sulfoxide (DMSO)
-
Assay buffer: 10 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT
-
Transcreener® GMP² FP Assay Kit (containing GMP²/AMP² Antibody and a fluorescent tracer)
-
Microplates (e.g., 384-well)
-
Plate reader capable of fluorescence polarization detection
Procedure:
-
Compound Preparation: Prepare a 10-dose IC50 curve with 3-fold serial dilutions of the test compounds, starting from a high concentration (e.g., 50 µM). The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Enzyme Reaction:
-
Add the assay buffer to the wells of the microplate.
-
Add the serially diluted test compounds to the respective wells.
-
Add the PDE5 enzyme to all wells except for the negative control.
-
Initiate the enzymatic reaction by adding the cGMP substrate.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the enzymatic reaction by adding the Transcreener® GMP² Detection Mix (containing the antibody and tracer).
-
Incubate the plate for the recommended time to allow the detection reagents to equilibrate.
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
The fluorescence polarization signal is inversely proportional to the amount of GMP produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells (with enzyme and substrate but no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Silico Studies (2D-QSAR and Molecular Docking)
Prior to in vitro testing, computational methods are often employed to predict the inhibitory activity of the designed compounds.[8]
Objective: To predict the IC50 values and understand the binding interactions of the pyridopyrazinone derivatives with the PDE5 active site.
Methodology:
-
2D-QSAR (Quantitative Structure-Activity Relationship):
-
A dataset of known PDE5 inhibitors with their experimental IC50 values is used to build a predictive model.
-
Molecular descriptors are calculated for each compound in the training set.
-
A statistical model is generated to correlate the descriptors with the biological activity.
-
This model is then used to predict the IC50 values of the newly designed pyridopyrazinone derivatives.
-
-
Molecular Docking:
-
The three-dimensional structure of the PDE5 enzyme is obtained from a protein database (e.g., PDB).
-
The designed ligands (pyridopyrazinone derivatives) are docked into the active site of the enzyme using a docking software.
-
The docking scores and binding poses are analyzed to predict the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the enzyme. This helps in rationalizing the structure-activity relationship data obtained from the in vitro assays.[8]
-
References
- 1. Phosphodiesterase - Wikipedia [en.wikipedia.org]
- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Phosphodiesterone-IN-1 and Alternative Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Phosphodiesterase-IN-1, a representative selective inhibitor of Phosphodiesterase 1 (PDE1), and its alternatives. Due to the lack of specific public data on a compound named "this compound," this guide utilizes data from well-characterized selective PDE1 inhibitors, Vinpocetine and ITI-214 (Lenrispodun), as representative examples. The performance of these PDE1 inhibitors is compared with inhibitors of other phosphodiesterase families, namely Rolipram (a PDE4 inhibitor) and Sildenafil (a PDE5 inhibitor), in relevant preclinical models of cognitive impairment.
**Executive Summary
Phosphodiesterase (PDE) inhibitors are a broad class of compounds that modulate intracellular signaling pathways by preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Different PDE families exhibit distinct tissue distribution and substrate specificity, making them attractive targets for various therapeutic areas. This guide focuses on the in vivo efficacy of selective PDE1 inhibitors in models of cognitive enhancement and compares their performance with selective inhibitors of PDE4 and PDE5. The presented data, collated from multiple preclinical studies, suggests that selective PDE1 inhibition offers a promising strategy for improving cognitive function.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of selected PDE inhibitors in rodent models of cognitive impairment. It is important to note that the data is compiled from different studies and direct head-to-head comparisons were not always available. Therefore, experimental details are provided to aid in the interpretation of the results.
| Compound | Target | Animal Model | Key Efficacy Parameter | Dosage | Route | Outcome |
| Vinpocetine | PDE1 | Rat (Scopolamine-induced amnesia) | Novel Object Recognition (NOR) - Discrimination Index | 10 mg/kg | p.o. | Significantly reversed scopolamine-induced deficits in novel object recognition. |
| Vinpocetine | Rat (Cerebral ischemia) | Morris Water Maze (MWM) - Escape Latency | 3 mg/kg | i.p. | Significantly decreased escape latency compared to the vehicle-treated ischemia group[1]. | |
| ITI-214 (Lenrispodun) | PDE1 | Rat | Novel Object Recognition (NOR) - Discrimination Index | 0.1 - 10 mg/kg | p.o. | Enhanced memory acquisition, consolidation, and retrieval processes across a broad dose range[2][3][4]. |
| Rolipram | PDE4 | Rat (Spinal Cord Injury) | Neuronal and Oligodendrocyte Survival | 0.5 - 1.0 mg/kg | s.c. | Significantly increased neuronal and oligodendrocyte survival post-injury[5]. |
| Sildenafil | PDE5 | Mouse (Tg2576 Alzheimer's model) | Morris Water Maze (MWM) - Escape Latency | 15 mg/kg/day | p.o. | Completely reversed cognitive impairment in aged transgenic mice[6][7]. |
Signaling Pathway of PDE1 Inhibition
The following diagram illustrates the mechanism of action of PDE1 inhibitors in enhancing cyclic nucleotide signaling.
Caption: Mechanism of PDE1 inhibition.
Experimental Protocols
Detailed methodologies for the key behavioral assays cited in this guide are provided below.
1. Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Apparatus: An open-field arena, typically a square box made of a non-porous material for easy cleaning. Two sets of identical objects and one set of novel objects are required.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days prior to testing to reduce anxiety and familiarize it with the environment.
-
Familiarization/Training Phase (T1): Two identical objects are placed in the arena. The animal is placed in the arena and allowed to explore the objects for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as sniffing or touching the object with the nose or paws.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).
-
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.
2. Morris Water Maze (MWM) Test
The MWM test is a classic behavioral task used to assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room to serve as spatial references.
-
Procedure:
-
Acquisition/Training Phase: The rat is placed in the water at different starting locations and must find the hidden platform. Each trial ends when the animal finds the platform or after a set time (e.g., 60 seconds), at which point it is guided to the platform. The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds). This is repeated for several trials over several days.
-
Probe Trial: After the training phase, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Data Analysis: Key parameters measured include escape latency (time to find the platform during training), path length, and the percentage of time spent in the target quadrant during the probe trial. A shorter escape latency and a higher percentage of time in the target quadrant indicate better spatial memory.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a novel PDE inhibitor.
Caption: In vivo efficacy testing workflow.
Conclusion
The available preclinical data suggests that selective PDE1 inhibitors, represented here by Vinpocetine and ITI-214, are effective in enhancing cognitive performance in various animal models. Their mechanism of action, centered on the potentiation of cAMP and cGMP signaling, supports their potential as therapeutic agents for cognitive disorders. While direct comparative in vivo studies with other PDE inhibitors are limited, the evidence presented in this guide provides a valuable starting point for researchers and drug developers. Further head-to-head studies are warranted to definitively establish the comparative efficacy and therapeutic potential of selective PDE1 inhibitors.
References
- 1. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Sildenafil restores cognitive function without affecting β-amyloid burden in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Cytotoxicity of Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of Phosphodiesterase-IN-1, represented by the selective PDE1 inhibitor ITI-214 and the non-selective inhibitor Vinpocetine, against other phosphodiesterase (PDE) inhibitors and a standard chemotherapeutic agent. The information is intended to assist researchers in evaluating the potential of these compounds in cancer therapy and other fields where targeted cell killing is desired.
Introduction to Phosphodiesterase Inhibition and Cytotoxicity
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting these enzymes, the intracellular levels of cAMP and/or cGMP can be elevated, leading to a variety of cellular responses, including the induction of apoptosis, or programmed cell death, in cancer cells.[2] Different PDE families (PDE1-PDE11) exhibit distinct substrate specificities and tissue distribution, making them attractive targets for the development of selective inhibitors for various therapeutic applications, including cancer treatment.[1] This guide focuses on the cytotoxic potential of inhibitors targeting PDE1, PDE4, and PDE5.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various phosphodiesterase inhibitors and the chemotherapeutic drug Doxorubicin in different cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Target | Cell Line | IC50 (µM) | Assay Method |
| ITI-214 | PDE1 | - | Not Available | - |
| Vinpocetine | PDE1 (non-selective) | L02 | > 50 | MTS Assay |
| Rolipram | PDE4 | MCF-7 | 40 | Not Specified |
| MDA-MB-231 | 53 | Not Specified | ||
| PBMC | 0.13 | MTS Assay | ||
| Sildenafil | PDE5 | MCF-7 | Not Specified | Not Specified |
| Doxorubicin | Topoisomerase II/DNA | AMJ13 | 223.6 (µg/ml) | MTT Assay |
| MCF7 | 1.20 | MTT Assay | ||
| HCT-116 | Not Specified | Not Specified |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.[3] Data for ITI-214 cytotoxicity was not publicly available in the searched literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate adherent cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent, such as DMSO or a detergent reagent, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[4]
Crystal Violet Assay
The crystal violet assay is another method used to determine cell viability. The dye binds to proteins and DNA of adherent cells. Cells that have undergone cell death lose their adherence and are washed away, thus the amount of remaining dye is proportional to the number of viable cells.[5]
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the compounds of interest in a 96-well plate as described for the MTT assay.
-
Fixation: After the incubation period, gently wash the cells with PBS and then fix them with a fixing agent like methanol or ethanol.
-
Staining: Apply a 0.1% to 0.5% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[6][7]
-
Washing: Gently wash the plate with water to remove the excess dye.[7]
-
Solubilization: After the plate is dry, solubilize the bound dye by adding a solvent such as 100% methanol or 1% SDS to each well.[8]
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm.[6]
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways involved in PDE inhibitor-induced apoptosis and a general workflow for cytotoxicity testing.
Caption: PDE1 inhibition leads to increased cGMP/cAMP levels, activating pro-apoptotic pathways.
Caption: PDE4 inhibition increases cAMP, activating PKA and inducing apoptosis via mitochondrial pathways.[9][10]
Caption: PDE5 inhibition elevates cGMP levels, leading to PKG activation and subsequent apoptosis.[11]
Caption: A generalized workflow for determining the cytotoxicity of compounds using in vitro cell-based assays.
References
- 1. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 5. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal violet staining protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Violet Cell Viability Assay Protocol - JangoCell [jangocell.com]
- 9. PDE4 inhibition drives resolution of neutrophilic inflammation by inducing apoptosis in a PKA-PI3K/Akt-dependent and NF-kappaB-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDE4 inhibitors activate a mitochondrial apoptotic pathway in chronic lymphocytic leukemia cells that is regulated by protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase inhibitors trigger apoptosis in cancerous colon cells [bioprocessonline.com]
Independent Verification of Phosphodiesterase-IN-1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the activity of phosphodiesterase inhibitors, with a focus on Phosphodiesterase-IN-1 and its alternatives. Due to the limited publicly available data on the specific activity of this compound, this document focuses on a comparative analysis with two well-characterized phosphodiesterase 1 (PDE1) inhibitors: ITI-214 (Lenrispodun) and Vinpocetine . This guide outlines the necessary experimental protocols and data presentation formats to facilitate a rigorous and objective comparison.
Introduction to Phosphodiesterase 1 (PDE1)
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1] The activity of PDE1 is uniquely regulated by calcium (Ca²⁺) and calmodulin (CaM), linking Ca²⁺ signaling pathways with cyclic nucleotide-mediated cellular responses.[1] The PDE1 family consists of three subtypes: PDE1A, PDE1B, and PDE1C, each with distinct tissue distribution and substrate affinities.[2] Inhibition of PDE1 can lead to increased intracellular levels of cAMP and cGMP, which has therapeutic potential in a variety of disorders, including those affecting the central nervous system, cardiovascular system, and inflammatory responses.
Inhibitor Profiles
This compound
Chemical Formula: C₁₅H₁₅FN₄O
This compound is a commercially available compound. However, a comprehensive search of scientific literature and public databases did not yield any publicly available data regarding its inhibitory activity (e.g., IC₅₀ or Kᵢ values) against PDE1 or its selectivity across other PDE families. Therefore, independent verification of its activity is essential before its use in research applications.
ITI-214 (Lenrispodun)
ITI-214, also known as Lenrispodun, is a potent and highly selective PDE1 inhibitor currently under clinical investigation for various neurological and cardiovascular disorders.[3] It exhibits picomolar affinity for PDE1 isoforms and demonstrates excellent selectivity over other PDE families.[4][5][6]
Vinpocetine
Vinpocetine is a synthetic derivative of the periwinkle alkaloid vincamine. While it is known to inhibit PDE1, it is also recognized to have multiple other pharmacological targets, including voltage-gated sodium channels and IκB kinase (IKK), which can contribute to its biological effects.[7] Its selectivity for PDE1 over other PDE families is not as pronounced as that of ITI-214.
Comparative Activity Data
The following table summarizes the available inhibitory activity data for ITI-214 and Vinpocetine against various phosphodiesterase isoforms. The absence of data for this compound highlights the necessity for its experimental determination.
| Inhibitor | Target PDE Isoform | Kᵢ (pM) | IC₅₀ (µM) | Selectivity Notes |
| This compound | PDE1A, PDE1B, PDE1C | Data not available | Data not available | Selectivity profile is unknown. |
| ITI-214 (Lenrispodun) | PDE1A | 33[4][5] | - | >1000-fold selectivity for PDE1 over other PDE families.[4][5] |
| PDE1B | 380[4][5] | - | ||
| PDE1C | 35[4] | - | ||
| PDE4D | 33,000[4][5] | - | ||
| Vinpocetine | PDE1A/1B | - | ~8-20 | Also inhibits voltage-gated Na⁺ channels and IKK.[7] |
| PDE1C | - | ~40-50 |
Experimental Protocols for Independent Verification
To independently verify the activity of this compound and compare it with other inhibitors, a robust and standardized assay is required. A fluorescence polarization (FP)-based assay is a common and reliable method for determining the inhibitory potency of compounds against phosphodiesterases.
Principle of the Fluorescence Polarization Assay
This assay measures the change in the polarization of fluorescently labeled cAMP or cGMP upon its hydrolysis by a phosphodiesterase. The small, fluorescently labeled cyclic nucleotide rotates rapidly in solution, resulting in low fluorescence polarization. When hydrolyzed by a PDE to its corresponding monophosphate, the product is captured by a specific binding partner, leading to a larger complex that rotates more slowly and thus has a higher fluorescence polarization. The presence of a PDE inhibitor prevents the hydrolysis of the substrate, resulting in a low polarization signal.
Detailed Experimental Protocol
Materials:
-
Recombinant human PDE1A, PDE1B, and PDE1C enzymes
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
Substrate binding partner (e.g., a specific antibody or binding protein)
-
Assay buffer (typically containing Tris-HCl, MgCl₂, and a calcium/calmodulin solution for PDE1 activation)
-
Test compounds (this compound, ITI-214, Vinpocetine) dissolved in DMSO
-
384-well, low-volume, black microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to the picomolar range.
-
Enzyme Preparation: Dilute the recombinant PDE enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to yield a robust signal window.
-
Assay Reaction:
-
Add 5 µL of the diluted test compound or DMSO (as a control) to the wells of the microplate.
-
Add 10 µL of the diluted enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding 5 µL of the fluorescently labeled substrate to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the substrate binding partner solution.
-
Incubate for at least 60 minutes at room temperature to allow for the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each inhibitor.
-
Visualizing the Molecular Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: PDE1 Signaling Pathway
Caption: Experimental Workflow for PDE1 Inhibition Assay
Conclusion
The independent verification of the activity of any research compound is a critical step in ensuring the reliability and reproducibility of experimental results. While "this compound" is commercially available, the lack of public data on its inhibitory potency and selectivity necessitates a thorough in-house validation. By following the detailed experimental protocol outlined in this guide and comparing its performance against well-characterized inhibitors like ITI-214 and Vinpocetine, researchers can generate the necessary data to make informed decisions about its suitability for their specific research needs. This comparative approach will provide a clear understanding of the compound's potency, selectivity, and potential off-target effects, ultimately contributing to more robust and reliable scientific findings.
References
- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE1 - Wikipedia [en.wikipedia.org]
- 3. The Effects of Acute and Chronic Selective Phosphodiesterase 1 Inhibition on Smooth Muscle Cell-Associated Aging Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Phosphodiesterase-IN-1 Treatment in Toxoplasma gondii
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is a representative example based on established methodologies in the field of parasite transcriptomics. The specific compound "Phosphodiesterase-IN-1" is used as a placeholder, and the quantitative data presented is illustrative to demonstrate the format and potential findings of such a study, as a publicly available, specific comparative transcriptomics dataset for a compound with this exact name is not available.
This guide provides a comparative overview of the transcriptomic effects of a novel phosphodiesterase inhibitor, this compound (PDE-IN-1), on the tachyzoite stage of the protozoan parasite Toxoplasma gondii. The data and protocols presented are synthesized from established research methodologies to offer a practical framework for researchers investigating phosphodiesterase inhibitors as potential anti-parasitic agents.
Data Presentation: Summary of Gene Expression Changes
The following table summarizes the key differentially expressed genes in Toxoplasma gondii tachyzoites following treatment with PDE-IN-1 compared to a vehicle control. Genes were selected for this illustrative table based on their known or putative roles in cyclic nucleotide signaling, host-cell interaction, and parasite motility, pathways anticipated to be affected by PDE inhibition.
| Gene ID (ToxoDB) | Gene Name/Putative Function | Log2 Fold Change | p-value | Regulation |
| TGGT1_265480 | Protein Kinase, AP2 domain | 2.58 | 1.3e-08 | Upregulated |
| TGGT1_218220 | Calcium-dependent protein kinase 1 (CDPK1) | 2.15 | 4.5e-07 | Upregulated |
| TGGT1_233460 | Cyclic GMP-dependent protein kinase (PKG) | -2.89 | 2.1e-09 | Downregulated |
| TGGT1_209820 | Actin-like protein | -2.05 | 8.9e-06 | Downregulated |
| TGGT1_319720 | Gliding-associated protein 45 (GAP45) | -2.33 | 3.2e-07 | Downregulated |
| TGGT1_254290 | Micronemal protein 2 (MIC2) | -1.98 | 1.1e-05 | Downregulated |
| TGGT1_202420 | Dense granule protein 7 (GRA7) | 1.87 | 5.6e-05 | Upregulated |
| TGGT1_205710 | Guanylate cyclase alpha | 2.76 | 9.8e-09 | Upregulated |
| TGGT1_289450 | cAMP-dependent protein kinase regulatory subunit | -2.51 | 6.3e-08 | Downregulated |
| TGGT1_216580 | Phosphoinositide-dependent protein kinase | 1.75 | 7.2e-05 | Upregulated |
Experimental Protocols
The methodologies outlined below are representative of a standard comparative transcriptomics experiment involving parasite treatment with a small molecule inhibitor.
Parasite and Host Cell Culture
-
Host Cells: Human foreskin fibroblasts (HFFs) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Parasite Strain: Toxoplasma gondii tachyzoites of the RH strain were maintained by serial passage in HFF monolayers.
Drug Treatment and Sample Collection
-
HFF monolayers were infected with freshly harvested tachyzoites at a multiplicity of infection (MOI) of 5.
-
After 24 hours of infection, the medium was replaced with fresh medium containing either 10 µM PDE-IN-1 (treatment group) or an equivalent volume of DMSO (vehicle control group).
-
Three biological replicates were prepared for each condition.
-
After 6 hours of incubation, the infected monolayers were washed with PBS, and intracellular parasites were released by scraping and passing the cells through a 27-gauge needle.
-
The parasites were then purified from host cell debris by filtration through a 3.0-µm polycarbonate membrane.
RNA Extraction and Library Preparation
-
Total RNA was extracted from the purified parasite pellets using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step.
-
RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
RNA-seq libraries were prepared from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina). Poly(A)+ mRNA was purified using oligo(dT)-coated magnetic beads.
Sequencing and Data Analysis
-
The prepared libraries were sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads.
-
Raw sequencing reads were quality-checked using FastQC. Adapters and low-quality bases were trimmed using Trimmomatic.
-
The trimmed reads were aligned to the Toxoplasma gondii GT1 reference genome (ToxoDB) using HISAT2.
-
Gene expression levels were quantified as read counts per gene using featureCounts.
-
Differential gene expression analysis was performed using DESeq2 in R. Genes with a Benjamini-Hochberg adjusted p-value < 0.05 and a log2 fold change > 1.5 were considered significantly differentially expressed.
Mandatory Visualizations
Caption: Experimental workflow for comparative transcriptomics.
Caption: Cyclic nucleotide signaling pathways and the inhibitory action of PDE-IN-1.
Illuminating Specificity: A Comparative Guide to Phosphodiesterase Inhibitors
For researchers, scientists, and drug development professionals, the precise validation of a small molecule's specificity is paramount. This guide provides a comparative analysis of phosphodiesterase (PDE) inhibitors, focusing on validating the specificity of the highly selective PDE1 inhibitor, ITI-214, against less selective alternatives. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying biological and experimental frameworks.
Comparative Inhibitor Specificity
To objectively assess the specificity of a phosphodiesterase inhibitor, it is crucial to compare its potency against a wide range of PDE families. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for three distinct PDE inhibitors: ITI-214 (a selective PDE1 inhibitor), Rolipram (a selective PDE4 inhibitor), and IBMX (a non-selective PDE inhibitor).
| Target | ITI-214 (Ki in nM) | Rolipram (IC50 in nM) | IBMX (IC50 in µM) |
| PDE1A | 0.033[1][2] | >100,000 | 19[3][4] |
| PDE1B | 0.380[1][2] | - | - |
| PDE1C | 0.035[1] | - | - |
| PDE2 | - | - | 50[3][4] |
| PDE3 | - | 100,000 | 18[3][4] |
| PDE4A | - | 3[2][5] | 13[3][4] |
| PDE4B | - | 130[2][5] | - |
| PDE4D | 33[1][2] | 240[2][5] | - |
| PDE5 | - | - | 32[3][4] |
Signaling Pathway of cAMP/cGMP Hydrolysis
Phosphodiesterases are critical enzymes in regulating intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The balance of these cyclic nucleotides is essential for a multitude of cellular processes.
Experimental Protocols for Specificity Validation
To experimentally validate the specificity of a phosphodiesterase inhibitor, a combination of in vitro and cellular assays is recommended. Below are detailed protocols for an in vitro phosphodiesterase activity assay and a Cellular Thermal Shift Assay (CETSA).
In Vitro Phosphodiesterase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.
Materials:
-
Purified recombinant PDE enzymes (various isoforms)
-
cAMP or cGMP substrate
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl2)
-
Test inhibitor (e.g., ITI-214) and control inhibitors (e.g., IBMX, Rolipram)
-
Detection reagents (e.g., PDE-Glo™ Phosphodiesterase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor and control inhibitors in the assay buffer.
-
Enzyme Preparation: Dilute the purified PDE enzymes to the desired concentration in cold assay buffer.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the diluted inhibitor solutions, and the diluted enzyme solution.
-
Initiation of Reaction: Add the cAMP or cGMP substrate to each well to start the reaction. The final volume should be around 20 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination and Detection: Stop the reaction and measure the remaining cAMP or cGMP using a suitable detection method, such as the luminescent-based PDE-Glo™ assay.[3][6]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
Materials:
-
Cell line expressing the target PDE (e.g., HEK293 cells overexpressing PDE1A)
-
Cell culture medium and supplements
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heating (e.g., PCR cycler) and cell lysis (e.g., sonicator or freeze-thaw)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target PDE
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat the cells with the test inhibitor or vehicle control (DMSO) at various concentrations and incubate for a specific time (e.g., 1-2 hours) to allow for cell penetration and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with the primary antibody against the target PDE, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and quantify the band intensities. Plot the band intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Experimental Workflow for Specificity Validation
The following diagram illustrates a logical workflow for assessing the specificity of a novel phosphodiesterase inhibitor.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Rolipram | Cell Signaling Technology [cellsignal.com]
- 3. promega.com [promega.com]
- 4. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
A Comparative Analysis of Phosphodiesterase Inhibitors and Novel Anti-Parasitic Agents
For Researchers, Scientists, and Drug Development Professionals
The relentless evolution of drug resistance in parasitic pathogens necessitates a continuous search for novel therapeutic agents. This guide provides a comparative overview of a representative phosphodiesterase (PDE) inhibitor, BIPPO, against a selection of novel anti-parasitic drugs with diverse mechanisms of action. The information presented herein is intended to aid researchers in understanding the current landscape of anti-parasitic drug development and to facilitate the identification of promising new avenues of investigation.
Introduction to a Novel Phosphodiesterase Inhibitor
Phosphodiesterase (PDE) inhibitors represent a promising class of anti-parasitic agents that target the cyclic nucleotide signaling pathways of parasites, which are crucial for various cellular processes. These pathways are regulated by the synthesis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by cyclases and their degradation by PDEs.[1] Inhibition of parasite-specific PDEs leads to an accumulation of these second messengers, disrupting parasite homeostasis and leading to cell death.
BIPPO (5-benzyl-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one) is a potent PDE inhibitor that has demonstrated significant activity against apicomplexan parasites like Plasmodium falciparum and Toxoplasma gondii. Its mechanism of action is believed to involve the inhibition of parasite PDEs, leading to dysregulation of cGMP and cAMP signaling.
Comparison with Novel Anti-Parasitic Agents
This guide compares BIPPO with three novel anti-parasitic agents that employ different mechanisms of action:
-
Cipargamin (KAE609): A novel anti-malarial agent that inhibits the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4), leading to a disruption of sodium ion homeostasis in the parasite.[2][3]
-
Fexinidazole: A 5-nitroimidazole compound that is a prodrug activated by a parasitic nitroreductase. This activation produces reactive metabolites that are toxic to the parasite.[4][5] It is the first oral treatment for both stages of sleeping sickness caused by Trypanosoma brucei gambiense.[4][6]
-
Emodepside: A novel anthelmintic agent that acts on the neuromuscular system of nematodes. It is an agonist of the SLO-1 potassium channel, which leads to hyperpolarization of nerve and muscle cells, resulting in paralysis and death of the worm.[7]
Data Presentation
The following tables summarize the in vitro efficacy and cytotoxicity of BIPPO and the selected novel anti-parasitic agents.
Table 1: In Vitro Anti-Parasitic Activity (IC50/EC50)
| Compound | Target Organism | Assay Type | IC50/EC50 (µM) | Reference(s) |
| BIPPO | Plasmodium falciparum | Growth Inhibition | ~1-4 | [6] |
| Trypanosoma brucei | Growth Inhibition | 70 nM (NPD-2975, an analog) | [8] | |
| Cipargamin (KAE609) | Plasmodium falciparum | Growth Inhibition | 0.0005-0.0014 | [2] |
| Fexinidazole | Trypanosoma brucei | Growth Inhibition | ~1-4 | [6] |
| Emodepside | Caenorhabditis elegans | Motility Inhibition | - | [7] |
Note: IC50/EC50 values can vary between studies due to differences in parasite strains, assay conditions, and methodologies. The data presented here are for comparative purposes. NPD-2975 is a highly potent analog of BIPPO.
Table 2: In Vitro Cytotoxicity (CC50) and Selectivity Index (SI)
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference(s) |
| BIPPO | MRC-5 (human lung fibroblasts) | >100 (for NPD-2975) | >1428 (for NPD-2975 vs T. brucei) | [8] |
| Cipargamin (KAE609) | Various neural, renal, hepatic, monocytic cell lines | No significant cytotoxicity at high concentrations | High | [2] |
| Fexinidazole | Mammalian cells | Generally low toxicity in mammalian cell assays | Favorable | [9] |
| Emodepside | - | - | - | - |
Note: A higher selectivity index indicates a greater specificity for the parasite over host cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Anti-Malarial SYBR Green I-Based Fluorescence Assay
This assay is widely used to determine the susceptibility of P. falciparum to anti-malarial compounds.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium
-
96-well microplates (pre-dosed with test compounds)
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100, pH 7.5)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: 485 nm, emission: 535 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add the synchronized P. falciparum culture (1-2% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[10]
-
After incubation, add an equal volume of lysis buffer containing SYBR Green I (final concentration 1x) to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[10][11]
Parasite Viability MTS Assay
This colorimetric assay is used to assess the viability of various parasites, including kinetoplastids.
Materials:
-
Parasite culture (e.g., Trypanosoma brucei)
-
96-well microplates
-
Test compounds
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Phenazine ethosulfate (PES)
-
Microplate spectrophotometer (absorbance at 490 nm)
Procedure:
-
Seed the parasite culture into a 96-well plate at a desired density.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours) under appropriate culture conditions.
-
Add the MTS/PES solution to each well.[12]
-
Incubate for 1-4 hours at 37°C.[13]
-
Measure the absorbance at 490 nm using a microplate reader.[13]
-
Calculate the 50% effective concentration (EC50) from the dose-response curve.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay is used to determine the toxicity of compounds to mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2, MRC-5)
-
Complete cell culture medium
-
96-well microplates
-
Test compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate spectrophotometer (absorbance at 570 nm)
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for 24-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Remove the medium and add MTT solution to each well.
-
Incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[14]
-
Add the solubilization solution to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm.[15]
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.[16]
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action of representative anti-parasitic agents.
Experimental Workflows
Caption: General workflow for in vitro anti-parasitic drug screening.
References
- 1. Frontiers | cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages [frontiersin.org]
- 2. pamafrica-consortium.org [pamafrica-consortium.org]
- 3. Defining the Antimalarial Activity of Cipargamin in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Assessing the Essentiality of Leishmania donovani Nitroreductase and Its Role in Nitro Drug Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fexinidazole - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Genotoxicity profile of fexinidazole--a drug candidate in clinical development for human African trypanomiasis (sleeping sickness) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iddo.org [iddo.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Parasite Viability Assay [bio-protocol.org]
- 16. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Phosphodiesterase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling and disposal of Phosphodiesterase-IN-1 (CAS: 521297-42-7), a potent research compound. Given the limited publicly available safety data for this specific molecule, it is imperative to treat it as a highly potent compound with unknown toxicity and handle it with the utmost caution. The following procedures are based on best practices for handling high-potency active pharmaceutical ingredients (HPAPIs) in a laboratory setting.[1][2][3][4]
Personal Protective Equipment (PPE)
The primary goal of PPE is to create a barrier between the researcher and the potent compound, minimizing the risk of exposure through inhalation, skin contact, or ingestion.[5] The following table summarizes the required PPE for handling this compound.
| PPE Category | Equipment | Specifications and Rationale |
| Primary Containment | Chemical Fume Hood or Ventilated Balance Enclosure | To be used for all weighing and handling of powdered this compound to prevent inhalation of airborne particles.[6] |
| Hand Protection | Double Nitrile Gloves | Two pairs of chemotherapy-rated gloves should be worn. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound or upon any suspected contamination. |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | To protect against splashes or accidental aerosol generation. Standard safety glasses are not sufficient. |
| Body Protection | Disposable, fluid-resistant Gown with long sleeves and elastic cuffs | To protect skin and personal clothing from contamination. Gowns should be changed immediately if contaminated. |
| Respiratory Protection | N95 or higher-rated Respirator | Recommended when handling larger quantities or when there is a potential for aerosolization outside of a primary containment device. Fit-testing is required. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential to ensure the safety of all laboratory personnel.
-
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all required equipment (e.g., spatulas, weighing paper, vials) and place them inside the chemical fume hood before introducing the compound.
-
Have a clearly labeled hazardous waste container ready for all disposable items.
-
-
Handling (inside a chemical fume hood):
-
Don all required PPE as outlined in the table above.
-
Carefully weigh the desired amount of this compound on weighing paper or in a tared vial.
-
If preparing a solution, add the solvent to the powdered compound slowly to avoid splashing.
-
Cap the vial or container securely.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment that has come into contact with the compound.
-
Wipe down the work surface of the fume hood with an appropriate cleaning agent.
-
Carefully doff PPE, starting with the outer gloves, and dispose of it in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous pharmaceutical waste.[7][8]
-
Waste Segregation:
-
Solid Waste: All disposable items, including gloves, gowns, weighing paper, and contaminated vials, must be placed in a clearly labeled, sealed hazardous waste container. These are typically collected in black containers for hazardous pharmaceutical waste.[5]
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Sharps: Any needles or other sharps used must be disposed of in a designated sharps container for hazardous materials.
-
-
Waste Disposal:
Visual Workflows
The following diagrams illustrate the key processes for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Disposal plan for this compound waste streams.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Highly Potent Compounds | VxP Pharma [vxppharma.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. securewaste.net [securewaste.net]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
